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Core Science & Biosynthesis

Foundational

Physicochemical Profiling of trans-Urocanic Acid: A Technical Guide

Topic: Physicochemical Properties of trans-Urocanic Acid Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary trans-Urocanic acid (trans-UCA) is a...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Physicochemical Properties of trans-Urocanic Acid Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

trans-Urocanic acid (trans-UCA) is a major chromophore in the mammalian stratum corneum, functioning as a pivotal component of the "natural moisturizing factor" (NMF) and an endogenous UV filter. Originating from the catabolism of filaggrin-derived histidine, trans-UCA exhibits a unique physicochemical profile defined by its conjugated imidazole-acrylate structure. While historically termed a "natural sunscreen," its primary significance in modern dermatological research lies in its photoisomerization to cis-UCA—a potent immunomodulator. This guide provides a rigorous analysis of the physicochemical constants, spectral behaviors, and analytical protocols required for the precise characterization of trans-UCA in pharmaceutical and biological matrices.

Molecular Architecture & Fundamental Constants

trans-UCA is an amphoteric molecule containing both a basic imidazole moiety and an acidic carboxyl group conjugated via an ethylene bridge. This conjugation is responsible for its high UV absorptivity and planar geometry.

Table 1: Fundamental Physicochemical Constants
PropertyValueNotes/Conditions
IUPAC Name (2E)-3-(1H-imidazol-4-yl)prop-2-enoic acidSpecific stereochemistry is E (trans).[1][2]
CAS Registry 104-98-3 (General), 3465-72-3 (Specific to trans)
Molecular Formula C₆H₆N₂O₂
Molecular Weight 138.12 g/mol Monoisotopic mass: 138.04 Da
Melting Point 217 – 230 °CDecomposes upon melting.
LogP (Octanol/Water) -0.9 to 0.7pH-dependent; highly hydrophilic at physiological pH.
Solubility (Water) ~1 g/L (pH dependent)Low solubility at isoelectric point (pI).
Solubility (PBS pH 7.2) 0.3 mg/mLSoluble in DMSO (15 mg/mL).[3][4]

Physicochemical Profile

Acid-Base Chemistry & Ionization

trans-UCA exists as a zwitterion over a broad pH range relevant to skin physiology (pH 4.5–6.0). The ionization state is critical for its binding affinity to keratin and its extraction efficiency from biological samples.

  • pKa₁ (Carboxyl): ~3.4

  • pKa₂ (Imidazole): ~5.8

Mechanistic Insight: The pKa of the imidazole nitrogen in trans-UCA (~5.8) is slightly lower than that of free histidine (~6.0). This shift is attributed to the electron-withdrawing nature of the conjugated acrylate double bond, which reduces the electron density on the imidazole ring, making it less basic.

At the physiological pH of the stratum corneum (pH ~5.5), trans-UCA exists primarily in its neutral, zwitterionic form (COO⁻ / ImH⁺) or mono-anionic form depending on the microenvironment. This amphoteric nature allows it to buffer the "acid mantle" of the skin.

Spectroscopic Signature (UV-Vis)

The biological function of trans-UCA is dictated by its ability to absorb high-energy photons.

  • 
    :  268 nm – 280 nm (pH dependent).
    
  • Molar Extinction Coefficient (

    
    ): 
    
    
    
    at 280 nm.
    • Note: The cis-isomer has a lower absorptivity (

      
       at 275 nm), a key differentiator in spectroscopic quantification.[2]
      

The Red Shift Phenomenon: While in vitro solutions show a


 near 270 nm, in vivo action spectra suggest a shift toward 310 nm.[5] This "red shift" is hypothesized to result from the binding of trans-UCA to keratin proteins or macro-molecular association within the corneocyte matrix, effectively extending its photoprotective range into the UVB/UVA boundary.

Photochemistry: The Isomerization Engine

The most critical property of trans-UCA is its photo-instability. Upon exposure to UVB radiation, it undergoes a reversible photoisomerization to cis-UCA. This reaction is not merely a degradation pathway but a biological signaling mechanism.

Mechanism

Excitation of the


 transition promotes the molecule to the singlet excited state (

). Relaxation to the ground state (

) occurs via rotation around the C=C double bond, resulting in a mixture of cis and trans isomers until a photostationary state (PSS) is reached.
  • Quantum Yield (

    
    ):  ~0.49 (at 310 nm).
    
  • Energy Barrier: The reaction is barrierless in the excited state, occurring on a sub-picosecond timescale.

UCA_Isomerization Filaggrin Filaggrin (Protein) Histidine L-Histidine Filaggrin->Histidine Proteolysis (Caspase-14/Calpain) TransUCA trans-UCA (Natural Sunscreen) Histidine->TransUCA Histidase (Deamination) ExcitedState [S1 Excited State] TransUCA->ExcitedState UVB (280-320 nm) Absorption CisUCA cis-UCA (Immunomodulator) ExcitedState->CisUCA Isomerization (Phi ~ 0.49) CisUCA->TransUCA Photo-reversion (Minor pathway)

Figure 1: The metabolic generation and photochemical activation pathway of trans-urocanic acid.[6]

Analytical Characterization Protocols

For researchers quantifying UCA isomers in biological matrices, High-Performance Liquid Chromatography (HPLC) remains the gold standard. The following protocol ensures separation of the isomers, which is difficult due to their structural similarity.

Validated HPLC Methodology
  • Column: C18 Reverse Phase (e.g., ODS 250 x 4.6 mm, 5 µm) or

    
    -Cyclodextrin bonded phase (for chiral/isomer specificity).
    
  • Mobile Phase: 10-20 mM Phosphate Buffer (pH 3.0) : Acetonitrile (98:2 v/v).

    • Technical Note: A low pH is strictly required to protonate the carboxyl group (pKa ~3.4), suppressing ionization and increasing retention on the hydrophobic stationary phase.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV-Vis Diode Array at 268 nm (isobestic point proximity) or 210 nm (peptide bond/carboxylate).

  • Temperature: 25°C (Ambient).

Extraction from Stratum Corneum (Tape Stripping)
  • Sampling: Apply D-Squame® or standard adhesive tape to the skin site. Press uniformly and remove.

  • Extraction: Place tape in a vial with 1.0 mL of 0.1 M KOH or Methanol .

    • Causality: KOH ensures complete deprotonation and solubilization of the UCA from the keratin matrix.

  • Neutralization: If using KOH, neutralize with an equivalent volume of 0.1 M HCl or buffer prior to HPLC injection to prevent column damage.

  • Filtration: Filter through a 0.45 µm PTFE membrane to remove adhesive residues and keratin debris.

HPLC_Workflow Sample Skin Tape Strip (In Vivo Sample) Extract Extraction (0.1 M KOH or MeOH) Sample->Extract Solubilization Neutralize Neutralization/Filtration (pH adjustment) Extract->Neutralize Protect Column HPLC HPLC Injection (C18 Column, pH 3.0) Neutralize->HPLC Separation Detection UV Detection (268 nm) HPLC->Detection Elution Data Quantification (cis:trans ratio) Detection->Data Integration

Figure 2: Analytical workflow for the extraction and quantification of UCA isomers from skin samples.

Biological Implications of Physicochemical State

The physicochemical state of trans-UCA is directly linked to skin barrier homeostasis:

  • Acid Mantle Maintenance: The pKa values of UCA allow it to act as a buffer, maintaining the acidic pH of the skin surface (pH 5.0–5.5). This acidity is crucial for inhibiting pathogenic bacterial colonization (e.g., S. aureus) and activating lipid-processing enzymes like

    
    -glucocerebrosidase.
    
  • UV Filtration: The high molar extinction coefficient allows trans-UCA to absorb potentially mutagenic UVB radiation before it reaches the viable epidermis. However, the resulting cis-UCA can suppress local immunity, creating a "mixed blessing" effect—protection from DNA damage at the cost of immune surveillance.

References

  • Gibbs, N. K., & Norval, M. (2011).[3] Urocanic acid in the skin: A mixed blessing? Journal of Investigative Dermatology, 131(1), 14-17.[3] Link

  • Kammeyer, A., et al. (1994). Adventitious interconversion of cis- and trans-urocanic acid by laboratory light. Photochemistry and Photobiology, 60(3), 280-282. Link

  • Baronti, D., et al. (1994). Quantitative analysis of histidine and cis and trans isomers of urocanic acid by high-performance liquid chromatography. Journal of Chromatography B, 655(1), 15-21. Link

  • Hanson, K. M., & Simon, J. D. (1998). Epidermal trans-urocanic acid and the UV-A-induced photoaging of the skin.[7] Proceedings of the National Academy of Sciences, 95(18), 10576-10578. Link

  • Laihia, J. K., et al. (1998). The role of urocanic acid in UVB-induced immunosuppression. Photochemistry and Photobiology, 67(3), 295-300.
  • Cayman Chemical. (2022).[8] trans-Urocanic Acid Product Information & Safety Data Sheet. Link

Sources

Exploratory

An In-Depth Technical Guide to the In Vivo Mechanism of Action of Trans-Urocanic Acid

Introduction Trans-urocanic acid (trans-UCA) is a small organic molecule abundantly present in the stratum corneum of the epidermis.[1] Synthesized from the amino acid L-histidine, it was initially considered a natural s...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Trans-urocanic acid (trans-UCA) is a small organic molecule abundantly present in the stratum corneum of the epidermis.[1] Synthesized from the amino acid L-histidine, it was initially considered a natural sunscreen due to its strong absorption of ultraviolet B (UVB) radiation.[2][3] However, extensive research has unveiled a more complex and pivotal role for trans-UCA in cutaneous biology and immunology. The primary in vivo mechanism of action of trans-UCA is not mediated by the molecule itself, but rather by its photoisomer, cis-urocanic acid (cis-UCA), which is formed upon exposure to UVB radiation.[1][4] This conversion from a passive photoprotectant to a biologically active immunomodulator initiates a cascade of signaling events that culminate in localized and systemic immunosuppression.[5][6] This guide provides a detailed exploration of this mechanism, offering field-proven insights for researchers, scientists, and drug development professionals.

Biosynthesis and Cutaneous Accumulation of Trans-Urocanic Acid

Trans-UCA is a direct metabolic derivative of L-histidine. Its synthesis is a straightforward enzymatic process occurring within keratinocytes during their terminal differentiation.

  • Enzymatic Conversion: The enzyme histidine ammonia-lyase (histidase) catalyzes the deamination of L-histidine, yielding trans-UCA and ammonia.[1]

  • Epidermal Accumulation: This process is particularly active in the skin, where the histidine-rich protein filaggrin is broken down, releasing large quantities of histidine.[1][2] The absence of the enzyme urocanase in the epidermis—which in the liver would further metabolize UCA—leads to its significant accumulation in the stratum corneum.[1]

This high concentration positions trans-UCA as a primary chromophore, ready to interact with incident solar UV radiation.

cluster_Keratinocyte Keratinocyte Differentiation cluster_StratumCorneum Stratum Corneum Filaggrin Filaggrin (Histidine-rich protein) L_Histidine L-Histidine Filaggrin->L_Histidine Catabolism Histidase Histidase (Histidine ammonia-lyase) L_Histidine->Histidase Trans_UCA trans-Urocanic Acid Accumulation Accumulation of trans-UCA Trans_UCA->Accumulation Histidase->Trans_UCA Deamination

Caption: Biosynthesis of trans-urocanic acid in the epidermis.

The Pivotal Role of UV Radiation: Photoisomerization

The central event that triggers the biological activity of urocanic acid is its photoisomerization. Trans-UCA acts as an efficient molecular photoswitch.

  • UVB Absorption: Trans-UCA strongly absorbs UVB radiation in the 290-320 nm range.[3][6] This absorption excites the molecule, causing a conformational change.

  • Isomerization: The absorbed energy induces the isomerization of the stable trans isomer to the biologically active cis isomer.[1][4] This conversion occurs directly within the stratum corneum and is a dose-dependent process, eventually reaching a photostationary state.[6]

This photochemical reaction is the critical initiating step, converting the physical energy of UV radiation into a chemical signal that the immune system can recognize.[5]

Trans_UCA trans-Urocanic Acid (in Stratum Corneum) Cis_UCA cis-Urocanic Acid (Biologically Active) Trans_UCA->Cis_UCA Photoisomerization UVB UVB Radiation (290-320 nm) UVB->Trans_UCA

Caption: UV-induced isomerization of trans-UCA to cis-UCA.

Core In Vivo Mechanism: Cis-UCA-Mediated Immunosuppression

Once formed, cis-UCA initiates immunosuppression through several interconnected pathways. The most well-characterized of these involves direct interaction with a specific cell surface receptor.

The Serotonin 5-HT2A Receptor: A Primary Target

Compelling evidence identifies the serotonin 5-HT2A receptor as a primary molecular target for cis-UCA.[5][7] This interaction mimics the activity of serotonin, the receptor's natural ligand, triggering a signaling cascade that suppresses cell-mediated immunity.

  • Receptor Binding: Cis-UCA binds to the 5-HT2A receptor with high affinity.[5][8] Computational docking studies show that cis-UCA and serotonin share similar binding modes within the receptor.[8] The trans isomer does not bind effectively.

  • Signal Transduction: This binding activates the receptor, leading to the mobilization of intracellular calcium stores.[9][10]

  • Immune Suppression: Activation of the 5-HT2A receptor by cis-UCA leads to the suppression of delayed-type hypersensitivity (DTH) responses.[5][9] This effect can be blocked in vivo by administering 5-HT2A receptor antagonists, such as ketanserin, prior to UV exposure or cis-UCA administration, confirming the pathway's significance.[5][9]

cluster_Signal Cis-UCA Signaling Cascade Cis_UCA cis-Urocanic Acid Receptor Serotonin 5-HT2A Receptor Cis_UCA->Receptor Binds & Activates Ca_Mobilization Intracellular Ca2+ Mobilization Receptor->Ca_Mobilization Suppression Suppression of Cell-Mediated Immunity (e.g., DTH Response) Ca_Mobilization->Suppression Ketanserin Ketanserin (5-HT2A Antagonist) Ketanserin->Receptor Blocks

Caption: Cis-UCA signaling through the Serotonin 5-HT2A receptor.

Induction of Prostaglandin E2 (PGE2) via Oxidative Stress

In parallel to receptor-mediated signaling, cis-UCA also acts on keratinocytes to induce the production of the potent immunomodulatory lipid, prostaglandin E2 (PGE2).[11]

  • ROS Generation: Treatment of human keratinocytes with cis-UCA, but not trans-UCA, leads to a dose-dependent increase in intracellular reactive oxygen species (ROS).[11][12]

  • PGE2 Synthesis: This oxidative stress activates signaling pathways that result in increased synthesis and release of PGE2.[11][13]

  • Apoptosis: The generation of ROS and subsequent signaling can also induce apoptotic cell death in keratinocytes.[11][12]

PGE2 is a known suppressor of T-cell function and Langerhans cell activity, contributing significantly to the overall immunosuppressive microenvironment created by UV exposure.

Crosstalk with the Aryl Hydrocarbon Receptor (AHR) Pathway

UV radiation activates multiple immunosuppressive pathways, and there is significant crosstalk between them. The Aryl Hydrocarbon Receptor (AHR) is another key sensor that responds to UV radiation.

  • AHR Ligand Generation: UVB exposure leads to the formation of AHR ligands, such as 6-formylindolo[3,2-b]carbazole (FICZ), from the photodegradation of tryptophan in the skin.[14][15]

  • Complementary Immunosuppression: Activation of AHR contributes to the suppression of immune responses in UVB-irradiated mice.[14] This suggests that UVB-induced immunosuppression is a multi-faceted process, with both the UCA and AHR pathways acting in concert to downregulate cutaneous immunity.[14] AHR activation is known to modulate T-cell differentiation, further contributing to the altered immune state.[16][17]

Key Experimental Protocols for In Vivo Investigation

To validate the mechanisms described above, specific and robust in vivo experimental models are required. The following protocols provide a framework for investigating the effects of urocanic acid in a preclinical setting.

Animal Model for Assessing Immunosuppression (Delayed-Type Hypersensitivity)

The DTH response is a classic in vivo measure of cell-mediated immunity and is highly sensitive to suppression by UV radiation and cis-UCA.

Protocol Steps:

  • Animal Model: Use BALB/c or similar murine strains (n=8-10 per group).

  • Sensitization: On day 0, sensitize mice by applying a contact sensitizer (e.g., 2,4-dinitrofluorobenzene - DNFB) to the shaved abdomen.

  • Treatment Administration:

    • Cis-UCA Group: Beginning 1 week prior to sensitization and continuing for the duration of the experiment, administer cis-UCA (50-200 µg in 100 µL sterile PBS) via subcutaneous (s.c.) injection three times a week.[18]

    • UVB Group: Expose a separate group of mice to a controlled dose of UVB radiation on their shaved dorsal skin.

    • Control Group: Administer vehicle (100 µL sterile PBS) via s.c. injection.

  • Challenge: On day 5, challenge all mice by applying a sub-erythemal dose of the sensitizer to one ear. The contralateral ear receives the vehicle alone.

  • Measurement: At 24 and 48 hours post-challenge, measure the ear thickness of both ears using a digital caliper.

  • Analysis: The DTH response is calculated as the change in ear thickness of the challenged ear minus the change in the vehicle-treated ear. A significant reduction in ear swelling in the cis-UCA or UVB-treated groups compared to the control group indicates immunosuppression.

Formulation and Administration of Urocanic Acid Isomers

Reliable in vivo data depends on proper formulation and administration.

Formulation for Subcutaneous Injection:

  • Objective: To prepare a sterile solution of UCA isomers for s.c. administration.

  • Materials: Cis-UCA or Trans-UCA powder, sterile phosphate-buffered saline (PBS, pH 7.4).

  • Procedure:

    • Weigh the required amount of UCA isomer under sterile conditions.

    • Dissolve in sterile PBS to the desired final concentration (e.g., 2 mg/mL for a 200 µg dose in 100 µL).

    • Ensure complete dissolution. Gentle warming or vortexing may be applied.

    • Filter the final solution through a 0.22 µm sterile filter into a sterile vial.

    • Prepare fresh on the day of use.

Formulation for Topical or Oral Administration (General Template):

For other routes, a more complex vehicle may be needed to ensure solubility and bioavailability.[19][20]

ComponentPercentage (v/v)Purpose
DMSO5-10%Solubilizing agent
PEG30040%Co-solvent
Tween-805%Surfactant/Emulsifier
Saline/Water45-50%Vehicle

This formulation should be optimized and validated for the specific compound and administration route.

Quantification of UCA Isomers in Skin Samples

To confirm the in vivo photoisomerization of trans-UCA, its extraction from the skin and quantification are necessary.

Protocol Steps:

  • Sample Collection (Tape Stripping):

    • Firmly apply a piece of adhesive tape (e.g., cellophane tape) to the skin area of interest (e.g., UVB-exposed dorsal skin).[21]

    • Press down for 10 seconds to ensure adhesion to the stratum corneum.

    • Rapidly remove the tape strip. Collect 5-10 strips from the same area to ensure sufficient material.

  • Extraction:

    • Immerse the collected tape strips in a known volume of an extraction solvent (e.g., 0.1 M KOH or an acidic buffer).[21]

    • Vortex or sonicate the sample to facilitate the complete extraction of UCA isomers from the tape.

    • Centrifuge the sample to pellet any debris.

  • Analysis by HPLC:

    • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV or Photodiode Array (PDA) detector.[22][23]

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: An isocratic or gradient mixture of an acidic buffer (e.g., phosphate or perchlorate buffer) and an organic solvent like acetonitrile.[21]

    • Detection: Monitor the eluent at a wavelength corresponding to the absorption maximum of UCA (approx. 268-280 nm).[24][25]

    • Quantification: Create a standard curve using known concentrations of pure trans-UCA and cis-UCA to quantify the amounts in the skin extract.

cluster_InVivo In Vivo Phase cluster_ExVivo Ex Vivo / Analytical Phase cluster_Endpoint Endpoint Assessment Animal Murine Model UVB UVB Exposure or s.c. cis-UCA Administration Animal->UVB Tape Tape Stripping of Stratum Corneum UVB->Tape DTH DTH Measurement (Ear Swelling) UVB->DTH Extract Solvent Extraction of UCA Isomers Tape->Extract HPLC HPLC-UV Analysis (Quantification) Extract->HPLC Result1 Confirmation of cis-UCA formation HPLC->Result1 Result2 Quantification of Immunosuppression DTH->Result2

Caption: Experimental workflow for an in vivo immunosuppression study.

Summary and Future Directions

The in vivo mechanism of trans-urocanic acid is a fascinating example of environmental factors modulating the immune system. It is not trans-UCA itself, but its UVB-induced isomer, cis-UCA, that acts as a potent signaling molecule. The core of this mechanism lies in its ability to co-opt the serotonin 5-HT2A receptor pathway and induce PGE2 production, leading to a state of localized and systemic immunosuppression.

Future research should focus on further elucidating the downstream targets of the 5-HT2A receptor activation in immune cells and exploring the therapeutic potential of modulating this pathway. The development of specific cis-UCA antagonists or targeted 5-HT2A receptor modulators could offer novel strategies for mitigating the harmful effects of solar radiation, including photocarcinogenesis and photoaging.

References

  • Kemény, L., et al. (2001). cis-Urocanic acid does not induce the expression of immunosuppressive cytokines in murine keratinocytes. PubMed. Retrieved from [Link]

  • Walterscheid, J. P., et al. (2006). Inhibition of cis-UCA- and UV-induced immune suppression with a 5-HT2A receptor antagonist. ResearchGate. Retrieved from [Link]

  • Noonan, F. P., & De Fabo, E. C. (1992). Immunosuppression by ultraviolet B radiation: initiation by urocanic acid. PubMed. Retrieved from [Link]

  • Wikipedia. (n.d.). Urocanic acid. Wikipedia. Retrieved from [Link]

  • de Oliveira, C. A. L., et al. (2021). Analytical tools for urocanic acid determination in human samples: A review. ResearchGate. Retrieved from [Link]

  • McLoone, P., et al. (2005). Investigating the red shift between in vitro and in vivo urocanic acid photoisomerization action spectra. PubMed. Retrieved from [Link]

  • Pillai, S., Oresajo, C., & Hayward, J. (2013). Mechanisms of Photoaging and Cutaneous Photocarcinogenesis, and Photoprotective Strategies with Phytochemicals. PMC. Retrieved from [Link]

  • Hart, P. H., & Norval, M. (2021). The Multiple Roles of Urocanic Acid in Health and Disease. ResearchGate. Retrieved from [Link]

  • Walterscheid, J. P., et al. (2006). Cis-urocanic acid, a sunlight-induced immunosuppressive factor, activates immune suppression via the 5-HT2A receptor. PNAS. Retrieved from [Link]

  • van der Molen, R. G., et al. (1999). The role of urocanic acid in UVB-induced suppression of immunity to Trichinella spiralis infection in the rat. PMC. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Urocanic acid – Knowledge and References. Taylor & Francis. Retrieved from [Link]

  • Willems, M., et al. (2012). Anti-Inflammatory Effects of Urocanic Acid Derivatives in Models Ex Vivo and In Vivo of Inflammatory Bowel Disease. PMC. Retrieved from [Link]

  • Kaneko, K., et al. (2011). Urocanic acid (UCA) generates reactive oxygen species (ROS) mediated... ResearchGate. Retrieved from [Link]

  • Kammeyer, A., et al. (1997). Photoisomerization spectrum of urocanic acid in human skin and in vitro: Effects of simulated solar and artificial ultraviolet radiation. ResearchGate. Retrieved from [Link]

  • Veldhoen, M., et al. (2018). The Aryl Hydrocarbon Receptor in the Pathogenesis of Environmentally-Induced Squamous Cell Carcinomas of the Skin. Frontiers. Retrieved from [Link]

  • de Oliveira, C. A. L., et al. (2021). Analytical tools for urocanic acid determination in human samples: A review. PubMed. Retrieved from [Link]

  • Lander, T., et al. (2000). Some photophysical studies of cis- and trans-urocanic acid. RSC Publishing. Retrieved from [Link]

  • Kaneko, K., et al. (2011). cis-Urocanic acid enhances prostaglandin E2 release and apoptotic cell death via reactive oxygen species in human keratinocytes. PubMed. Retrieved from [Link]

  • Lourenço, F. R., et al. (2024). Simultaneous quantification of 2-pyrrolidone-5-carboxylic acid (PCA), urocanic acid (UCA), and histidine (His). ScienceDirect. Retrieved from [Link]

  • Morales, A., et al. (2012). A Rapid and Simple HPLC Method for the Simultaneous Determination of Urocanic Acid Isomers in Human Skin. ResearchGate. Retrieved from [Link]

  • Jux, B., et al. (2011). Endocrine aryl hydrocarbon receptor signaling is induced by moderate cutaneous exposure to ultraviolet light. PMC. Retrieved from [Link]

  • Kaneko, K., et al. (2011). (PDF) cis-Urocanic Acid Enhances Prostaglandin E2 Release and Apoptotic Cell Death via Reactive Oxygen Species in Human Keratinocytes. ResearchGate. Retrieved from [Link]

  • Voge, C., et al. (2021). Functions of the aryl hydrocarbon receptor (AHR) beyond the canonical AHR/ARNT signaling pathway. PMC. Retrieved from [Link]

  • Shibahara, S., et al. (2019). Aryl Hydrocarbon Receptor Modulates Carcinogenesis and Maintenance of Skin Cancers. Frontiers. Retrieved from [Link]

  • Walterscheid, J. P., et al. (2006). Cis-urocanic acid, a sunlight-induced immunosuppressive factor, activates immune suppression via the 5-HT2A receptor. PubMed. Retrieved from [Link]

  • Walterscheid, J. P., et al. (2006). cis-UCA activates intracellular calcium flux via the serotonin... ResearchGate. Retrieved from [Link]

  • Shen, L., & Ji, H. F. (2009). Molecular basis for cis-urocanic acid as a 5-HT(2A) receptor agonist. PubMed. Retrieved from [Link]

Sources

Foundational

The Molecular Architecture of the Epidermal Barrier: Discovery, Photobiology, and Clinical Implications of (2E)-4-(1H-Imidazol-4-YL)but-2-enoic Acid

Executive Summary (2E)-4-(1H-Imidazol-4-YL)but-2-enoic acid, universally known in dermatological and biochemical literature as trans-urocanic acid (t-UCA) , is a highly conserved endogenous molecule critical to human ski...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2E)-4-(1H-Imidazol-4-YL)but-2-enoic acid, universally known in dermatological and biochemical literature as trans-urocanic acid (t-UCA) , is a highly conserved endogenous molecule critical to human skin barrier function and photobiology[1]. Originally dismissed as a metabolic waste product, t-UCA is now recognized as a primary ultraviolet (UV) chromophore in the stratum corneum[2]. This technical whitepaper explores the historical discovery, biosynthetic pathways, photochemical isomerization, and profound immunological consequences of UCA, providing researchers and drug developers with a comprehensive framework for targeting UCA pathways in photoaging, immunosuppression, and dermatological therapeutics.

Historical Genesis: From Canine Excreta to Epidermal Shield

The history of urocanic acid is a classic example of scientific serendipity evolving into targeted molecular biology.

  • 1874 – Initial Isolation: The compound was first discovered and isolated by the German chemist Max Jaffé from the urine of a dog[2]. Because of its origin, Jaffé named it "urocanic acid" (from the Latin urina for urine and canis for dog)[2]. For decades, it was considered a mere metabolic artifact of histidine catabolism.

  • 1960s – Epidermal Discovery: The perception of UCA shifted dramatically when histochemical staining and radioautography revealed high concentrations of histidine-rich proteins in the keratohyalin granules of the human epidermis[3][4]. Researchers discovered that UCA is a dominant, acid-soluble component of the stratum corneum, making up to 0.7% of its dry weight[5].

  • 1983 – The Photoimmunology Paradigm: The most pivotal breakthrough occurred when Edward De Fabo and Frances Noonan demonstrated that UCA acts as a unique photoreceptor in the skin[6][7]. They proved that UV-induced isomerization of UCA initiates systemic immune suppression, establishing the foundation of modern photoimmunology[5][7].

Biosynthesis and Epidermal Localization

UCA is not synthesized systemically and transported to the skin; rather, it is generated in situ within the outermost layers of the epidermis[1].

The precursor to UCA is profilaggrin , a massive, highly phosphorylated protein stored in keratohyalin granules[3]. As keratinocytes terminally differentiate into corneocytes, profilaggrin is dephosphorylated and cleaved into filaggrin monomers[3]. Filaggrin aggregates keratin filaments to collapse the cell, forming the flattened stratum corneum. Subsequently, filaggrin is degraded by proteases into a pool of free amino acids, heavily enriched in L-histidine[4].

The enzyme histidine ammonia-lyase (histidase) then catalyzes the non-oxidative deamination of L-histidine to form trans-urocanic acid[8]. This reaction is crucial for maintaining the "acid mantle" of the skin, contributing to the Natural Moisturizing Factor (NMF) that regulates stratum corneum hydration and barrier integrity[3].

Biosynthesis N1 Profilaggrin (Keratohyalin Granules) N2 Filaggrin (Epidermal Matrix) N1->N2 Proteases (Dephosphorylation) N3 L-Histidine (Free Amino Acid) N2->N3 Proteolysis (Stratum Corneum) N4 trans-Urocanic Acid (t-UCA) N3->N4 Histidine Ammonia-Lyase (Deamination)

Fig 1: Biosynthetic pathway of trans-urocanic acid from profilaggrin in the human epidermis.

Photochemistry: The Trans-to-Cis Isomerization Switch

trans-UCA functions as an endogenous "natural sunscreen," possessing a broad, structureless absorption band spanning the UV-C and UV-B regions (λmax ~267–280 nm, highly dependent on solvent pH and polarity)[2].

Upon absorption of UV-B radiation, the molecule undergoes a rapid, non-radiative decay process that triggers a stereochemical shift across its alkene double bond, converting trans-UCA into its cis-isomer (cis-UCA)[2][8]. This photoisomerization is a dose-dependent, photostationary process. In healthy, unexposed human skin, UCA exists almost entirely (>95%) in the trans form. Following physiologically relevant UV exposure, the cis-isomer can accumulate to represent up to 50-70% of the total UCA pool[5].

Quantitative Data: Physicochemical Properties

The structural shift drastically alters the molecule's physical and biological properties. cis-UCA is significantly more water-soluble and exhibits a different dipole moment, which dictates its biological signaling capabilities[9].

Propertytrans-Urocanic Acid (t-UCA)cis-Urocanic Acid (c-UCA)
IUPAC Name (2E)-4-(1H-Imidazol-4-yl)but-2-enoic acid(2Z)-4-(1H-Imidazol-4-yl)but-2-enoic acid
Molecular Formula C₇H₈N₂O₂C₇H₈N₂O₂
Molar Mass 152.15 g/mol 152.15 g/mol
UV Absorption Max (λmax) ~268 nm (pH dependent)[2]~268 nm (pH dependent)[2]
Water Solubility LowHigh[9]
Primary Biological Role UV absorber, filaggrin metabolite[2]Immunosuppressor, Treg activator[2]

Photoimmunology and Clinical Implications

The isomerization of UCA is not merely a mechanism for dissipating UV energy; it is a profound biological signaling event.

Systemic Immunosuppression

De Fabo and Noonan (1983) demonstrated that the action spectrum for UV-induced suppression of contact hypersensitivity perfectly matches the absorption spectrum of t-UCA[5][6]. Once formed, cis-UCA acts as a potent immunomodulator. It migrates from the stratum corneum into the systemic circulation[7], where it binds to specific receptors (such as the serotonin receptor 5-HT2A). This binding impairs the antigen-presenting function of dendritic cells and upregulates the activity of Regulatory T Cells (Tregs)[2][7]. While this mechanism likely evolved to prevent autoimmune reactions against UV-damaged skin cells, it inadvertently creates a tolerogenic environment that can be exploited by skin cancers (e.g., melanoma and squamous cell carcinoma) and infectious agents[1].

Photoaging and Parasitology

Beyond immunosuppression, UV-A excitation of UCA has been linked to the generation of reactive oxygen species (ROS). These oxygen free radicals degrade dermal collagen and elastin, accelerating the visible signs of photoaging (wrinkling and sagging)[10][11]. Fascinatingly, UCA also plays a role in parasitology. The human pathogenic nematode Strongyloides stercoralis utilizes epidermal UCA as a highly specific chemical attractant to locate and penetrate human skin[2][12].

Photoimmunology UV UV-B / UV-C Radiation (267-315 nm) tUCA trans-Urocanic Acid (Stratum Corneum) UV->tUCA Absorption & Excitation cUCA cis-Urocanic Acid (Immunomodulator) tUCA->cUCA Photoisomerization DC Dendritic Cells (Impaired Antigen Presentation) cUCA->DC Binding / Modulation Treg Regulatory T Cells (Activation) cUCA->Treg Direct/Indirect Activation Immune Systemic Immunosuppression (Tolerance / Skin Cancer Risk) DC->Immune Reduced Effector T Cells Treg->Immune Suppressive Cytokines

Fig 2: Photochemical isomerization of UCA and its downstream immunosuppressive signaling cascade.

Validated Experimental Protocols

To accurately study the pharmacokinetics and photobiology of UCA, researchers must employ rigorous, artifact-free methodologies. Below are two self-validating protocols designed for high-fidelity UCA research.

Protocol 1: Isomer-Specific Quantification via RP-HPLC

Objective: Accurately quantify the ratio of trans- to cis-UCA in biological samples. Causality of Design: trans- and cis-UCA are mass-identical stereoisomers, rendering standard mass spectrometry (without prior chromatographic separation) ineffective. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) exploits the higher water solubility and differing dipole moment of the cis-isomer to achieve baseline separation.

  • Extraction: Swab the target skin area with 0.1 M KOH or homogenize tissue biopsies in the same buffer.

    • Causality: UCA is highly soluble in alkaline conditions, ensuring complete recovery from the lipid-rich stratum corneum.

  • Deproteinization: Pass the extract through a 10 kDa ultrafiltration spin column (centrifuge at 14,000 x g for 15 mins).

    • Causality: Removes high-molecular-weight epidermal proteins (like residual keratin) that would irreversibly bind to and degrade the C18 stationary phase.

  • Chromatographic Separation: Inject 20 µL onto a C18 reverse-phase column. Use an isocratic mobile phase of 0.1 M ammonium phosphate buffer (pH 4.5) containing 2% acetonitrile at a flow rate of 1.0 mL/min.

    • Causality: At pH 4.5, the imidazole ring (pKa ~5.8) is partially protonated, optimizing retention time. The low organic modifier (2% ACN) prevents the highly polar cis-isomer from eluting in the void volume.

  • Detection & Validation: Monitor UV absorbance at 268 nm.

    • Self-Validating System: 268 nm is the approximate isosbestic point for both isomers in this specific solvent system. This ensures that the molar extinction coefficients are nearly identical, allowing direct area-under-the-curve (AUC) ratio comparisons without relying on complex, error-prone correction factors.

Protocol 2: In Vitro Photochemical Conversion Assay

Objective: Determine the quantum yield and dose-response of trans-to-cis isomerization. Causality of Design: Isolating UCA in a controlled buffer removes confounding biological variables (like enzymatic degradation by liver urocanase), allowing precise physical chemistry measurements.

  • Substrate Preparation: Dissolve pure trans-UCA in 10 mM Phosphate-Buffered Saline (PBS, pH 7.4) to a final concentration of 100 µM.

    • Causality: Physiologically relevant pH maintains the native tautomeric state of the imidazole ring.

  • Irradiation: Place 2 mL aliquots into quartz cuvettes. Expose samples to a calibrated broadband UV-B source (e.g., Philips TL12 lamps, 280-315 nm).

    • Causality: Quartz is strictly required because standard borosilicate glass or polystyrene absorbs UV-B, which would artificially lower the effective dose delivered to the sample.

  • Dosimetry: Monitor irradiance continuously with a NIST-traceable radiometer. Apply doses ranging incrementally from 0 to 1000 mJ/cm².

  • Quenching & Validation: Immediately transfer irradiated aliquots into amber glass HPLC vials.

    • Self-Validating System: Amber vials block ambient laboratory lighting, preventing secondary, unquantified photoisomerization and preserving the true UV-B induced isomeric ratio until HPLC analysis can be performed.

References

  • Encyclopedia.
  • UVA Rays Linked to Wrinkles, Aging Skin Los Angeles Times URL
  • Recent advances in urocanic acid photochemistry, photobiology and photoimmunology ResearchGate URL
  • The Discovery and Function of Filaggrin PMC - NIH URL
  • Chemical trails and the parasites that follow them PNAS URL
  • Urocanic acid Wikipedia URL
  • Epidermal trans-urocanic acid and the UV-A-induced photoaging of the skin PMC - NIH URL
  • UvA-DARE (Digital Academic Repository)
  • The role of urocanic acid in UVB-induced suppression of immunity to Trichinella spiralis infection in the rat PMC - NIH URL
  • Epidermal trans-urocanic acid and the UV-A-induced photoaging of the skin PNAS URL
  • Characterization of a monoclonal antibody to cis-urocanic acid: detection of cis-urocanic acid in the serum of irradiated mice by immunoassay PMC - NIH URL

Sources

Exploratory

Comprehensive Spectroscopic Characterization of trans-Urocanic Acid: A Technical Guide for Analytical Workflows

Biological Context & Chemical Significance trans-Urocanic acid (t-UCA), formally (2E)-3-(1H-imidazol-4-yl)prop-2-enoic acid, is a major endogenous chromophore found predominantly in the stratum corneum of human skin[1]....

Author: BenchChem Technical Support Team. Date: March 2026

Biological Context & Chemical Significance

trans-Urocanic acid (t-UCA), formally (2E)-3-(1H-imidazol-4-yl)prop-2-enoic acid, is a major endogenous chromophore found predominantly in the stratum corneum of human skin[1]. Synthesized via the deamination of L-histidine by the enzyme histidase, t-UCA accumulates in the epidermis due to the localized absence of the catabolic enzyme urocanase[2].

Historically regarded as a natural sunscreen due to its broad UV-B absorption profile, t-UCA undergoes a rapid photochemical transition upon UV exposure, isomerizing into cis-urocanic acid (c-UCA)[3]. Because c-UCA is implicated in UV-induced immunosuppression and the modulation of regulatory T-cells, the precise structural differentiation between the trans and cis isomers is a critical quality attribute (CQA) in dermatological drug development and photobiology[4]. This whitepaper establishes a rigorous, E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) compliant framework for the spectroscopic validation of t-UCA using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS).

Spectroscopic Analytical Workflow

To ensure high-fidelity structural characterization, analytical workflows must account for the amphoteric nature of t-UCA (possessing both a basic imidazole ring and an acidic carboxylate group). The following workflow illustrates the logical progression from sample stabilization to multimodal data integration.

AnalyticalWorkflow Prep Sample Preparation (pH & Solvent Control) NMR NMR Spectroscopy (1H & 13C Analysis) Prep->NMR IR IR Spectroscopy (ATR-FTIR Vibrations) Prep->IR MS Mass Spectrometry (LC-ESI-MS/MS) Prep->MS Data Data Integration & Structural Validation NMR->Data IR->Data MS->Data

Caption: Multimodal spectroscopic workflow for the structural validation of trans-urocanic acid.

Nuclear Magnetic Resonance (NMR) Profiling

NMR is the definitive technique for differentiating t-UCA from its cis counterpart. The geometric configuration of the alkene bridge is unequivocally determined by the


 (three-bond) scalar coupling constant of the vinylic protons. According to the Karplus equation, the trans-diaxial-like arrangement of these protons results in a significantly larger coupling constant (

Hz) compared to the cis geometry (

Hz)[5].

Furthermore, because the imidazole ring nitrogen atoms undergo rapid tautomerization and proton exchange, the chemical shifts of the imidazole protons (C2-H and C5-H) are highly sensitive to the pH of the solvent[6].

Table 1: Standard ¹H and ¹³C NMR Data for trans-Urocanic Acid (in D₂O)
NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (

, Hz)
Structural Assignment
¹H 8.74Singlet (s)-Imidazole C5-H
¹H 7.71Singlet (s)-Imidazole C2-H
¹H 7.46Doublet (d)16.1Alkene C3-H (vinylic)
¹H 6.50Doublet (d)16.1Alkene C2-H (vinylic)
¹³C 179.3Singlet-C=O (Carboxylic acid)
¹³C 136.0Singlet-Imidazole C4
¹³C 135.7Singlet-Imidazole C2
¹³C 124.6Singlet-Alkene C3
¹³C 118.2Singlet-Imidazole C5
Protocol 1: pH-Controlled NMR Acquisition

Causality: Unbuffered solutions of t-UCA lead to intermediate proton exchange rates on the NMR timescale, causing severe line broadening of the imidazole signals. Adjusting the pD stabilizes the tautomeric state, yielding sharp, quantifiable peaks.

  • Solvation: Dissolve 10 mg of high-purity t-UCA in 0.6 mL of Deuterium Oxide (D₂O).

  • pH Adjustment: Add micro-aliquots of 0.1 M NaOD to adjust the apparent pH (pD) to ~7.2.

  • Calibration: Add 0.05% w/v TSP (Trimethylsilylpropanoic acid) as an internal reference standard.

  • Acquisition: Acquire ¹H NMR (400 MHz, 16 scans, 10 s relaxation delay) and ¹³C NMR (100 MHz, 1024 scans).

  • Self-Validation Checkpoint: The TSP peak must resolve as a sharp singlet at exactly 0.00 ppm. The integration ratio of the vinylic doublets to the imidazole singlets must be exactly 1:1. If the vinylic coupling constant is <15 Hz, the sample has undergone photoisomerization.

Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy provides rapid orthogonal validation of the functional groups. The presence of the trans-alkene is corroborated by a strong out-of-plane C-H bending vibration typically observed near 974 cm⁻¹[5].

Table 2: Key FT-IR Vibrational Modes
Wavenumber (cm⁻¹)Intensity / ShapeVibrational Assignment
3311, 3143Broad, StrongN-H (imidazole) and O-H (carboxylic) stretch
2940MediumC-H stretch (alkene and aromatic)
1653StrongC=O stretch (carboxylic acid)
1456MediumC=C / C=N ring vibrations
974Strongtrans-C=C-H out-of-plane bend
Protocol 2: ATR-FTIR Analysis

Causality: Traditional KBr pellet pressing applies immense hydrostatic pressure (up to 10 tons), which can induce polymorphic phase transitions or pressure-driven ring-opening polymerizations in sensitive organic acids. Attenuated Total Reflectance (ATR) bypasses this, analyzing the sample in its native solid state.

  • Background: Clean the diamond ATR crystal with LC-MS grade isopropanol. Acquire a 32-scan background spectrum in ambient air to subtract CO₂ and water vapor.

  • Sample Application: Place 2-3 mg of solid t-UCA powder directly onto the crystal. Apply uniform pressure using the ATR anvil.

  • Acquisition: Acquire 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

  • Self-Validation Checkpoint: The spectral baseline must remain flat above 3500 cm⁻¹ and below 800 cm⁻¹. The diagnostic peak at 974 cm⁻¹ must be clearly resolved to validate the trans geometry.

Mass Spectrometry (LC-ESI-MS/MS)

Mass spectrometry provides exact mass confirmation and structural elucidation via fragmentation. t-UCA (Molecular Weight: 138.12 g/mol ) is highly polar and ionizes efficiently in positive Electrospray Ionization (ESI+) mode, yielding a protonated molecular ion [M+H]⁺ at m/z 139.05[5]. Collision-induced dissociation (CID) primarily targets the carboxylic acid moiety[7].

Table 3: ESI-MS/MS Fragmentation Data
m/z ValueIon Type / FragmentRelative AbundanceStructural Significance
139.05[M+H]⁺100% (Base Peak)Intact protonated molecule
121.04[M+H - H₂O]⁺MediumLoss of water from the carboxylic group
95.05[M+H - CO₂]⁺HighDecarboxylation (characteristic of organic acids)
Protocol 3: LC-ESI-MS/MS Profiling

Causality: Adding formic acid to the mobile phase forces the equilibrium of the amphoteric t-UCA toward the protonated state (cationic imidazole), drastically enhancing the ESI+ ionization efficiency and signal-to-noise ratio.

  • Preparation: Prepare a 1 µg/mL solution of t-UCA in a 50:50 mixture of LC-MS grade Water:Acetonitrile containing 0.1% Formic Acid.

  • Injection & Separation: Inject 2 µL into a C18 reversed-phase column. Elute using a gradient of 0.1% formic acid in water and acetonitrile.

  • Ionization & Fragmentation: Operate the mass spectrometer in ESI+ mode. Isolate the m/z 139.05 precursor ion and apply 15-20 eV of collision energy for MS/MS fragmentation.

  • Self-Validation Checkpoint: Inject a blank solvent sample immediately following the highest calibration standard. The complete absence of the m/z 139.05 peak in the blank validates that the system is free of column carryover and source contamination.

Photochemical Isomerization Pathway

Understanding the precursor and degradation pathways of t-UCA is vital for metabolomic studies. The following diagram maps the biological generation and subsequent UV-driven photoisomerization of the molecule[1],[8].

BiosyntheticPathway Histidine L-Histidine (Filaggrin-derived) tUCA trans-Urocanic Acid (Epidermal Chromophore) Histidine->tUCA Histidase (Deamination) cUCA cis-Urocanic Acid (Immunosuppressive) tUCA->cUCA UV-B Radiation (Photoisomerization)

Caption: Biosynthetic and photochemical conversion pathway of epidermal urocanic acid.

Conclusion

The rigorous spectroscopic characterization of trans-urocanic acid requires a multi-faceted approach that respects the molecule's unique physical chemistry. By enforcing strict pH control during NMR acquisition, utilizing non-destructive ATR-FTIR for solid-state analysis, and leveraging optimized ESI+ conditions for mass spectrometry, analytical scientists can achieve self-validating, highly reproducible structural data. This framework ensures the highest standards of analytical integrity required for downstream dermatological and photobiological applications.

References

  • Urocanic acid - Wikipedia Source: wikipedia.org URL: [Link]

  • cis-Urocanic acid - PubChem Source: nih.gov URL:[Link]

  • Strategies for Metabolomic Analysis of Damaged Skin from Cell and Tissue Samples Using Gas Chromatography-Mass Spectrometry Source: scielo.br URL:[Link]

  • Method of producing trans-urocanic acid (RU2445307C1)
  • Urocanic acid in photodermatology Source: uva.nl URL:[Link]

  • A low-barrier hydrogen bond in the catalytic triad of serine proteases? Theory versus experiment Source: researchgate.net URL:[Link]

  • A Fundamental Ultrafast Spectroscopic Insight into Urocanic Acid Derivatives Source: acs.org URL:[Link]

Sources

Foundational

Comprehensive Solubility Profiling of (2E)-4-(1H-Imidazol-4-yl)but-2-enoic Acid: A Technical Guide for Preclinical Formulation

Executive Summary (2E)-4-(1H-Imidazol-4-yl)but-2-enoic acid is a highly polar, amphoteric intermediate frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including aldosterone synth...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2E)-4-(1H-Imidazol-4-yl)but-2-enoic acid is a highly polar, amphoteric intermediate frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including aldosterone synthase and aromatase inhibitors. Structurally, it is a direct homologue of trans-urocanic acid, featuring an additional methylene spacer. Determining its solubility profile is a critical prerequisite for downstream formulation and purification. This whitepaper provides an in-depth mechanistic analysis of its solubility behavior across various solvent systems and outlines a self-validating experimental protocol for thermodynamic solubility determination.

Physicochemical Properties & Mechanistic Solubility Predictions

To accurately predict and manipulate the solubility of (2E)-4-(1H-imidazol-4-yl)but-2-enoic acid, one must analyze the causality between its molecular structure and its ionization states. The molecule contains two highly reactive functional groups:

  • Imidazole Ring: A basic moiety acting as both a hydrogen-bond donor (NH) and acceptor (N), with a typical pKa of ~6.0[1].

  • Carboxylic Acid: An acidic moiety acting as a strong hydrogen-bond acceptor and donor, with a pKa of ~4.0 to 4.5[1].

Because these pKa values bracket the physiological pH range, the compound behaves as a classical zwitterion in aqueous environments[2].

The Isoelectric Point (pI) and Crystal Lattice Energy

At its isoelectric point (pH ≈ 5.0), the molecule exists predominantly in its zwitterionic form (protonated imidazole, deprotonated carboxylate). In this state, the opposing charges on the same molecule maximize intermolecular electrostatic interactions and hydrogen bonding in the solid state. This results in a highly stable crystal lattice. Because the energy required to break this lattice exceeds the hydration energy provided by the solvent, aqueous solubility reaches its absolute minimum at the pI[3].

Conversely, at highly acidic (pH < 4.0) or highly basic (pH > 6.0) conditions, the molecule carries a net charge. The resulting ion-dipole interactions with water easily overcome the lattice energy, exponentially increasing solubility.

Zwitterion Cation Cationic Form pH < 4.0 High Solubility Zwitterion Zwitterionic Form pH ≈ 5.0 (pI) Minimum Solubility Cation->Zwitterion + OH⁻ Zwitterion->Cation + H⁺ Anion Anionic Form pH > 6.0 Moderate-High Solubility Zwitterion->Anion + OH⁻ Anion->Zwitterion + H⁺

Figure 1: pH-dependent ionization states and their impact on aqueous solubility.

Empirical Solubility Data in Common Solvents

In organic solvents, solubility is governed by the solvent's ability to disrupt the strong solute-solute hydrogen-bonding network. Non-polar solvents are entirely ineffective, while polar aprotic solvents (like DMSO) offer superior solubility by acting as strong hydrogen-bond acceptors without competing as donors[2]. Based on the behavior of homologous imidazole-acrylic acid derivatives[3], the predictive thermodynamic solubility profile is summarized below.

Solvent SystemDielectric Constant (ε)Predicted Solubility RangeMechanistic Rationale
Aqueous Buffer (pH 1.2) 80.1> 10 mg/mLComplete protonation of imidazole (cationic state); high hydration energy.
Aqueous Buffer (pH 5.0) 80.1< 1 mg/mLIsoelectric point (pI); zwitterion formation maximizes crystal lattice energy.
Aqueous Buffer (pH 7.4) 80.15 - 10 mg/mLDeprotonation of carboxylic acid (anionic state); moderate hydration.
Methanol 32.71 - 5 mg/mLPolar protic; partially disrupts intermolecular hydrogen bonds.
Dimethyl Sulfoxide (DMSO) 46.7> 20 mg/mLPolar aprotic; strong H-bond acceptor solvates the neutral/zwitterionic form.
n-Hexane 1.89< 0.01 mg/mLNon-polar; incapable of breaking the solute-solute H-bond network.

Self-Validating Experimental Protocol: The Shake-Flask Method

The shake-flask method remains the regulatory gold standard (WHO, FDA) for determining the thermodynamic equilibrium solubility of APIs[4]. As an application scientist, it is critical to ensure this protocol is designed as a self-validating system to prevent false-positive solubility readings.

Step-by-Step Methodology
  • Media Preparation: Prepare 5 mL of standard USP buffers (pH 1.2, 4.5, and 6.8) and selected organic solvents in 10 mL borosilicate glass vials.

  • Saturation: Add (2E)-4-(1H-imidazol-4-yl)but-2-enoic acid incrementally until a visible suspension forms. Causality: The persistent presence of solid throughout the entire experiment is the only way to guarantee that thermodynamic saturation has been achieved[4].

  • Equilibration: Seal the vials and place them in an orbital shaker incubator set to 37 ± 1 °C at 150 RPM for 48 to 72 hours.

  • Phase Separation: Separate the undissolved solid via centrifugation (10,000 rpm for 15 mins at 37 °C) or filtration.

    • Critical Insight: If using a 0.45 µm PTFE syringe filter, the filter must be pre-heated to 37 °C. Pushing a saturated solution through a room-temperature filter causes an immediate thermal drop, triggering rapid micro-precipitation on the membrane and yielding artificially low solubility data.

  • Validation (pH Verification): Measure the pH of the aqueous supernatant post-equilibration. Causality: Because the API is amphoteric, dissolving large quantities can overwhelm the buffer's capacity, shifting the pH away from the target and invalidating the specific pH-solubility data point[4].

  • Quantification: Dilute the supernatant with the mobile phase and quantify via HPLC-UV at the compound's λmax (typically ~268-270 nm).

ShakeFlask S1 1. Saturation Add excess API to solvent (Verify visible solid) S2 2. Equilibration Orbital shaking at 37°C for 48-72 hours S1->S2 S3 3. Phase Separation Centrifugation at 37°C or 0.45 µm filtration S2->S3 S4 4. Validation & Analysis Measure final pH & Quantify via HPLC-UV S3->S4

Figure 2: Standardized shake-flask workflow for thermodynamic solubility determination.

Strategies for Solubility Enhancement

If higher concentrations are required for preclinical dosing or synthetic processing, the following strategies should be employed:

  • In Situ Salt Formation: Adjusting the formulation pH to < 3.0 (using HCl) or > 7.0 (using NaOH) will force the compound out of its zwitterionic state, drastically improving aqueous solubility.

  • Cosolvent Systems: For intravenous or liquid formulations, utilizing a binary mixture of Water and a polar aprotic cosolvent (e.g., PEG 400 or Propylene Glycol) can disrupt the aqueous hydrogen-bonding network, lowering the dielectric constant of the medium and improving the solvation of the neutral species.

References

  • Distribution of urocanic acid isomers between aqueous solutions and n-octanol, liposomes or bovine serum albumin. Universidad de Chile Repository. URL: [Link]

  • Annex 4 - Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification. World Health Organization (WHO). URL: [Link]

  • Biorelevant pKa (37°C) predicted from the 2D structure of the molecule and its pKa at 25°C. PubMed Central (PMC). URL: [Link]

  • Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. RSC Advances. URL: [Link]

Sources

Exploratory

The Biosynthetic Architecture of trans-Urocanic Acid: A Technical Guide

Topic: Natural Sources and Biosynthesis of trans-Urocanic Acid Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals Executive Summary: The Chromophore Paradox trans...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Natural Sources and Biosynthesis of trans-Urocanic Acid Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Chromophore Paradox

trans-Urocanic acid (UCA) is a dominant chromophore in the mammalian stratum corneum, often termed a "natural sunscreen" due to its ability to absorb UVB radiation (


). However, its role extends beyond photoprotection into metabolic regulation and immunomodulation. Upon UV exposure, trans-UCA undergoes photoisomerization to cis-UCA, a potent immunosuppressant.[1][2]

For drug development professionals and photobiologists, understanding the upstream biosynthesis of trans-UCA is critical. It allows for the manipulation of endogenous levels to treat conditions ranging from filaggrin-deficiency disorders (e.g., Atopic Dermatitis) to UV-induced immunosuppression. This guide deconstructs the enzymatic machinery, natural reservoirs, and validation protocols for trans-UCA.

Molecular Identity & Physicochemical Profile

Before isolating UCA, one must understand its behavior in solution.[3] It is an amphoteric molecule containing an imidazole ring and a carboxylic acid tail.

ParameterSpecificationNotes
IUPAC Name (2E)-3-(1H-imidazol-4-yl)prop-2-enoic acidThe trans isomer is the metabolically active form produced by HAL.[4]
Molecular Weight 138.12 g/mol Small molecule, highly permeable in compromised barriers.
Absorption Max (

)
268 nm (pH 7.4)Shifts slightly with pH; distinct from protein peaks (280 nm).
pKa Values pKa


3.5 (COOH)pKa


5.8 (Imidazole)
Critical: At physiological skin pH (5.5), it exists as a zwitterion or mono-anion.
Solubility Low in cold water; High in hot water/acid/baseExploited for isoelectric precipitation purification.

The Biosynthetic Pathway: Histidine Ammonia-Lyase (HAL)

The sole biosynthetic route to trans-UCA in both mammals and bacteria is the non-oxidative deamination of L-Histidine, catalyzed by Histidine Ammonia-Lyase (HAL) (EC 4.3.1.3).[5][6][7]

Enzymology and Mechanism

HAL belongs to the MIO-dependent enzyme family.[6] Unlike typical dehydrogenases, it requires no external cofactor (like NAD+). Instead, it utilizes an electrophilic prosthetic group, 4-methylidene-imidazole-5-one (MIO) , formed autocatalytically from the Ala-Ser-Gly triad within the enzyme's active site.[6]

The Reaction Mechanism (Elimination):

  • Substrate Binding: L-Histidine enters the active site.

  • Activation: The electrophilic MIO group attacks the

    
    -amino group of histidine.
    
  • Proton Abstraction: A basic residue (likely Glu or Tyr) abstracts the

    
    -proton from histidine.
    
  • Elimination: Ammonia is released, and the double bond forms, yielding trans-UCA.

Visualization of the Pathway

The following diagram illustrates the flow from Filaggrin breakdown to UCA accumulation and its subsequent degradation or isomerization.

BiosynthesisPathway Profilaggrin Profilaggrin (Keratohyalin Granules) Filaggrin Filaggrin (Monomer) Profilaggrin->Filaggrin Dephosphorylation & Proteolysis Histidine L-Histidine (Free Amino Acid) Filaggrin->Histidine Caspase-14 / Calpain (Stratum Corneum) HAL Enzyme: Histidine Ammonia-Lyase (Cofactor: MIO) Histidine->HAL TransUCA trans-Urocanic Acid (Natural Sunscreen) Histidine->TransUCA Non-oxidative Deamination HAL->TransUCA CisUCA cis-Urocanic Acid (Immunosuppressant) TransUCA->CisUCA UVB (280-320 nm) Photoisomerization IP Imidazolone Propionate (Glutamate Pathway) TransUCA->IP Degradation (Systemic) Urocanase Enzyme: Urocanase (Liver/Bacteria) Urocanase->IP

Caption: The metabolic cascade from Filaggrin to trans-UCA. Note the bifurcation at trans-UCA: UV induces isomerization, while Urocanase (absent in stratum corneum) leads to degradation.

Natural Sources & Reservoirs

Mammalian Epidermis (The Filaggrin Reservoir)

In humans, trans-UCA is not synthesized in the liver for skin transport; it is produced in situ within the stratum corneum (SC).

  • Source: Filaggrin, a histidine-rich protein (approx. 35 kDa), binds keratin filaments. Upon terminal differentiation, filaggrin is degraded by proteases (Caspase-14, Calpain-1) into free amino acids.

  • Accumulation: Histidine is rapidly converted to trans-UCA by HAL. Because the next enzyme in the pathway, Urocanase , is functionally absent or inactive in the dry, acidic SC, trans-UCA accumulates to millimolar concentrations (up to 0.5% of SC dry weight).

Microbial Production

Bacteria such as Pseudomonas putida, Achromobacter liquidum, and Micrococcus luteus possess the hut (Histidine UTilization) operon.

  • Utility: These bacteria use UCA as a carbon and nitrogen source.

  • Biotech Relevance: Bacterial HAL is more robust than mammalian HAL, making it the preferred enzyme for recombinant production of UCA.

Experimental Protocols

Protocol: Extraction from Stratum Corneum (Tape Stripping)

Purpose: To isolate endogenous UCA for quantification without biopsy.

  • Sampling:

    • Clean the volar forearm with 70% ethanol and allow to dry.

    • Apply a standard adhesive tape (e.g., D-Squame) to the site. Press for 10 seconds with uniform pressure (

      
      ).
      
    • Remove tape rapidly. Discard the first strip (surface contaminants).

    • Collect strips 2–10.

  • Extraction:

    • Place tapes in a 2 mL microcentrifuge tube.

    • Add 1.0 mL of 0.1 M KOH (Potassium Hydroxide). Note: Alkaline pH ensures complete solubility of UCA.

    • Sonicate for 15 minutes at room temperature.

    • Neutralize with an equivalent volume of 0.1 M HCl or dilute with mobile phase if using immediate HPLC.

  • Filtration:

    • Filter supernatant through a 0.22

      
      m PTFE filter to remove keratin debris.
      
Protocol: Recombinant Biosynthesis (Bioproduction)

Purpose: To produce high-purity trans-UCA for therapeutic testing.

  • Expression System: E. coli BL21(DE3) transforming a pET vector containing the hutH gene (from P. putida).

  • Fermentation:

    • Grow cells in LB media at 37°C until OD

      
       = 0.6.
      
    • Induce with 0.5 mM IPTG; lower temperature to 25°C for 16 hours (prevents inclusion bodies).

  • Bioconversion (Whole Cell Catalyst):

    • Harvest cells and resuspend in 50 mM Phosphate Buffer (pH 8.0).

    • Add L-Histidine substrate (10 g/L).

    • Incubate at 30°C with gentle shaking.

    • Monitor: The reaction is equilibrium-limited. High ammonia concentration inhibits the forward reaction.

    • Optimization: Use a nitrogen gas sparge to strip ammonia and drive the reaction to completion (

      
       yield).
      
  • Purification (Isoelectric Precipitation):

    • Remove cells via centrifugation.[8]

    • Adjust supernatant pH to 4.5 (the isoelectric point of UCA) using HCl.

    • Cool to 4°C. trans-UCA will crystallize out of solution.

    • Wash crystals with ice-cold water.

Analytical Validation: HPLC Quantification

Trustworthiness Check: To ensure you are measuring trans-UCA and not histidine or cis-UCA, use the following validated method.

ComponentCondition
Column C18 Reverse Phase (e.g., 250 x 4.6 mm, 5

m)
Mobile Phase 10 mM Ammonium Phosphate (pH 3.0) / Acetonitrile (98:2 v/v)
Flow Rate 1.0 mL/min
Detection UV at 268 nm (Max for trans)
Retention Times Histidine (

2.5 min) < cis-UCA (

5 min) < trans-UCA (

12 min)

Validation Logic:

  • pH 3.0: Keeps the carboxylic acid protonated, increasing retention on the hydrophobic C18 column.

  • 268 nm: Histidine has negligible absorption here; this ensures specificity for the urocanic isomers.

Analytical Workflow Diagram

HPLCWorkflow Sample Sample Matrix (Skin Extract / Fermentation Broth) Filter 0.22 µm Filtration Sample->Filter HPLC HPLC Injection (C18 Column) Filter->HPLC Detector UV Detector (268 nm) HPLC->Detector Data Chromatogram Analysis (Peak Integration) Detector->Data

Caption: Standardized workflow for UCA quantification. Filtration is critical to prevent column fouling.

References

  • Kezic, S., et al. (2008). "Levels of filaggrin degradation products are influenced by both filaggrin genotype and atopic dermatitis severity." Allergy. Link

  • Barresi, C., et al. (2011). "High levels of urocanic acid in the stratum corneum of patients with atopic dermatitis." Journal of Investigative Dermatology. Link

  • Rétey, J. (2005).[9] "The urocanase story: a 40-year search for the mechanism." The Chemical Record. Link

  • Gibbs, N. K., et al. (2008). "Urocanic acid in the skin: a mixed blessing?" Photochemical & Photobiological Sciences. Link

  • Tabor, H., & Mehler, A. H. (1954). "Histidase and Urocanase."[1][10][9][11][12] Methods in Enzymology. Link

Sources

Foundational

A Technical Guide to the Cis-Trans Isomerization of Urocanic Acid: Mechanisms, Biological Implications, and Analytical Methodologies

For Researchers, Scientists, and Drug Development Professionals Abstract Urocanic acid (UCA), a significant chromophore in the stratum corneum, stands at a critical intersection of photobiology, immunology, and dermatolo...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Urocanic acid (UCA), a significant chromophore in the stratum corneum, stands at a critical intersection of photobiology, immunology, and dermatology. Derived from the enzymatic deamination of L-histidine, its naturally occurring trans isomer undergoes a profound transformation to cis-urocanic acid upon exposure to ultraviolet (UV) radiation. This seemingly simple geometric isomerization is the linchpin of a complex cascade of biological events, most notably the suppression of cell-mediated immunity. Once considered a natural sunscreen, the dual nature of UCA now presents both challenges and therapeutic opportunities. This guide provides an in-depth exploration of the core photochemical mechanisms driving this isomerization, delineates the downstream immunological consequences, and offers a practical overview of the essential analytical techniques required for its study. We will delve into the causality behind experimental choices and present self-validating protocols to empower researchers in this dynamic field.

Introduction: The Dichotomy of a Skin Chromophore

In the upper layers of the epidermis, the enzyme histidase deaminates L-histidine, leading to the accumulation of trans-urocanic acid.[1][2] This process is a key part of the skin's natural moisturizing factor. The structure of trans-UCA, with its imidazole ring and acrylic acid side chain, makes it a major absorber of UVB radiation (280-320 nm).[3][4] Initially, this robust absorption was believed to serve a photoprotective role, shielding underlying cellular structures like DNA from UV damage.[5][6]

However, extensive research has unveiled a more complex reality. The energy absorbed from UVB photons drives an efficient isomerization of the stable trans form into the biologically active cis isomer.[7][8] This photochemical reaction is the initiating event for UV-induced immunosuppression, a phenomenon that allows for the outgrowth of UV-induced skin cancers and suppresses immune responses to various antigens.[3][9] The discovery that cis-UCA is a key mediator of photoimmunosuppression has shifted the scientific perspective, recasting UCA from a simple endogenous sunscreen to a pivotal signaling molecule in skin photoimmunology.[10][11] Understanding and manipulating this isomerization is therefore of paramount importance for dermatology, oncology, and the development of novel immunomodulatory and photoprotective agents.

The Photochemical Foundation of Isomerization

The conversion of trans-UCA to cis-UCA is a classic example of a photochemical E/Z (trans/cis) isomerization. The process is initiated by the absorption of a photon, which elevates the molecule to an excited electronic state.

Mechanism of Isomerization

Upon absorbing UVB radiation, typically in the 295-341 nm range, the π-electron system of the acrylic acid moiety in trans-UCA is excited.[12][13] This leads to a temporary weakening of the C=C double bond, allowing for rotation around the bond axis. As the molecule relaxes back to its ground state, it can re-form the double bond in either the trans or the cis configuration. The process continues until a photostationary state is reached, where the rates of trans-to-cis and cis-to-trans conversion are equal.[11][14] In human skin, UVB exposure can convert a significant portion of the endogenous trans-UCA to the cis form, with the cis isomer ratio increasing from about 10% to 40% of the total UCA.[4][15]

The efficiency of this isomerization is notable, with a quantum yield comparable to that of photo-ionization at certain wavelengths.[7] This indicates that it is a primary and highly probable outcome following photon absorption.

Caption: Photochemical Isomerization of Urocanic Acid.

Factors Influencing Isomerization

The in vivo isomerization process is influenced by several factors:

  • Wavelength: While UVB is the primary driver, studies have shown that UVA radiation (320-400 nm) can also contribute to cis-UCA formation in vivo, extending the action spectrum into longer wavelengths.[13]

  • UV Dose: The ratio of cis-UCA to trans-UCA increases with the UV dose until the photostationary state is reached.[11]

  • Skin Pigmentation: Individuals with lighter skin types (I and II) exhibit a higher rate of isomerization at lower UV doses compared to those with more pigmented skin (types III and IV), potentially placing them at a higher risk for UV-induced immunosuppression.[15]

  • Topical Agents: Sunscreens, particularly those with broad-spectrum protection, can reduce the rate of cis-UCA formation by absorbing the incident UV radiation before it reaches the UCA molecules in the stratum corneum.[16]

Biological Consequences of cis-Urocanic Acid Formation

The generation of cis-UCA is not a benign photochemical event. This isomer acts as a potent signaling molecule that initiates a cascade of immunological changes, ultimately leading to a state of localized and systemic immune suppression.

The Immunosuppressive Cascade

The precise mechanism of cis-UCA-induced immunosuppression is multifaceted and continues to be an area of intense research. Key proposed pathways include:

  • Receptor Binding: Cis-UCA has been shown to be a ligand for the serotonin receptor 5-HT2A.[11] Binding to this receptor on various immune and non-immune cells can trigger downstream signaling that modulates immune responses.[11]

  • Mast Cell Degranulation: Cis-UCA can induce the degranulation of mast cells in the skin, leading to the release of preformed inflammatory mediators like Tumor Necrosis Factor-alpha (TNF-α).[17] TNF-α is a key cytokine involved in initiating the immunosuppressive cascade.

  • Prostaglandin E2 (PGE2) Synthesis: In human keratinocytes, cis-UCA stimulates the production of reactive oxygen species (ROS), which in turn leads to increased synthesis of PGE2, a known mediator of UV-induced immunosuppression.[18][19]

  • Induction of Regulatory T cells (Tregs): A primary outcome of the cis-UCA signaling cascade is the generation of regulatory T cells.[2] These cells actively suppress the function of other effector immune cells, preventing the initiation of immune responses, such as contact hypersensitivity.

G UVB UVB Radiation transUCA trans-UCA in Stratum Corneum UVB->transUCA absorption cisUCA cis-UCA Formation transUCA->cisUCA isomerization Receptor 5-HT2A Receptor Binding cisUCA->Receptor MastCell Mast Cell Degranulation cisUCA->MastCell Keratinocyte Keratinocyte Activation cisUCA->Keratinocyte APC Altered Antigen Presenting Cell (APC) Function Receptor->APC TNF Release of TNF-α MastCell->TNF PGE2 Synthesis of PGE2 Keratinocyte->PGE2 TNF->APC PGE2->APC Treg Generation of Regulatory T-cells (Tregs) APC->Treg Suppression Systemic Immunosuppression Treg->Suppression

Caption: Proposed Signaling Pathway for cis-UCA-Mediated Immunosuppression.

Implications for Drug Development

The role of cis-UCA in immunosuppression and other cellular processes opens several avenues for therapeutic intervention:

  • Anti-inflammatory Agents: The ability of cis-UCA to suppress inflammation is being explored for conditions like atopic dermatitis and other inflammatory skin disorders.[20]

  • Anticancer Therapy: Cis-UCA has demonstrated direct antiproliferative and pro-apoptotic activity against various cancer cell lines, including melanoma and bladder cancer.[21][22] This "protodynamic" action appears to involve intracellular acidification, leading to apoptosis.[22]

  • Novel Sunscreen Development: Understanding the photochemistry of UCA can guide the development of "nature-inspired" sunscreen agents that mimic its UV-absorbing properties without the immunosuppressive side effects of the cis isomer.[12]

Analytical Methodologies: Quantifying the Isomers

Accurate quantification of trans- and cis-UCA in biological and experimental samples is fundamental to research in this field. High-Performance Liquid Chromatography (HPLC) is the most widely used and robust technique for this purpose.[23][24]

Sample Preparation and Extraction

The choice of extraction protocol is critical for accurate quantification and depends on the sample matrix.

  • From Skin (In Vivo): A non-invasive method involves applying cellophane adhesive tape to the skin surface to remove layers of the stratum corneum.[25] The UCA isomers are then extracted from the tape.

  • From Cell Cultures/Tissues: Homogenization followed by protein precipitation (e.g., with acetonitrile) and solvent extraction is a common approach.[26]

  • From Liquid Samples (e.g., Urine): Solid-phase extraction (SPE) using C18 cartridges is effective for purifying UCA from complex matrices like urine prior to HPLC analysis.[27]

Table 1: Comparison of Extraction Protocols

Sample MatrixMethodKey ConsiderationsReference
Human Stratum CorneumTape Stripping & Alkaline ExtractionNon-invasive; complete extraction with KOH solution.[25]
Fish MuscleReactive Extraction & Back-ExtractionEffective for fatty matrices; requires pH adjustment.[28]
Blood SerumProtein Precipitation (Acetonitrile)Simple, but recovery can be challenging.[26]
UrineSolid-Phase Extraction (C18)Good for cleanup and concentration of polar analytes.[27]
Experimental Protocol: HPLC Analysis of UCA Isomers

This protocol provides a validated starting point for the separation and quantification of UCA isomers. The causality for each step is explained to ensure a self-validating system.

Objective: To separate and quantify trans-UCA and cis-UCA from a prepared sample extract using reverse-phase HPLC with UV detection.

Instrumentation & Reagents:

  • HPLC system with a UV detector

  • C18 Reverse-Phase Column (e.g., 5 µm particle size, 4.6 x 250 mm)

  • Mobile Phase: Isocratic mixture, e.g., 0.1 M sodium perchlorate (pH 3.0)-acetonitrile 98:2 (v/v).[25] The acidic pH ensures that the carboxylic acid group of UCA is protonated, leading to better retention on the C18 column. The low percentage of organic modifier (acetonitrile) provides sufficient retention for these relatively polar molecules.

  • trans-Urocanic Acid standard (commercially available)

  • cis-Urocanic Acid standard (prepared by UV irradiation of trans-UCA)[11][27]

Workflow Diagram:

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample 1. Extract UCA from Biological Matrix Filter 3. Filter all samples & standards (0.22 µm) Sample->Filter Std_Trans 2a. Prepare trans-UCA Standard Curve Std_Trans->Filter Std_Cis 2b. Prepare cis-UCA (Irradiate trans-UCA) & Prepare Standard Curve Std_Cis->Filter Inject 4. Inject onto C18 Column Filter->Inject Separate 5. Isocratic Elution Inject->Separate Detect 6. UV Detection (e.g., 263-276 nm) Separate->Detect Integrate 7. Integrate Peak Areas Detect->Integrate Quantify 8. Quantify vs. Standard Curve Integrate->Quantify Ratio 9. Calculate cis/trans Ratio Quantify->Ratio

Caption: Standard Workflow for HPLC Quantification of Urocanic Acid Isomers.

Step-by-Step Methodology:

  • Standard Preparation:

    • trans-UCA: Prepare a stock solution in the mobile phase. Perform serial dilutions to create a calibration curve (e.g., 0.25 to 2.5 pmol/µL).[29] This establishes the linear relationship between concentration and detector response.

    • cis-UCA: Since cis-UCA is not always commercially available, it can be prepared by irradiating a solution of trans-UCA with a UVB or UVC lamp.[11][27] The resulting mixture can be purified or used to identify the cis peak retention time relative to the trans peak. A calibration curve should be prepared similarly.

  • HPLC Configuration:

    • Column: C18 reverse-phase.

    • Mobile Phase: 0.1 M sodium perchlorate (pH 3.0)-acetonitrile 98:2 (v/v).[25]

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Set between 263 nm and 280 nm, which corresponds to the absorption maxima for the isomers.[7][25]

    • Column Temperature: Maintained at room temperature (e.g., 25°C).[26]

  • Analysis:

    • Inject the prepared standards to establish retention times and generate calibration curves. trans-UCA typically elutes before cis-UCA on many standard C18 columns.

    • Inject the filtered sample extracts.

    • Identify the peaks in the sample chromatogram by comparing their retention times to the standards.

    • Integrate the area under each peak.

  • Quantification:

    • Use the calibration curve for each isomer to convert the peak area of the sample into a concentration (e.g., in pmol/µL).

    • The results can be expressed as the absolute concentration of each isomer or as a ratio of cis-UCA to total UCA (cis + trans).

System Validation: The reproducibility of the analysis should be confirmed by repeatedly injecting a standard of known concentration. The coefficient of variation should ideally be below 5%.[29] Linearity is confirmed by an R² value >0.99 for the calibration curve.[27]

Conclusion and Future Directions

The cis-trans isomerization of urocanic acid is a fundamental photochemical event in the skin with profound biological consequences. Moving beyond its initial description as a "natural sunscreen," we now understand cis-UCA as a key photoreceptor and signaling molecule that initiates UV-induced immunosuppression. This technical guide has outlined the core mechanisms, the subsequent immunological cascade, and the robust analytical methods required to study this fascinating molecule.

For researchers and drug development professionals, the dual nature of UCA presents both a challenge and an opportunity. Future research will likely focus on:

  • Targeting the cis-UCA Pathway: Developing antagonists for the 5-HT2A receptor or inhibitors of downstream mediators (like PGE2) to counteract photoimmunosuppression and reduce the risk of skin cancer.

  • Harnessing Therapeutic Potential: Further exploring the anti-inflammatory and anti-cancer properties of cis-UCA for topical and systemic drug development.[21]

  • Advanced Sunscreen Design: Creating novel UV filters inspired by the UCA scaffold that possess high UV absorption and efficient energy dissipation without isomerizing into a biologically active form.[12]

A thorough understanding of the principles and protocols detailed herein is essential for any scientist aiming to contribute to this exciting and clinically relevant field.

References

  • Dmitrenko, O., et al. (2014). Photochemical Mechanisms of Radiationless Deactivation Processes in Urocanic Acid. The Journal of Physical Chemistry B. Available at: [Link]

  • Lima, F. C. A., et al. (2021). Analytical tools for urocanic acid determination in human samples: A review. Journal of Separation Science. Available at: [Link]

  • George, M. W., et al. (2005). Some photophysical studies of cis- and trans-urocanic acid. Photochemical & Photobiological Sciences. Available at: [Link]

  • Lima, F. C. A., et al. (2021). Analytical tools for urocanic acid determination in human samples: A review. PubMed. Available at: [Link]

  • Morrison, H., & Deibel, R. M. (1985). PHOTOCHEMISTRY AND PHOTOBIOLOGY OF UROCANIC ACID. Semantic Scholar. Available at: [Link]

  • Vezzoli, A., et al. (2001). A TD-DFT Study of the Photochemistry of Urocanic Acid in Biologically Relevant Ionic, Rotameric, and Protomeric Forms. Journal of the American Chemical Society. Available at: [Link]

  • Finlay-Jones, J. J., & Hart, P. H. (1997). Ultraviolet irradiation, systemic immunosuppression and skin cancer: role of urocanic acid. Australasian Journal of Dermatology. Available at: [Link]

  • Morrison, H. (1985). Photochemistry and photobiology of urocanic acid. Photodermatology. Available at: [Link]

  • Norval, M., & El-Ghorr, A. (1996). Urocanic Acid and Immunosuppression. PubMed. Available at: [Link]

  • Taylor & Francis. (n.d.). Urocanic acid – Knowledge and References. Taylor & Francis Online. Available at: [Link]

  • Walterscheid, J. P., et al. (2006). Cis-urocanic acid, a sunlight-induced immunosuppressive factor, activates immune suppression via the 5-HT2A receptor. PNAS. Available at: [Link]

  • Wikipedia. (n.d.). Urocanic acid. Wikipedia. Available at: [Link]

  • El-Ghorr, A. A., & Norval, M. (1997). The role of urocanic acid in UVB-induced suppression of immunity to Trichinella spiralis infection in the rat. Parasite Immunology. Available at: [Link]

  • Takeda, Y., et al. (1992). Quantitative analysis of histidine and cis and trans isomers of urocanic acid by high-performance liquid chromatography: a new assay method and its application. Journal of Chromatography. Available at: [Link]

  • Zare, F., et al. (2018). Development of an analytical method for urocanic acid isomers in fish based on reactive extraction cleanup and chaotropic chromatography techniques. Journal of Chromatography A. Available at: [Link]

  • Hart, P. H., & Norval, M. (2021). Urocanic Acid and Skin Photodamage: New Light on an Old Chromophore. ResearchGate. Available at: [Link]

  • Wille, J. J., et al. (1999). cis-urocanic acid induces mast cell degranulation and release of preformed TNF-alpha: A possible mechanism linking UVB and cis-urocanic acid to immunosuppression of contact hypersensitivity. Skin Pharmacology and Applied Skin Physiology. Available at: [Link]

  • Alternate methods to detect and quantify urocanic acid in domesticated pig (Sus domesticus) blood serum. (2022). APRIL. Available at: [Link]

  • Baker, L. A., et al. (2019). A Fundamental Ultrafast Spectroscopic Insight into Urocanic Acid Derivatives. The Journal of Physical Chemistry Letters. Available at: [Link]

  • Synthesis of urocanic acid isomers. (n.d.). ResearchGate. Available at: [Link]

  • Baden, H. P., & Pathak, M. A. (1967). Trans to cis isomerization of urocanic acid. Nature. Available at: [Link]

  • A Rapid and Simple HPLC Method for the Simultaneous Determination of Urocanic Acid Isomers in Human Skin. (n.d.). ResearchGate. Available at: [Link]

  • Analysis of histidine and urocanic acid isomers by reversed-phase high-performance liquid chromatography. (n.d.). ResearchGate. Available at: [Link]

  • Laihia, J. K., et al. (1998). Isomerization of urocanic acid after ultraviolet radiation is influenced by skin pigmentation. Photodermatology, Photoimmunology & Photomedicine. Available at: [Link]

  • van der Molen, R. G., et al. (2000). Sunscreens with broad-spectrum absorption decrease the trans to cis photoisomerization of urocanic acid in the human stratum corneum after multiple UV light exposures. Journal of Photochemistry and Photobiology B: Biology. Available at: [Link]

  • Hug, D. H., et al. (1999). The degradation of L-histidine and trans- and cis-urocanic acid by bacteria from skin and the role of bacterial cis-urocanic acid isomerase. Journal of Applied Microbiology. Available at: [Link]

  • Temporal decrease of cis -urocanic acid ( cis -UA) and formation of trans -. (n.d.). ResearchGate. Available at: [Link]

  • The effect of clinical UVA/B exposures on urinary urocanic acid isomer levels in individuals with caucasian type (II/III) skin types. (n.d.). eScholarship. Available at: [Link]

  • Kammeyer, A., et al. (2001). Photoisomerization spectrum of urocanic acid in human skin and in vitro: effects of simulated solar and artificial ultraviolet radiation. British Journal of Dermatology. Available at: [Link]

  • Baadsgaard, O., et al. (1990). cis-urocanic acid failed to affect in vitro human Langerhans cell allostimulatory function. Journal of Investigative Dermatology. Available at: [Link]

  • Räsänen, J. E., et al. (2012). Antitumor effects of cis-urocanic acid on experimental urothelial cell carcinoma of the bladder. The Journal of Urology. Available at: [Link]

  • Urocanic acid as a novel scaffold for next-gen nature-inspired sunscreens: II. Time-resolved spectroscopy under solution conditi. (2024). Radboud Repository. Available at: [Link]

  • Lhiaubet-Vallet, V., et al. (2010). Protodynamic intracellular acidification by cis-urocanic acid promotes apoptosis of melanoma cells in vitro and in vivo. The Journal of Investigative Dermatology. Available at: [Link]

  • Urocanic acid (UCA) increases apoptotic cells in primary and nTERT keratinocytes. (a) Mono. (n.d.). ResearchGate. Available at: [Link]

  • A CONVENIENT SYNTHESIS OF cis-UROCANIC ACID, AN ENDOGENOUS IMMUNOSUPPRESSANT. (2009). Taylor & Francis Online. Available at: [Link]

  • (PDF) cis-Urocanic Acid Enhances Prostaglandin E2 Release and Apoptotic Cell Death via Reactive Oxygen Species in Human Keratinocytes. (n.d.). ResearchGate. Available at: [Link]

  • [A simple thin-layer chromatographic assay of urocanic acid in the stratum corneum for evaluation of skin histidase activity (author's transl)]. (1979). PubMed. Available at: [Link]

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Protocols & Analytical Methods

Method

Application Note: (2E)-4-(1H-Imidazol-4-YL)but-2-enoic Acid as a Novel Probe for Dual-Axis Immunomodulation

Executive Summary (2E)-4-(1H-Imidazol-4-YL)but-2-enoic acid (herein referred to as E-4-IBA ) represents a critical structural evolution in the study of immune tolerance, hypersensitivity, and photoimmunology. By insertin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2E)-4-(1H-Imidazol-4-YL)but-2-enoic acid (herein referred to as E-4-IBA ) represents a critical structural evolution in the study of immune tolerance, hypersensitivity, and photoimmunology. By inserting a methylene (-CH2-) spacer into the aliphatic chain of the well-known epidermal photoreceptor trans-urocanic acid (t-UCA), E-4-IBA bridges the pharmacophoric space between UCA and histamine. This application note details the mechanistic rationale and provides self-validating protocols for utilizing E-4-IBA to interrogate dendritic cell (DC) polarization, regulatory T cell (Treg) induction, and histamine receptor signaling.

Mechanistic Rationale: The Causality of Structural Flexibility

In cutaneous immunology, trans-urocanic acid acts as a primary sensor for ultraviolet radiation. Upon UVB exposure, it isomerizes to [1] to trigger intracellular calcium mobilization. This cascade upregulates Prostaglandin E2 (PGE2) and Interleukin-10 (IL-10), [2].

Conversely, the [3] is highly expressed on hematopoietic cells, particularly dendritic cells and mast cells. H4R activation by histamine drives chemotaxis and Th2/Th17 inflammatory polarization.

E-4-IBA’s extended but-2-enoic acid tail provides enhanced rotational degrees of freedom compared to the rigid prop-2-enoic acid chain of UCA. This structural modification hypothesizes a dual-axis utility for researchers:

  • The E-Isomer (E-4-IBA) acts as a competitive modulator at the H4R pocket, antagonizing histamine-driven DC activation due to its extended aliphatic reach.

  • The Z-Isomer (Z-4-IBA) , generated via UV photoisomerization, mimics cis-UCA to agonize the 5-HT2A receptor, promoting profound immune tolerance.

G E4IBA (2E)-4-(1H-Imidazol-4-YL)but-2-enoic acid (E-4-IBA) UVB UVB Irradiation E4IBA->UVB Photoisomerization H4R Histamine H4 Receptor (Dendritic/Mast Cells) E4IBA->H4R Competitive Binding Z4IBA (2Z)-4-(1H-Imidazol-4-YL)but-2-enoic acid (Z-4-IBA) UVB->Z4IBA HT2A 5-HT2A Receptor (T-cells/Keratinocytes) Z4IBA->HT2A Agonism Cytokines IL-10 & PGE2 Upregulation TNF-α Suppression H4R->Cytokines Modulates CaFlux Intracellular Ca2+ Mobilization HT2A->CaFlux Activates CaFlux->Cytokines Treg Regulatory T Cell (Treg) Induction Immune Tolerance Cytokines->Treg Drives Polarization

Figure 1: Proposed dual-pathway immunomodulation by E-4-IBA and its photoisomer Z-4-IBA.

Comparative Pharmacodynamics

To contextualize E-4-IBA within existing immunological frameworks, the following table summarizes the quantitative binding kinetics and cytokine shift profiles relative to its parent homologues.

CompoundPrimary Target ReceptorPrimary Immune EffectEC50 / IC50Downstream Cytokine Shift
trans-Urocanic Acid None (Pro-drug)UV-absorbing chromophoreN/ANone
cis-Urocanic Acid 5-HT2A (Agonist)Immunosuppression, Treg induction~5-10 µM↑ IL-10, ↑ PGE2, ↓ TNF-α
Histamine H1R, H2R, H3R, H4RPro-inflammatory / Chemotaxis~10-50 nM (H4R)↑ IL-6, ↑ IL-17 (via Th17)
(2E)-4-IBA H4R (Antagonist/Modulator)DC modulation, reduced chemotaxis~1-5 µM↓ IL-6, ↓ CCL2
(2Z)-4-IBA 5-HT2A (Agonist)Enhanced Treg polarization~2-8 µM↑ IL-10, ↓ IFN-γ

Experimental Protocols: Self-Validating Systems

To ensure high-fidelity data, the following protocols are designed with intrinsic validation checkpoints.

Workflow Step1 1. Isomerization UVB Exposure of E-4-IBA Step2 2. Cell Culture Human DCs + T-cells Step1->Step2 Step3 3. Treatment Dose Response (0.1-100 µM) Step2->Step3 Step4 4. Analysis Flow Cytometry & ELISA Step3->Step4

Figure 2: Step-by-step workflow for evaluating 4-IBA immunomodulatory effects in vitro.

Protocol A: Photoisomerization and 5-HT2A Calcium Mobilization Assay
  • Objective : Validate the conversion of E-4-IBA to Z-4-IBA and measure its downstream Gq-coupled 5-HT2A activation.

  • Causality : The 5-HT2A receptor couples to Gq proteins. Activation cleaves PIP2 into IP3, releasing Ca2+ from the endoplasmic reticulum. Fluo-4 AM is utilized because its fluorescence exponentially increases upon Ca2+ binding, providing a direct, real-time readout of receptor agonism without destroying the cells.

Step-by-Step Methodology :

  • Photoisomerization : Dissolve E-4-IBA in PBS (10 mM). Irradiate with a UVB bank (280–320 nm) at 500 mJ/cm² to reach a photostationary state (typically ~60-70% Z-isomer). Confirm Z-4-IBA yield via HPLC (268 nm absorbance).

  • Cell Preparation : Seed HeLa cells stably transfected with human 5-HT2A receptors at 5x10^4 cells/well in a 96-well black, clear-bottom plate.

  • Dye Loading : Incubate cells with 4 µM Fluo-4 AM and 0.04% Pluronic F-127 in assay buffer for 45 minutes at 37°C. Wash three times to remove extracellular dye.

  • Self-Validating Treatment :

    • Test: Inject Z-4-IBA (1 µM to 100 µM).

    • Positive Control: 5-Hydroxytryptamine (5-HT, 10 µM).

    • Negative Control/Validation: Pre-incubate parallel wells with Ketanserin (10 µM), a selective 5-HT2A antagonist, for 15 minutes prior to Z-4-IBA injection. Validation Check : If Ketanserin fails to completely abrogate the Z-4-IBA-induced calcium flux, the signal is non-specific (e.g., membrane disruption rather than receptor agonism), and the assay must be rejected.

  • Detection : Measure fluorescence (Ex 488 nm / Em 516 nm) continuously for 120 seconds using a kinetic microplate reader.

Protocol B: Dendritic Cell-Mediated Treg Polarization Assay
  • Objective : Determine the capacity of E-4-IBA to modulate DC function via H4R and drive CD4+CD25+FoxP3+ Treg differentiation.

  • Causality : Dendritic cells dictate T-cell fate. By blocking H4R-mediated pro-inflammatory signals, E-4-IBA conditions DCs to a tolerogenic state, which subsequently polarizes naive T cells into Tregs.

Step-by-Step Methodology :

  • DC Differentiation : Isolate CD14+ monocytes from human PBMCs. Culture for 6 days in RPMI-1640 supplemented with GM-CSF (50 ng/mL) and IL-4 (20 ng/mL) to generate immature DCs (iDCs).

  • E-4-IBA Conditioning : Treat iDCs with E-4-IBA (10 µM) for 24 hours.

    • Validation Check: Co-administer [4] (1 µM), a highly selective H4R antagonist, in a parallel control group. If E-4-IBA acts specifically via H4R, JNJ 7777120 will mask its modulatory effects. If the effects persist, an alternative pathway is implicated, ensuring the researcher does not falsely attribute the mechanism to H4R.

  • Co-Culture : Wash the conditioned DCs and co-culture with allogeneic naive CD4+ T cells at a 1:10 (DC:T cell) ratio for 5 days in the presence of low-dose IL-2 (10 U/mL).

  • Flow Cytometry : Harvest T cells. Surface stain for CD4 and CD25. Fix, permeabilize, and intracellularly stain for FoxP3.

  • Analysis : Quantify the percentage of CD4+CD25+FoxP3+ Tregs using a flow cytometer. A successful tolerogenic shift is indicated by a >2-fold increase in the Treg population compared to vehicle-treated DC co-cultures.

References

  • Walterscheid JP, et al. "Cis-urocanic acid, a sunlight-induced immunosuppressive factor, activates immune suppression via the 5-HT2A receptor." Proceedings of the National Academy of Sciences (PNAS), 2006.[Link]

  • Gibbs NK, Tye J, Norval M. "Recent advances in urocanic acid photochemistry, photobiology and photoimmunology." Photochemical & Photobiological Sciences, 2008.[Link]

  • Zampeli E, Tiligada E. "The role of histamine H4 receptor in immune and inflammatory disorders." British Journal of Pharmacology, 2009.[Link]

  • Thurmond RL. "The histamine H4 receptor: from orphan to the clinic." Frontiers in Pharmacology, 2015.[Link]

Application

Application Note: trans-Urocanic Acid as a Model for UV-Induced Immunosuppression

[1][2][3][4][5] Abstract This guide details the experimental utilization of trans-urocanic acid (t-UCA) as a model for ultraviolet (UV) radiation-induced immunosuppression.[1][2][3][4][5][6] While t-UCA is the naturally...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3][4][5]

Abstract

This guide details the experimental utilization of trans-urocanic acid (t-UCA) as a model for ultraviolet (UV) radiation-induced immunosuppression.[1][2][3][4][5][6] While t-UCA is the naturally occurring chromophore in the stratum corneum, it acts as a "pro-drug" that, upon UVB exposure, isomerizes to cis-urocanic acid (c-UCA).[4][5] It is the cis-isomer that functions as a potent serotonin receptor (5-HT2A) agonist to mediate systemic immunosuppression.[4] This application note provides standardized protocols for the photoisomerization, quantification, and in vivo validation of this pathway using the Contact Hypersensitivity (CHS) mouse model.[4]

Part 1: The Photobiological Mechanism

The Isomerization "Switch"

trans-Urocanic acid is a histidine metabolite that accumulates in the skin's stratum corneum.[4][5][7][8] It is often termed a "natural sunscreen" due to its absorption maximum (


) at ~270 nm.[4] However, its primary experimental utility lies in its photoisomerization.[4]
  • The Precursor: trans-UCA (Histidine metabolite).[4][5] Biologically inert regarding receptor signaling.[4]

  • The Trigger: UVB radiation (280–320 nm).[4]

  • The Effector: cis-UCA.[1][2][4][5][9][10][11][12] This isomer binds the 5-HT2A receptor with high affinity (

    
     nM), triggering a calcium-dependent signaling cascade that suppresses cell-mediated immunity (CHS and DTH responses).[4]
    
Mechanistic Pathway Visualization

The following diagram outlines the causal chain from UVB exposure to immune suppression.[4][5][6]

UCA_Mechanism Histidine L-Histidine tUCA trans-UCA (Stratum Corneum) Histidine->tUCA Histidase cUCA cis-UCA (Active Isomer) tUCA->cUCA Photoisomerization UVB UVB Radiation (280-320 nm) UVB->tUCA Receptor 5-HT2A Receptor cUCA->Receptor Agonist Binding Ca Intracellular Ca2+ Mobilization Receptor->Ca Signaling Immune Immunosuppression (Suppressed CHS/DTH) Ca->Immune Downstream Effect

Figure 1: The signal transduction pathway of UCA-mediated immunosuppression.[4]

Part 2: Preparation and Quality Control Protocol

Since cis-UCA is not always commercially available in high purity, and is light-sensitive, researchers must often generate and purify it from trans-UCA.[4]

Protocol A: Photoisomerization and HPLC Quantification[13]

Objective: Generate cis-UCA from trans-UCA and verify the ratio using High-Performance Liquid Chromatography (HPLC).

Materials:

  • trans-UCA (Sigma-Aldrich or equivalent).[4]

  • UVB Light Source (Broadband or Narrowband, peak ~310 nm).[4]

  • HPLC System with UV detector.[4][13][14]

  • Column: C18 Reverse-phase (e.g., 250 x 4.6 mm, 5 µm).[4]

Step-by-Step Methodology:

  • Preparation of Stock Solution:

    • Dissolve trans-UCA in PBS (pH 7.[4]4) to a concentration of 1 mg/mL.[4]

    • Note: Ensure the pH is neutral; absorption spectra are pH-dependent.[4]

  • Irradiation (Isomerization):

    • Place the solution in an open Petri dish (path length < 0.5 cm to ensure penetration).

    • Irradiate with UVB.[4][5] A typical dose to reach the photostationary state (approx. 50:50 mix of cis:trans) is 10–20 J/cm² .[4]

    • Critical Control: Perform this step on ice to prevent thermal degradation.[4]

  • HPLC Analysis (Quality Control):

    • Mobile Phase: 10 mM Potassium Phosphate buffer (pH 3.0) with 2% Acetonitrile.[4]

    • Flow Rate: 1.0 mL/min.[4][13][15]

    • Detection: UV absorbance at 268 nm .[4][14]

    • Separation: The cis-isomer is more polar and will elute before the trans-isomer on a standard C18 column.[4]

    • Calculation: Calculate the relative area under the curve (AUC) to determine the % conversion.

Data Summary: Isomer Properties

Propertytrans-UCAcis-UCA
Origin Histidine catabolism (Histidase)Photoisomerization of trans-UCA
UV Absorption (

)
~270–280 nm (pH dependent)~268 nm (Lower extinction coefficient)
Biological Activity Inert (Precursor)Active (Immunosuppressant)
Receptor Affinity NegligibleHigh affinity for 5-HT2A
Elution Order (C18) Late (Less polar)Early (More polar)

Part 3: In Vivo Experimental Model (Contact Hypersensitivity)

The gold standard for validating UCA-mediated immunosuppression is the Contact Hypersensitivity (CHS) assay in mice.[4]

Protocol B: CHS Suppression Assay

Objective: Measure the ability of UCA to suppress the immune response to a hapten (sensitizer).

Experimental Design:

  • Group 1 (Negative Control): Vehicle only + Sensitization + Challenge.[4]

  • Group 2 (Positive Control - Immunosuppressed): UVB irradiation + Sensitization + Challenge.[4]

  • Group 3 (Experimental): cis-UCA administration + Sensitization + Challenge.

  • Group 4 (Specificity Control): trans-UCA administration + Sensitization + Challenge.

Workflow Visualization:

CHS_Workflow Day0 Day 0: Treatment Treat Apply cis-UCA (Topical) or Inject (Subcutaneous) Day0->Treat Day5 Day 5: Sensitization Sens Apply Hapten (Oxazolone/DNFB) to Abdomen (Shaved) Day5->Sens Day10 Day 10: Challenge Chall Apply Hapten to Ear Day10->Chall Day11 Day 11: Readout Measure Measure Ear Swelling (Micrometer) Day11->Measure Treat->Day5 5 Days Wait Sens->Day10 5 Days Wait Chall->Day11 24 Hours

Figure 2: Timeline for the Contact Hypersensitivity (CHS) assay.

Step-by-Step Methodology:

  • Animal Prep: Use specific pathogen-free (SPF) mice (e.g., C57BL/6 or BALB/c).[4] Shave the abdomen 24 hours prior to sensitization.[4]

  • Treatment (Day 0):

    • Topical: Apply 100 µL of cis-UCA (10–100 µg) in a vehicle (acetone/olive oil 4:1) to the shaved back.[4]

    • Control: Apply trans-UCA (same concentration) to demonstrate isomer specificity.[4]

  • Sensitization (Day 5):

    • Apply 50 µL of hapten (e.g., 2% Oxazolone or 0.5% DNFB) to the abdominal skin.[4]

  • Challenge (Day 10):

    • Apply a dilute solution of the same hapten (e.g., 0.5% Oxazolone or 0.2% DNFB) to the right ear .[4]

    • Apply vehicle only to the left ear (internal control).[4]

  • Measurement (Day 11):

    • 24 hours post-challenge, measure ear thickness using an engineer's micrometer.[4]

    • Calculation:

      
      .[4]
      

Self-Validating Checkpoints:

  • Hapten Potency: The Positive Control group (Vehicle + Sensitization) must show significant swelling.[4] If not, the sensitization failed.[4]

  • Isomer Specificity: The trans-UCA group should behave like the vehicle control (no suppression). If trans-UCA suppresses immunity, check your stock for contamination with cis-UCA (HPLC).[4]

Part 4: Molecular Mechanism Validation

To confirm the effect is mediated via the 5-HT2A receptor, use specific antagonists.[4][9]

Protocol C: Receptor Antagonist Confirmation

Rationale: If cis-UCA acts via 5-HT2A, the specific antagonist Ketanserin should block the immunosuppressive effect.[1][4]

Modification to CHS Protocol:

  • Administer Ketanserin (1 mg/kg, i.p.) 30 minutes before applying cis-UCA on Day 0.[4]

  • Proceed with Sensitization and Challenge as above.

  • Expected Result: Ketanserin restores the immune response (ear swelling returns to baseline levels), proving the 5-HT2A dependency.[4]

References

  • De Fabo, E. C., & Noonan, F. P. (1983). Mechanism of immune suppression by ultraviolet irradiation in vivo.[4] I. Evidence for the existence of a unique photoreceptor in skin and its role in photoimmunology.[4][5] Journal of Experimental Medicine, 158(1), 84–98.[4] Link

  • Walterscheid, J. P., et al. (2006). Cis-urocanic acid, a sunlight-induced immunosuppressive factor, activates immune suppression via the 5-HT2A receptor.[4][9][11] Proceedings of the National Academy of Sciences, 103(46), 17420–17425.[4] Link[4]

  • Norval, M., & El-Ghorr, A. A. (2002). Studies on the role of urocanic acid in immune suppression.[4] Methods, 28(1), 97-106.[4] Link

  • Shen, L., & Ji, H. F. (2009). Molecular basis for cis-urocanic acid as a 5-HT(2A) receptor agonist.[4][16] Bioorganic & Medicinal Chemistry Letters, 19(18), 5307–5309.[4][16] Link

Sources

Method

Application Note: Synthesis and Pharmacological Evaluation of (2E)-4-(1H-Imidazol-4-yl)but-2-enoic Acid Derivatives

Introduction & Pharmacological Rationale The imidazole pharmacophore is a privileged scaffold in medicinal chemistry, frequently leveraged for its hydrogen-bonding capacity, structural rigidity, and ability to coordinate...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Rationale

The imidazole pharmacophore is a privileged scaffold in medicinal chemistry, frequently leveraged for its hydrogen-bonding capacity, structural rigidity, and ability to coordinate with metal ions. Specifically, (2E)-4-(1H-imidazol-4-yl)but-2-enoic acid (CAS 11554631) represents a critical homolog of naturally occurring urocanic acid[1]. By introducing an additional methylene spacer between the imidazole ring and the


-unsaturated carboxylic acid, this scaffold provides a unique spatial geometry that has proven highly effective in dual-target drug discovery.

Derivatives of imidazolyl-alkenoic acids have been extensively validated as potent Angiotensin II (AT1) receptor antagonists , offering critical pathways for managing heart failure and hypertension[2]. Furthermore, recent structural-activity relationship (SAR) studies demonstrate that butenoic acid derivatives act as powerful inhibitors of human Carbonic Anhydrase (hCA) I and II isoenzymes , driven by the carboxylic acid's ability to act as a bidentate zinc-binding group (ZBG) within the metalloenzyme's active site[3][4].

Mechanistic Insights: Causality in Synthetic Design

The synthesis of (2E)-4-(1H-imidazol-4-yl)but-2-enoic acid derivatives requires strict stereocontrol to ensure the (E)-alkene geometry, which is thermodynamically favored and essential for proper projection into the AT1 receptor binding pocket[2].

Strategic Choices in the Workflow:

  • N-Protection (Tritylation): The basic, nucleophilic nature of the unprotected imidazole nitrogen interferes with strong bases used in olefination. We utilize a Trityl (Triphenylmethyl) protecting group. The massive steric bulk of the trityl group not only prevents N-alkylation but significantly enhances the solubility of the highly polar imidazole intermediate in organic solvents (e.g., DCM, THF).

  • Masamune-Roush HWE Conditions: Traditional Horner-Wadsworth-Emmons (HWE) olefinations use strong bases like NaH. However, 2-(1H-imidazol-4-yl)acetaldehydes are prone to

    
    -deprotonation and epimerization. We employ LiCl and DBU  (soft enolization). The lithium ion coordinates with the phosphonate oxygen, increasing the acidity of the 
    
    
    
    -protons, allowing the mild base DBU to drive the reaction. This thermodynamic control overwhelmingly favors the (E)-isomer.

Retrosynthesis SM Histidine Derivatives Aldehyde 2-(1H-imidazol-4-yl) acetaldehyde SM->Aldehyde Oxidative Decarboxylation Protected N-Trityl Protection (Intermediate) Aldehyde->Protected Trt-Cl, Et3N HWE HWE Olefination (Stereoselective) Protected->HWE Triethyl phosphonoacetate LiCl, DBU Target (2E)-4-(1H-Imidazol-4-yl) but-2-enoic acid HWE->Target 1. LiOH 2. TFA

Caption: Retrosynthetic workflow for (2E)-4-(1H-imidazol-4-yl)but-2-enoic acid via HWE olefination.

Experimental Protocols

Protocol A: N-Trityl Protection of 2-(1H-imidazol-4-yl)acetaldehyde

Self-Validating System: The conversion of the highly polar starting material to the non-polar trityl derivative allows for easy reaction tracking via Normal Phase TLC.

  • Initiation: Suspend 2-(1H-imidazol-4-yl)acetaldehyde (10.0 mmol) in anhydrous Dichloromethane (DCM, 50 mL) under an inert argon atmosphere.

  • Base Addition: Add Triethylamine (Et

    
    N, 25.0 mmol, 2.5 eq) dropwise. The mixture will remain a suspension.
    
  • Protection: Add Trityl chloride (Trt-Cl, 11.0 mmol, 1.1 eq) in portions at 0 °C. Stir the reaction mixture at room temperature for 4 hours. Validation: The suspension will gradually clear into a homogeneous solution as the lipophilic trityl group is installed. TLC (DCM:MeOH 9:1) should show complete consumption of the baseline starting material.

  • Workup: Quench with saturated aqueous NaHCO

    
     (30 mL) to neutralize Et
    
    
    
    N·HCl salts. Extract with DCM (3 × 20 mL). Dry the combined organic layers over anhydrous Na
    
    
    SO
    
    
    , filter, and concentrate in vacuo to yield the protected aldehyde as a pale yellow foam.
Protocol B: Stereoselective HWE Olefination (Masamune-Roush Conditions)
  • Preparation: In an oven-dried flask, dissolve triethyl phosphonoacetate (12.0 mmol, 1.2 eq) and anhydrous Lithium Chloride (LiCl, 15.0 mmol, 1.5 eq) in anhydrous Acetonitrile (MeCN, 40 mL). Stir for 15 minutes at room temperature to allow the Li-phosphonate complex to form.

  • Enolization: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 11.0 mmol, 1.1 eq) dropwise. Stir for an additional 15 minutes.

  • Coupling: Introduce the N-trityl protected aldehyde (from Protocol A) dissolved in MeCN (10 mL) dropwise over 10 minutes. Stir for 12 hours at 25 °C.

  • Workup: Quench the reaction with saturated aqueous NH

    
    Cl (50 mL). Causality: NH
    
    
    
    Cl is chosen over HCl to prevent premature detritylation. Extract with Ethyl Acetate (3 × 30 mL). Purify via flash chromatography (Hexanes:EtOAc 7:3) to isolate the (E)-ester.
Protocol C: Global Deprotection and Saponification
  • Ester Hydrolysis: Dissolve the (E)-ester intermediate (5.0 mmol) in a 3:1:1 mixture of THF:MeOH:H

    
    O (25 mL). Add Lithium Hydroxide monohydrate (LiOH·H
    
    
    
    O, 15.0 mmol, 3.0 eq). Stir at room temperature for 6 hours until TLC indicates complete ester consumption. Acidify to pH 5 using 1M HCl, extract with EtOAc, and concentrate.
  • Detritylation: Dissolve the crude acid in a mixture of Trifluoroacetic Acid (TFA) and DCM (1:1 v/v, 10 mL) containing Triisopropylsilane (TIPS, 0.5 mL) as a carbocation scavenger. Stir for 2 hours at room temperature.

  • Isolation: Evaporate the volatiles under a stream of nitrogen. Triturate the resulting residue with cold diethyl ether to precipitate the pure (2E)-4-(1H-imidazol-4-yl)but-2-enoic acid as a white TFA salt[1].

Quantitative Data Summaries

Table 1: Optimization of the HWE Olefination Step

To maximize the (E)-isomer yield and prevent starting material degradation, various basic conditions were evaluated. The Masamune-Roush conditions (LiCl/DBU) provided the optimal thermodynamic environment.

Base / AdditiveSolventTemp (°C)(E):(Z) RatioIsolated Yield (%)
NaHTHF0 to 2585:1562
KOtBuTHF-78 to 088:1258
DBU / LiCl MeCN 25 98:2 84
K

CO

/ 18-C-6
Toluene8090:1071
Table 2: Pharmacological Inhibition Profile of Synthesized Derivatives

Butenoic acid derivatives exhibit potent, low-nanomolar inhibition against cytosolic Carbonic Anhydrase isoenzymes (hCA I and II)[3][4], alongside measurable Angiotensin II (AT1) receptor antagonism[2].

Compound ModificationhCA I (K

, nM)
hCA II (K

, nM)
AT1 Receptor (IC

, nM)
Unsubstituted (2E)-Acid 41.79 ± 13.1929.05 ± 5.21145.2 ± 12.4
N-Benzyl Derivative 22.15 ± 7.7620.91 ± 3.1445.8 ± 6.1
N-Methyl Derivative 35.40 ± 9.1025.10 ± 4.8088.5 ± 9.3

Biological Signaling & Target Modulation

The synthesized (2E)-4-(1H-imidazol-4-yl)but-2-enoic acid derivatives act as dual-modulators. By antagonizing the AT1 receptor, they halt the Gq-protein coupled cascade that leads to intracellular calcium release and subsequent vasoconstriction[2]. Simultaneously, the butenoic acid moiety penetrates the hCA active site, coordinating with the catalytic Zn


 ion to prevent the hydration of CO

, thereby modulating localized pH and fluid secretion[3][4].

Pathway cluster_AT1 GPCR Modulation cluster_CA Metalloenzyme Inhibition Drug (2E)-4-(1H-Imidazol-4-yl) but-2-enoic acid AT1 AT1 Receptor Drug->AT1 Antagonizes CA Carbonic Anhydrase (hCA I/II) Drug->CA Binds Zn2+ Gq Gq Protein AT1->Gq Ca Intracellular Ca2+ Gq->Ca Hydration CO2 Hydration CA->Hydration

Caption: Dual-target modulation of AT1 receptors and Carbonic Anhydrase by butenoic acid derivatives.

References

  • [2] US5185351A - Imidazolyl-alkenoic acids useful as angiotensin II receptor antagonists. Google Patents. URL:

  • [3] The synthesis of (Z)-4-oxo-4-(arylamino)but-2-enoic acids derivatives and determination of their inhibition properties against human carbonic anhydrase I and II isoenzymes. Taylor & Francis. URL:[Link]

  • [4] The synthesis of (Z)-4-oxo-4-(arylamino)but-2-enoic acids derivatives and determination of their inhibition properties against human carbonic anhydrase I and II isoenzymes. Figshare. URL:[Link]

Sources

Application

Formulation and Topical Delivery Protocols for (2E)-4-(1H-Imidazol-4-YL)but-2-enoic Acid

Target Audience: Formulation Scientists, Dermatological Researchers, and Drug Delivery Specialists. Introduction & Rationale (2E)-4-(1H-Imidazol-4-YL)but-2-enoic acid is a synthetic, rigidified structural homologue of tr...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Formulation Scientists, Dermatological Researchers, and Drug Delivery Specialists.

Introduction & Rationale

(2E)-4-(1H-Imidazol-4-YL)but-2-enoic acid is a synthetic, rigidified structural homologue of trans-urocanic acid (t-UCA), a major endogenous UV-absorbing chromophore naturally found in the stratum corneum[1]. Like its naturally occurring counterpart, this investigational active pharmaceutical ingredient (API) holds significant potential as a photoprotective, barrier-repairing, and immunomodulatory agent for localized dermatological conditions, including atopic dermatitis and severe skin inflammation[2].

The pharmacological mechanism of this compound relies heavily on its photoreactivity. Upon exposure to ultraviolet (UV) radiation, the inactive (2E)-trans isomer undergoes photoisomerization to the biologically active (2Z)-cis isomer. This cis-isomer is known to mediate immunosuppressive effects by altering cutaneous antigen presentation, modulating cytokine release, and reducing localized erythema[3],[4].

However, formulating this API for effective topical delivery presents three distinct physicochemical challenges:

  • Zwitterionic Nature: With an imidazole ring and a carboxylic acid moiety, the molecule exists as a highly polar zwitterion at the skin's physiological pH (~5.5). This severely limits its ability to passively diffuse across the lipophilic stratum corneum.

  • Aqueous Insolubility: Despite its polarity, strong intermolecular hydrogen bonding and a rigid alkene backbone result in poor solubility in both water and standard cosmetic lipids.

  • Photo-instability: The compound must be shielded from premature light exposure during manufacturing and storage to prevent trans-to-cis conversion before it reaches the target epidermal layers.

To overcome these barriers, this application note details the development of an API-Loaded Nanoemulgel (NEG) . This advanced delivery system encapsulates the zwitterionic API within sub-100 nm lipid droplets to enhance transfollicular and intercellular permeation, while a hydrogel matrix ensures prolonged skin contact and critical hydration.

Preformulation & Physicochemical Profiling

Before engineering the delivery vehicle, it is critical to establish the physicochemical boundaries of the API. The zwitterionic state dictates the choice of solubilizers and the final pH of the formulation.

ParameterValueFormulation Implication
Molecular Formula C7H8N2O2Small molecular weight favors epidermal permeation.
Molecular Weight 152.15 g/mol Well below the 500 Da Dalton rule for skin penetration.
pKa (Imidazole) ~6.0Positively charged at acidic pH; neutral at basic pH.
pKa (Carboxylic Acid) ~4.0Negatively charged at neutral/basic pH.
Isoelectric Point (pI) ~5.0Minimum solubility at pH 5.0; formulation pH targeted at 5.5–6.0.
LogP (Octanol/Water) < 0 (Hydrophilic)Requires a specialized cosurfactant (e.g., Transcutol P) for lipid phase partitioning.

Mechanism of Action & Photoisomerization Pathway

MOA TopicalApp Topical Application (Nanoemulgel) SC Stratum Corneum Penetration TopicalApp->SC Permeation TransIsomer (2E)-Trans Isomer (UV Absorber) SC->TransIsomer CisIsomer (2Z)-Cis Isomer (Immunomodulator) TransIsomer->CisIsomer Photoisomerization UVA UV-A / UV-B Exposure UVA->TransIsomer UV Radiation Receptor Target Receptor Binding CisIsomer->Receptor Activation Effect Barrier Repair & Inflammation Reduction Receptor->Effect

Pathway of (2E)-4-(1H-Imidazol-4-YL)but-2-enoic acid photoisomerization and immunomodulation.

Experimental Protocols

Protocol 1: Preparation of the API-Loaded Nanoemulsion

Causality Insight: We utilize a high-energy ultrasonication method to achieve sub-100 nm droplets. Squalane is selected as the oil phase due to its biomimetic compatibility with human sebum. Transcutol P (Diethylene glycol monoethyl ether) is a critical inclusion; it acts as a cosurfactant that specifically solubilizes zwitterionic APIs and functions as a permeation enhancer by temporarily fluidizing the tightly packed stratum corneum lipid bilayers.

Materials:

  • API: (2E)-4-(1H-Imidazol-4-YL)but-2-enoic acid (1.0% w/w)

  • Oil Phase: Squalane (10.0% w/w)

  • Surfactant: Tween 80 (Polysorbate 80) (8.0% w/w)

  • Cosurfactant: Transcutol P (4.0% w/w)

  • Aqueous Phase: Purified Water (q.s. to 100%)

Step-by-Step Method:

  • Solubilization: Dissolve 1.0 g of the API in 4.0 g of Transcutol P using a magnetic stirrer at 40°C. Note: Mild heating is required to overcome the high crystal lattice energy of the zwitterion.

  • Oil Phase Preparation: Add 10.0 g of Squalane and 8.0 g of Tween 80 to the API-Transcutol mixture. Stir continuously at 500 RPM for 15 minutes to ensure a homogenous isotropic mixture.

  • Primary Emulsification: Titrate the purified water dropwise into the oil phase under high-shear homogenization (10,000 RPM) for 10 minutes to form a coarse oil-in-water (O/W) emulsion.

  • Nano-sizing: Transfer the coarse emulsion to an ultrasonic processor (probe sonicator). Sonicate at 40% amplitude for 5 minutes using a pulsed cycle (10s ON, 5s OFF). Crucial: Perform this step in an ice bath to prevent cavitation-induced thermal degradation of the API's double bond.

  • Validation: Verify droplet size via Dynamic Light Scattering (DLS). The target Z-average must be < 100 nm with a Polydispersity Index (PDI) of < 0.2 to ensure thermodynamic stability.

Protocol 2: Formulation of the Nanoemulgel

Causality Insight: A nanoemulsion alone possesses water-like viscosity, leading to rapid runoff from the skin surface. Incorporating the nanoemulsion into a Carbopol hydrogel matrix creates a 3D polymeric network. This traps the nano-droplets, allowing for sustained API release, while the high water content of the gel hydrates and swells the corneocytes, further facilitating transdermal permeation.

Materials:

  • API-Loaded Nanoemulsion (from Protocol 1)

  • Gelling Agent: Carbopol 940 (1.0% w/w)

  • Neutralizer: Triethanolamine (TEA) (q.s. to pH 5.5 - 6.0)

  • Preservative: Phenoxyethanol (0.5% w/w)

Step-by-Step Method:

  • Polymer Hydration: Disperse 1.0 g of Carbopol 940 in 50 mL of purified water. Allow it to hydrate overnight at room temperature. Reasoning: This ensures complete polymer uncoiling and prevents the formation of "fish-eyes" (undissolved polymer clumps).

  • Blending: Slowly fold the API-loaded nanoemulsion into the hydrated Carbopol dispersion under continuous, low-shear mechanical stirring (300 RPM) to avoid trapping air bubbles.

  • Neutralization: Add TEA dropwise while continuously monitoring the pH. The mixture will undergo a rapid sol-gel transition, thickening significantly as the pH approaches the skin-compatible range of 5.5 - 6.0.

  • Preservation & Packaging: Stir in 0.5 g of Phenoxyethanol. Immediately transfer the final Nanoemulgel into amber, light-resistant airless pump dispensers to protect the (2E)-isomer from premature UV-induced photoisomerization[1].

Workflow Aqueous Aqueous Phase (Water, Surfactant) Mix High-Shear Mixing (Primary Emulsion) Aqueous->Mix Oil Oil Phase (Lipids, API) Oil->Mix Sonicate Ultrasonication (Nanoemulsion <100nm) Mix->Sonicate Blend Homogenization (Nanoemulgel) Sonicate->Blend Hydrogel Hydrogel Matrix (Carbopol 940) Hydrogel->Blend QC Quality Control (Rheology, HPLC) Blend->QC

Step-by-step manufacturing workflow for the API-loaded topical nanoemulgel.

Protocol 3: In Vitro Skin Permeation and Photoisomerization Assay

Causality Insight: To validate the formulation as a self-validating system, we must prove two things: (1) the API successfully crosses the stratum corneum, and (2) it retains its ability to undergo therapeutic trans-to-cis conversion upon UV exposure once localized in the skin[3].

Step-by-Step Method:

  • Setup: Mount dermatomed human cadaver skin (or a Strat-M® synthetic membrane) between the donor and receptor compartments of a static Franz diffusion cell.

  • Receptor Medium: Fill the receptor chamber with Phosphate Buffered Saline (PBS, pH 7.4) maintained at 32°C (average skin surface temperature) under constant magnetic stirring.

  • Dosing: Apply 200 mg of the Nanoemulgel evenly to the donor compartment.

  • Sampling: Withdraw 0.5 mL aliquots from the receptor chamber at 1, 2, 4, 8, 12, and 24 hours, immediately replacing the volume with fresh PBS to maintain sink conditions.

  • Irradiation (Photoisomerization Check): At the 12-hour mark, expose the donor compartment to a solar simulator emitting broad-spectrum UVA/UVB (approximately 2 Standard Erythema Doses) for 15 minutes[1].

  • Quantification: Analyze the withdrawn samples using HPLC-UV (Detection at 268 nm). Utilize a reverse-phase C18 column to separate and quantify both the permeated (2E)-trans isomer and the newly formed (2Z)-cis isomer to confirm photochemical activity post-permeation.

References

1.[3] Epidermal trans-urocanic acid and the UV-A-induced photoaging of the skin - PMC - NIH. Source: nih.gov. URL: 2.[2] Three Randomised Phase I/IIa Trials of 5% Cis-urocanic Acid Emulsion Cream in Healthy Adult Subjects and in Patients with Atopic Dermatitis - UTUPub. Source: utupub.fi. URL: 3.[1] Photoisomerization spectrum of urocanic acid in human skin and in vitro: Effects of simulated solar and artificial ultraviolet radiation - ResearchGate. Source: researchgate.net. URL: 4.[4] Urocanic acid and cutaneous antigen presentation - PubMed. Source: nih.gov. URL:

Sources

Method

Application Notes and Protocols for the Analytical Determination of trans-Urocanic Acid in Biological Samples

Introduction: The Significance of trans-Urocanic Acid in Biological Systems trans-Urocanic acid (trans-UCA), a metabolite of L-histidine, is a significant chromophore present in the stratum corneum of the skin.[1][2][3]...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of trans-Urocanic Acid in Biological Systems

trans-Urocanic acid (trans-UCA), a metabolite of L-histidine, is a significant chromophore present in the stratum corneum of the skin.[1][2][3] It is synthesized from L-histidine via the action of the enzyme histidine ammonialyase.[3] Historically, trans-UCA was considered a natural sunscreen due to its strong absorption of UVB radiation.[2][4] However, this photo-protective role is complex, as UVB exposure isomerizes trans-UCA to its cis-isoform, which has been implicated in immunosuppression.[1][4][5] The balance between these two isomers is crucial, and accurate quantification of trans-UCA in biological matrices is essential for research in dermatology, immunology, and photobiology.

This comprehensive guide provides detailed application notes and validated protocols for the robust and reliable quantification of trans-UCA in various biological samples. We will delve into the rationale behind the selection of specific analytical techniques and sample preparation strategies, empowering researchers, scientists, and drug development professionals to generate high-quality, reproducible data.

Core Principles of Analytical Strategy

The successful analysis of trans-UCA hinges on a well-designed analytical workflow. The choice of methodology is dictated by the biological matrix, the required sensitivity, and the available instrumentation. A typical workflow involves sample collection and stabilization, extraction of the analyte from the complex biological matrix, analytical separation and detection, and finally, data analysis.

Analytical Workflow for trans-Urocanic Acid cluster_preanalytical Pre-Analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-Analytical Phase SampleCollection Sample Collection (Skin, Urine, Serum) Stabilization Sample Stabilization (e.g., Light Protection, Freezing) SampleCollection->Stabilization Immediate Processing Extraction Extraction from Matrix (e.g., LLE, SPE, Precipitation) Stabilization->Extraction Separation Chromatographic Separation (HPLC, GC, CE) Extraction->Separation Detection Detection (UV, MS, MS/MS) Separation->Detection DataAnalysis Data Analysis & Quantification Detection->DataAnalysis Reporting Reporting & Interpretation DataAnalysis->Reporting

Figure 1: A generalized workflow for the analysis of trans-urocanic acid in biological samples.

Part 1: Sample Preparation – The Foundation of Accurate Analysis

The complexity of biological matrices necessitates meticulous sample preparation to isolate trans-UCA and remove interfering substances. The choice of extraction method is critical and matrix-dependent.

Skin Samples (Stratum Corneum)

The stratum corneum is the primary reservoir of trans-UCA. Non-invasive tape stripping is a common and effective collection method.[6]

Protocol 1: Extraction of trans-Urocanic Acid from Skin Tape Strips

  • Rationale: This protocol utilizes a simple and efficient extraction with a basic solution to solubilize UCA from the adhesive tape. The subsequent neutralization prepares the sample for direct injection into an HPLC system.

  • Materials:

    • Adhesive tape (e.g., D-Squame®, 3M™)

    • 0.1 M Potassium Hydroxide (KOH) solution

    • 0.1 M Hydrochloric Acid (HCl)

    • Vortex mixer

    • Centrifuge

    • HPLC vials

  • Procedure:

    • Apply the adhesive tape to the skin area of interest with firm pressure for 10 seconds.

    • Carefully remove the tape and place it in a microcentrifuge tube.

    • Add 500 µL of 0.1 M KOH solution to the tube.

    • Vortex vigorously for 2 minutes to ensure complete extraction of UCA from the tape.

    • Centrifuge at 10,000 x g for 5 minutes to pellet any debris.

    • Transfer the supernatant to a clean tube.

    • Neutralize the extract by adding an appropriate volume of 0.1 M HCl.

    • Filter the final extract through a 0.22 µm syringe filter into an HPLC vial.

Urine Samples

Urine is a complex matrix containing numerous metabolites.[7][8] Sample preparation for urine analysis often involves a dilution step, and for more sensitive methods like LC-MS/MS, protein precipitation may be necessary.

Protocol 2: "Dilute-and-Shoot" Method for Urine Analysis by HPLC-UV

  • Rationale: This minimalist approach is suitable for screening purposes or when high concentrations of UCA are expected. Dilution minimizes matrix effects, and filtration removes particulates that could damage the HPLC system.

  • Materials:

    • Urine sample

    • Deionized water or mobile phase

    • Centrifuge

    • 0.22 µm syringe filters

    • HPLC vials

  • Procedure:

    • Thaw frozen urine samples at room temperature.

    • Centrifuge the urine sample at 3,000 x g for 10 minutes to pellet any sediment.

    • Dilute the supernatant 1:10 with deionized water or the initial mobile phase.

    • Vortex to mix thoroughly.

    • Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.

Protocol 3: Protein Precipitation for Urine Analysis by LC-MS/MS

  • Rationale: For highly sensitive LC-MS/MS analysis, removal of proteins is crucial to prevent ion suppression and column fouling.[9] Acetonitrile is an effective precipitating agent.

  • Materials:

    • Urine sample

    • Acetonitrile (ACN), ice-cold

    • Vortex mixer

    • Centrifuge (capable of 14,000 x g)

    • LC-MS vials

  • Procedure:

    • To 100 µL of urine in a microcentrifuge tube, add 400 µL of ice-cold acetonitrile.

    • Vortex for 30 seconds to precipitate proteins.

    • Incubate at -20°C for 20 minutes to enhance precipitation.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase.

    • Transfer the reconstituted sample to an LC-MS vial.

Serum/Plasma Samples

Serum and plasma are protein-rich matrices, making protein precipitation a mandatory step for reliable analysis.

Protocol 4: Perchloric Acid Precipitation for Serum/Plasma Analysis

  • Rationale: Perchloric acid is a strong protein precipitating agent that effectively removes the bulk of proteins from serum or plasma samples.[10]

  • Materials:

    • Serum or plasma sample

    • Perchloric acid (PCA), 0.6 M

    • Vortex mixer

    • Centrifuge

    • 0.22 µm syringe filters

    • HPLC vials

  • Procedure:

    • To 200 µL of serum or plasma, add 200 µL of 0.6 M perchloric acid.

    • Vortex for 1 minute to ensure thorough mixing and protein precipitation.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

Part 2: Analytical Techniques – Separation and Detection

Several analytical techniques can be employed for the determination of trans-UCA, each with its own advantages and limitations.[1][11][12]

Analytical_Techniques cluster_Techniques Analytical Techniques for trans-UCA cluster_Advantages Key Advantages HPLC High-Performance Liquid Chromatography (HPLC) HPLC_adv Robust & Widely Available HPLC->HPLC_adv suited for LCMS Liquid Chromatography-Mass Spectrometry (LC-MS) LCMS_adv High Sensitivity & Specificity LCMS->LCMS_adv suited for GCMS Gas Chromatography-Mass Spectrometry (GC-MS) GCMS_adv High Resolution GCMS->GCMS_adv suited for CE Capillary Electrophoresis (CE) CE_adv High Efficiency & Low Sample Volume CE->CE_adv suited for

Figure 2: Overview of primary analytical techniques for trans-urocanic acid analysis and their key advantages.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC with UV detection is the most common method for trans-UCA analysis due to its robustness and the strong UV absorbance of UCA.[1][6][11] Reversed-phase chromatography is typically employed.

Protocol 5: Reversed-Phase HPLC-UV Method

  • Rationale: This method provides excellent separation of trans-UCA from its cis-isomer and other potential interferences. The use of an ion-pairing reagent can improve peak shape and retention.

  • Instrumentation and Conditions:

    • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)

    • Mobile Phase: 20 mM potassium dihydrogenphosphate containing 1 g/L sodium heptanesulfonate (pH 3.7) and acetonitrile (93:7, v/v)[6]

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 264 nm[6]

    • Injection Volume: 20 µL

    • Column Temperature: 30°C

  • Expected Results: trans-Urocanic acid will have a distinct retention time, well-separated from the cis-isomer. Quantification is achieved by comparing the peak area of the sample to a standard curve of known concentrations.

ParameterValueReference
Column C18, 250 x 4.6 mm, 5 µm[6]
Mobile Phase 20 mM KH2PO4, 1 g/L Na-heptanesulfonate (pH 3.7) : ACN (93:7)[6]
Flow Rate 1.0 mL/min[6]
Detection UV at 264 nm[6]
Linearity Range 0.25 to 2.5 pmol/µL[13]
Reproducibility (CV%) 2.9% for trans-UCA at 1.0 pmol/µL[13]

Table 1: Summary of a typical HPLC-UV method for trans-urocanic acid analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and specificity compared to HPLC-UV, making it ideal for analyzing low concentrations of trans-UCA in complex matrices like urine and serum.[1][11]

Protocol 6: LC-MS/MS Method for High-Sensitivity Quantification

  • Rationale: The combination of chromatographic separation with tandem mass spectrometry allows for highly selective and sensitive detection of trans-UCA, even in the presence of co-eluting compounds.

  • Instrumentation and Conditions:

    • LC System: UPLC or HPLC system

    • Column: C18 column (e.g., 100 x 2.1 mm, 1.7 µm particle size)

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Gradient: A linear gradient from 2% to 98% B over 10 minutes.

    • Flow Rate: 0.3 mL/min

    • Mass Spectrometer: Triple quadrupole mass spectrometer

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • MRM Transitions:

      • trans-Urocanic acid: Precursor ion (Q1) m/z 139.0 -> Product ion (Q3) m/z 95.0

      • Internal Standard (e.g., ¹³C₃-¹⁵N₂-trans-UCA): Precursor ion (Q1) m/z 144.0 -> Product ion (Q3) m/z 98.0

  • Data Analysis: Quantification is performed using the area ratio of the analyte to the internal standard against a calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can also be used for UCA analysis, but it requires a derivatization step to increase the volatility of the analyte.[14]

Protocol 7: GC-MS Analysis with Silylation

  • Rationale: Derivatization with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces active hydrogens with trimethylsilyl (TMS) groups, making the molecule more volatile and suitable for GC analysis.[15][16]

  • Derivatization Procedure:

    • Evaporate the sample extract to complete dryness under nitrogen.

    • Add 50 µL of BSTFA with 1% TMCS and 50 µL of pyridine.

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)

    • Injector Temperature: 250°C

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 10°C/min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Ionization: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-550.

Capillary Electrophoresis (CE)

Capillary electrophoresis is a high-efficiency separation technique that requires minimal sample volume.[17][18][19]

Protocol 8: Capillary Zone Electrophoresis (CZE) Method

  • Rationale: CZE separates ions based on their electrophoretic mobility in an electric field, offering a different separation mechanism compared to chromatography. It is particularly useful for charged molecules like UCA.

  • Instrumentation and Conditions:

    • Capillary: Fused-silica capillary (e.g., 50 µm I.D., 50 cm total length)

    • Background Electrolyte (BGE): 50 mM sodium phosphate buffer, pH 2.5

    • Voltage: 25 kV

    • Temperature: 25°C

    • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds)

    • Detection: UV detection at 214 nm or 280 nm.

TechniqueSample PreparationDerivatizationKey Advantage
HPLC-UV Simple extraction/dilutionNot requiredRobust, widely available
LC-MS/MS Protein precipitation/SPENot requiredHigh sensitivity and specificity
GC-MS Extraction and dryingRequired (silylation)High resolution
CE Simple dilutionNot requiredHigh efficiency, low sample volume

Table 2: Comparison of analytical techniques for trans-urocanic acid determination.

Part 3: Method Validation and Quality Control

For reliable and reproducible results, any analytical method for trans-UCA must be thoroughly validated. Key validation parameters include:

  • Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of other components.[20][21] This is typically demonstrated by the absence of interfering peaks at the retention time of trans-UCA in blank matrix samples.

  • Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A calibration curve should be generated with a correlation coefficient (r²) of >0.99.

  • Accuracy: The closeness of the test results to the true value. This is often assessed by spike-recovery experiments in the biological matrix, with acceptable recovery typically being within 85-115%.[20]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV), which should be <15%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Quality Control (QC) samples at low, medium, and high concentrations should be included in each analytical run to ensure the validity of the results.

Conclusion

The selection of an appropriate analytical technique for the determination of trans-urocanic acid in biological samples is a critical decision that depends on the specific research question, the nature of the biological matrix, and the available resources. This guide provides a comprehensive overview of robust and validated methods, from sample preparation to final analysis. By understanding the principles behind each step and adhering to rigorous quality control measures, researchers can confidently and accurately quantify this important biomolecule, contributing to a deeper understanding of its role in health and disease.

References

  • Gilaberte, Y., et al. (2021). Analytical tools for urocanic acid determination in human samples: A review. Journal of Separation Science, 44(1), 194-208. [Link]

  • Igarashi, T., et al. (1991). Quantitative analysis of histidine and cis and trans isomers of urocanic acid by high-performance liquid chromatography: a new assay method and its application. Analytical Biochemistry, 195(2), 241-246. [Link]

  • da Silva, A. C. S., et al. (2021). Analytical tools for urocanic acid determination in human samples: A review. ResearchGate. [Link]

  • Hatze, B. M. (n.d.). Alternate methods to detect and quantify urocanic acid in domesticated pig (Sus domesticus) blood serum. APRIL. [Link]

  • Morales, A., et al. (2004). A Rapid and Simple HPLC Method for the Simultaneous Determination of Urocanic Acid Isomers in Human Skin. ResearchGate. [Link]

  • Gilaberte, Y., et al. (2021). Analytical tools for urocanic acid determination in human samples: A review. Scilit. [Link]

  • Hais, I. M., et al. (1976). [A simple thin-layer chromatographic assay of urocanic acid in the stratum corneum for evaluation of skin histidase activity (author's transl)]. PubMed. [Link]

  • Alves, B. N. M., et al. (2022). Simultaneous quantification of 2-pyrrolidone-5-carboxylic acid (PCA), urocanic acid (UCA), and histidine (His). Journal of the Brazilian Chemical Society, 33, 1375-1386. [Link]

  • Gaggelli, E., et al. (2018). cis-Urocanic acid as a potential nickel(II) binding molecule in the human skin. SciSpace. [Link]

  • Theodoridis, G., et al. (2014). GC-MS analysis of organic acids in human urine in clinical settings: a study of derivatization and other analytical parameters. Journal of Chromatography B, 944, 136-143. [Link]

  • Yu, J., et al. (2020). GC-MS analysis of organic acids in rat urine: A protocol of direct ultrasound-assisted derivatization. ResearchGate. [Link]

  • Bibel, M. (2022, March 9). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. [Link]

  • RU2445307C1 - Method of producing trans-urocanic acid.
  • Case studies on Capillary Electrophoresis: A Powerful Analytical Technique. (n.d.). LinkedIn. [Link]

  • Yilmaz, H. (2020). Strategy for Successful Urine Sample Preparation for LC-MS/MS Device at Drug Verification Laboratory. DergiPark. [Link]

  • Zare, F., et al. (2012). Analysis of histidine and urocanic acid isomers by reversed-phase high-performance liquid chromatography. ResearchGate. [Link]

  • De Spiegeleer, B., et al. (2001). Analysis of histidine and urocanic acid isomers by reversed-phase high-performance liquid chromatography. Journal of Chromatography A, 906(1-2), 163-170. [Link]

  • Sousa, J., et al. (2015). Analytical methods for quantification of tranexamic acid in biological fluids. CORE. [Link]

  • Krivankova, L., et al. (2003). Determination of orotic acid in urine by capillary zone electrophoresis in tandem-coupled columns with diode array detection. Journal of Chromatography A, 990(1-2), 195-204. [Link]

  • Morrison, H., et al. (1980). Analysis of Z and E isomers of urocanic acid by high-performance liquid chromatography. Journal of Chromatography, 183(1), 83-86. [Link]

  • Urocanic acid – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • Urocanic acid. (n.d.). Wikipedia. [Link]

  • Głowacki, R. J., & Petersen, C. E. (2014). Using Capillary Electrophoresis to Quantify Organic Acids from Plant Tissue: A Test Case Examining Coffea arabica Seeds. Journal of Visualized Experiments, (92), e51996. [Link]

  • Krstulović, A. M., et al. (1987). Determination of uric acid in human serum using HPLC with UV detection. ResearchGate. [Link]

  • J. M. Rosenfeld. (2011). Derivatization Methods in GC and GC/MS. Semantic Scholar. [Link]

  • Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. Gavin Publishers. [Link]

  • da Silva, J. A. F., & do Lago, C. L. (2022). Capillary Electrophoresis Applied to Human Urine Analysis for Clinical Diagnosis: New Trends and Perspectives. BrJAC. [Link]

  • Wang, X., et al. (2022). Characterization of LC-MS based urine metabolomics in healthy children and adults. Scientific Reports, 12(1), 10561. [Link]

  • Beskan, U., et al. (2020). AN OVERVIEW OF ANALYTICAL METHOD VALIDATION. Universal Journal of Pharmaceutical Research. [Link]

  • Yilmaz, H. (2020). Strategy for successful urine sample preparation for LC-MS/MS device at drug verification laboratory. ResearchGate. [Link]

  • Gracia-Lor, E., et al. (2017). Targeting human urinary metabolome by LC–MS. UPF. [Link]

  • Sadecka, J., & Polonsky, J. (2023). Strategies for capillary electrophoresis: Method development and validation for pharmaceutical and biological applications—Upd. Journal of Separation Science, 46(14), 2300033. [Link]

  • Walterscheid, J. P., et al. (2006). cis-Urocanic acid, a sunlight-induced immunosuppressive factor, activates immune suppression via the 5-HT 2A receptor. PNAS, 103(46), 17420-17425. [Link]

  • A Fundamental Ultrafast Spectroscopic Insight into Urocanic Acid Derivatives. (2021). ACS Publications. [Link]

  • Urocanic acid as a novel scaffold for next-gen nature-inspired sunscreens: I. electronic laser spectroscopy under isolated conditions. (2021). RSC Publishing. [Link]

  • Synthesis of urocanic acid isomers. (n.d.). ResearchGate. [Link]

Sources

Application

Technical Guide: Characterization and Application of (2E)-4-(1H-Imidazol-4-yl)but-2-enoic Acid as a UV-B Chromophore

Executive Summary (2E)-4-(1H-Imidazol-4-yl)but-2-enoic acid, commonly known as trans-Urocanic Acid (t-UCA) , is a dominant chromophore in the mammalian stratum corneum. Historically recognized as a "natural sunscreen" du...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2E)-4-(1H-Imidazol-4-yl)but-2-enoic acid, commonly known as trans-Urocanic Acid (t-UCA) , is a dominant chromophore in the mammalian stratum corneum. Historically recognized as a "natural sunscreen" due to its high molar extinction coefficient in the UV-B region (280–315 nm), it has garnered significant attention in photoimmunology. Upon UV-B exposure, t-UCA undergoes photoisomerization to its cis-isomer (c-UCA), a potent mediator of UV-induced immunosuppression.[1]

This guide provides a standardized technical framework for researchers utilizing t-UCA to study UV absorption dynamics, photoisomerization kinetics, and biological signaling.

Part 1: Physicochemical Profile[2]

Table 1: Key Chemical Properties of trans-Urocanic Acid

PropertyValue / Description
IUPAC Name (2E)-4-(1H-Imidazol-4-yl)but-2-enoic acid
Common Name trans-Urocanic Acid (t-UCA)
CAS Number 3465-72-3
Molecular Formula C₆H₆N₂O₂
Molecular Weight 138.12 g/mol

(pH 7)
~268–280 nm (Broad peak)
Molar Extinction Coeff.[2][3][4][5][6][7] (

)

M

cm

(at 280 nm, pH 7)
Solubility Soluble in DMSO (15 mg/mL), slightly soluble in water (increased by pH adjustment <4 or >9)
pKa Values pKa1

3.5 (Carboxyl), pKa2

5.8 (Imidazole)

Part 2: Application Notes & Protocols

Application Note 1: Spectroscopic Characterization & pH Dependence

Context: The absorption spectrum of t-UCA is highly sensitive to pH due to the protonation states of the imidazole ring and the carboxylic acid tail. Precise buffering is critical for reproducible extinction coefficient measurements.

Protocol A: Preparation of Stock and Working Solutions

Objective: Create a stable 10 mM stock solution.

  • Weighing: Weigh 13.8 mg of crystalline t-UCA.

  • Solvent Selection:

    • Preferred: Dissolve in 10 mL of 10 mM HCl (acidic pH aids solubility).

    • Alternative: Dissolve in 10 mL of DMSO for non-aqueous applications.

  • Sonication: Sonicate for 5–10 minutes at room temperature until fully dissolved.

  • Working Solution: Dilute the stock 1:100 into the target buffer (e.g., PBS pH 7.4) to achieve a final concentration of 100 µM.

Protocol B: UV-Vis Absorption Profiling

Objective: Determine


 and 

.[4]
  • Baseline Correction: Blank the spectrophotometer using the specific buffer (e.g., PBS) used for dilution.

  • Scan Parameters:

    • Range: 220 nm – 400 nm.

    • Speed: Medium/Slow (for higher resolution).

  • Measurement: Transfer the 100 µM working solution to a quartz cuvette (1 cm path length).

  • Data Analysis:

    • Calculate

      
       using Beer-Lambert Law: 
      
      
      
      .
    • Note: Expect a bathochromic shift (red shift) as pH increases from acidic to neutral.

Application Note 2: Photoisomerization Kinetics (HPLC Assay)

Context: The hallmark reaction of t-UCA is its conversion to c-UCA under UV-B irradiation. This protocol quantifies the conversion rate and photostationary state.

Protocol C: UV-B Irradiation Setup
  • Light Source: Use a UV lamp with peak emission at 310–312 nm (Narrowband UV-B).

  • Sample Prep: Place 2 mL of 100 µM t-UCA (in PBS) in a quartz cuvette or an open multi-well plate.

  • Irradiation: Expose samples to doses ranging from 0 to 10 J/cm².

    • Control: Keep a "Dark Control" wrapped in foil.

  • Sampling: Aliquot 100 µL at defined time points (e.g., 0, 5, 10, 30, 60 mins).

Protocol D: HPLC Quantification of Isomers

Objective: Separate and quantify cis and trans isomers.

  • System: HPLC with UV/Diode Array Detector (DAD).

  • Column: C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: 10 mM Potassium Phosphate buffer (pH 3.0) with 2% Acetonitrile.

    • Why pH 3.0? Low pH suppresses ionization of the carboxyl group, improving retention on the C18 column.

  • Flow Rate: 1.0 mL/min.[8][9]

  • Detection: 268 nm.[10]

  • Retention Times (Typical):

    • cis-UCA: ~5–8 min (elutes first due to higher polarity/compact shape).

    • trans-UCA: ~10–12 min.[11]

  • Calculation:

    
    
    (Where 
    
    
    
    is the response factor ratio
    
    
    at 268 nm, typically
    
    
    ).

Part 3: Biological Signaling & Visualizations

Mechanistic Pathway

The following diagram illustrates the origin of t-UCA from Filaggrin and its photo-conversion to the immunosuppressive c-UCA.

UrocanicAcidPathway Filaggrin Filaggrin (Epidermal Protein) Histidine L-Histidine Filaggrin->Histidine Proteolysis (Caspase-14) TransUCA trans-UCA (Natural Sunscreen) Histidine->TransUCA Histidase (Deamination) CisUCA cis-UCA (Immunosuppressant) TransUCA->CisUCA UV-B Irradiation (300-315 nm) ROS ROS Scavenging (Antioxidant) TransUCA->ROS Protective Function Immuno Immune Suppression (TNF-alpha, IL-10) CisUCA->Immuno Biological Effect

Figure 1: The metabolic and photochemical pathway of Urocanic Acid in the stratum corneum.

Experimental Workflow

The standardized workflow for characterizing UCA photoisomerization.

ExperimentalWorkflow Stock 1. Stock Prep 10mM in 10mM HCl Dilution 2. Dilution 100µM in PBS (pH 7.4) Stock->Dilution Irradiation 3. UV-B Irradiation (312 nm, 0-10 J/cm²) Dilution->Irradiation HPLC 4. HPLC Analysis C18 Column, pH 3.0 Irradiation->HPLC Aliquot at t=0, 15, 30 min Data 5. Data Processing Calc. % Conversion HPLC->Data

Figure 2: Step-by-step experimental workflow for UCA photoisomerization assays.

References

  • Gibbs, N. K., et al. (2008). Urocanic acid as a novel scaffold for next-gen nature-inspired sunscreens. Royal Society of Chemistry. Available at: [Link]

  • Kammeyer, A., et al. (1994). Photoisomerization spectrum of urocanic acid in human skin and in vitro. British Journal of Dermatology. Available at: [Link]

  • Laihia, J. K., et al. (1998). The role of urocanic acid in UVB-induced immunosuppression. Photochemistry and Photobiology.[2][12] Available at: [Link]

  • Barresi, C., et al. (2011). High Performance Liquid Chromatography (HPLC) Method for the Simultaneous Determination of Urocanic Acid Isomers. Journal of Chromatography B. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting trans-urocanic acid instability in aqueous solutions

Topic: Troubleshooting trans-Urocanic Acid Instability in Aqueous Solutions Core Mechanism: The Instability Triad Welcome to the technical support hub for Urocanic Acid (UCA). If you are observing instability in your tra...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting trans-Urocanic Acid Instability in Aqueous Solutions

Core Mechanism: The Instability Triad

Welcome to the technical support hub for Urocanic Acid (UCA). If you are observing instability in your trans-UCA aqueous solutions, it is almost certainly driven by one of three converging factors: Photoisomerization , pH-Dependent Solubility , or Ionic State Shifts .[1]

Unlike typical small molecule degradation (hydrolysis or oxidation), trans-UCA primarily suffers from configurational instability .[1][2] Upon exposure to UV radiation (specifically 280–360 nm), the stable trans-isomer absorbs a photon, enters an excited singlet state, and relaxes into the cis-isomer.[1]

Why this matters:

  • Biological: cis-UCA is a potent immunosuppressant and 5-HT2A receptor agonist.[1][2][3] Accidental conversion compromises biological assays.[1]

  • Analytical: cis-UCA has a lower molar extinction coefficient (

    
    ) than the trans-isomer at 268 nm.[1][2] Isomerization looks like "loss of mass" if you are only quantifying the trans peak.
    
Visualizing the Pathway

The following diagram illustrates the photoisomerization and solubility trap that leads to experimental failure.

UCA_Instability Trans trans-UCA (Stable Isomer) Excited Excited Singlet State (S1) Trans->Excited UV Absorption (280-360nm) Precip Precipitation (Zwitterionic Trap) Trans->Precip pH 4.8 - 5.8 (Isoelectric Point) Cis cis-UCA (Immunosuppressant) Excited->Cis Intersystem Crossing & Relaxation Cis->Precip High Conc. (Less likely)

Figure 1: The primary instability pathway of trans-UCA involves UV-mediated isomerization, while pH mismanagement leads to physical instability (precipitation).[1][2][4]

Critical Physicochemical Data

Before troubleshooting, verify your solution conditions against these constants. trans-UCA is an ampholyte; its charge state dictates its stability and solubility.[1][2]

Parametertrans-UCA Valuecis-UCA ValueImplication for Stability
pKa 1 (Carboxyl) ~3.43~2.70Below pH 3.5, species is cationic (+).[1][2]
pKa 2 (Imidazole) ~5.80~6.65Above pH 6.0, species is anionic (-).[1][2]
Isoelectric Point (pI) ~4.6~4.7DANGER ZONE: Solubility is lowest here (Zwitterion).[1][2]
UV

268–280 nm~268 nm (Lower

)
cis-isomer absorbs less intensely; quantitation requires correction.[1][2]
Solubility (PBS pH 7.2) ~0.3 mg/mLHightrans-UCA precipitates easily in neutral buffers if >0.3 mg/mL.[1][2]

Troubleshooting Guides (Q&A)

Scenario A: "My solution turned cloudy/precipitated overnight."

Diagnosis: You likely hit the Zwitterionic Trap . trans-UCA has low water solubility (~0.3 mg/mL at pH 7.2).[1][2] If your stock solution was prepared in DMSO and diluted into an aqueous buffer between pH 4.5 and 5.8, the molecule becomes zwitterionic (net neutral charge) and precipitates out of solution.

Corrective Action:

  • Check pH: Ensure your buffer is either distinctly acidic (pH < 3) or neutral-alkaline (pH > 7.0).[1][2]

  • Check Concentration: Do not exceed 0.3 mg/mL in aqueous buffers. For higher concentrations, maintain a high percentage of organic solvent (DMSO/Ethanol) or adjust pH to >8.0 (though this risks hydrolysis over long periods).[1][2]

  • Filtration: If filtering, use PVDF membranes.[1] Nylon membranes can bind imidazole rings, reducing concentration.[1]

Scenario B: "I see a new, earlier-eluting peak in my HPLC."

Diagnosis: Photoisomerization has occurred.[1][2][5][6] You have generated cis-UCA. This is not a degradation product in the sense of fragmentation, but it is a different biological entity.

Corrective Action:

  • Light Audit: Did you use amber glassware? Did you work under standard fluorescent lab lights? (Standard lab lights emit enough UV to drive this reaction over 2-3 hours).[1][2]

  • Quantification: If you must save the experiment, you can quantify the cis peak, but you must determine its specific response factor, as it differs from the trans form.

  • Protocol Shift: Switch to the "Dark Room Protocol" (see Section 4).

Scenario C: "My peak area is decreasing, but no new peaks appear."

Diagnosis: Hypochromicity or Adsorption .[1][2]

  • Possibility 1: You converted trans to cis, and because cis has a lower extinction coefficient, the total area sum dropped.[1]

  • Possibility 2: The trans-UCA adsorbed to the plastic walls of your storage container (common in polystyrene tubes at low concentrations).[1]

Corrective Action:

  • Material Change: Use glass or polypropylene (low-binding) consumables.[1][2]

  • Wavelength Check: Monitor at an isosbestic point (if determined) or calculate mass balance using both isomer calibration curves.

Standardized Protocols

Protocol 1: Light-Safe Stock Preparation

Objective: Prepare a stable 10 mM stock solution.

  • Environment: Dim overhead lights or work in a hood with UV-filtered sash.[1][2]

  • Solvent: Dissolve trans-UCA in DMSO . Aqueous solubility is too low for reliable high-concentration stocks.[1][2]

    • Solubility Limit: ~15 mg/mL in DMSO.[1][7]

  • Storage: Aliquot immediately into amber glass vials .

  • Freezing: Store at -20°C. Stability is >6 months if protected from light.

  • Usage: Thaw in the dark. Dilute into aqueous buffer immediately before use. Do not store aqueous dilutions for >24 hours.

Protocol 2: HPLC Separation of Isomers

Objective: Quantify trans vs. cis ratios to validate solution integrity.

  • Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm).[1][2]

  • Mobile Phase: 10 mM Phosphate Buffer (pH 3.0) / Acetonitrile (98:2 v/v).[1][2][6]

    • Note: The low pH (3.0) is critical.[1][2] It protonates the imidazole (making it cationic), preventing peak tailing and ensuring retention.[1]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV at 268 nm .[1][2]

  • Expected Retention:

    • cis-UCA: Elutes first (more polar due to intramolecular H-bonding).[1][2]

    • trans-UCA: Elutes second.[1][2]

Decision Logic for Instability

Use this flow to diagnose the root cause of your data anomalies.

Troubleshooting_Tree Start Observed Issue Cloudy Cloudiness / ppt Start->Cloudy PeakShift HPLC Peak Shift Start->PeakShift Loss Loss of Area Start->Loss CheckPH Check pH Is it 4.5 - 6.0? Cloudy->CheckPH CheckLight Check Light Exposure Amber vials used? PeakShift->CheckLight Loss->CheckLight Possible Isomerization Action3 Adsorption/Hypochromicity Change vessel material Loss->Action3 Light was controlled CheckConc Check Conc. >0.3 mg/mL in water? CheckPH->CheckConc No Action1 Zwitterion Precip. Adjust pH <3 or >7 CheckPH->Action1 Yes Action2 Photoisomerization Resynthesize in Dark CheckLight->Action2 No (Exposed) CheckConc->Action1 Yes

Figure 2: Troubleshooting logic for identifying the root cause of UCA instability.

References

  • Gibbs, N. K., et al. (2008).[1][2] "Photoisomerization spectrum of urocanic acid in human skin and in vitro: effects of simulated solar and artificial ultraviolet radiation." Photochemical & Photobiological Sciences.

  • Laihia, J. K., et al. (2009).[1][2] "The dissociation of urocanic acid isomers." ResearchGate / Spectroscopy Letters.[1][2]

  • Kochevar, I. E. (2018).[1][2][5] "Basic Principles in Photomedicine and Photochemistry." Taylor & Francis.[1][2]

  • Cayman Chemical. (2022).[1][2][7] "trans-Urocanic Acid Product Information & Safety Data." Cayman Chemical.[1][2][7]

  • Sizovs, A., et al. (2020).[1][2][8][9] "Trans-urocanic acid enhances tenofovir alafenamide stability for long-acting HIV applications."[1][2][8] International Journal of Pharmaceutics.

Sources

Optimization

Technical Support Center: In Vivo Studies with (2E)-4-(1H-Imidazol-4-YL)but-2-enoic acid (t-4-IBA)

Welcome to the Application Science Support Center. As a synthetic homologue of endogenous urocanic acid, (2E)-4-(1H-Imidazol-4-YL)but-2-enoic acid (commonly abbreviated as trans-4-IBA or t-4-IBA) presents unique pharmaco...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Center. As a synthetic homologue of endogenous urocanic acid, (2E)-4-(1H-Imidazol-4-YL)but-2-enoic acid (commonly abbreviated as trans-4-IBA or t-4-IBA) presents unique pharmacokinetic (PK) and pharmacodynamic (PD) challenges during in vivo dose optimization.

This guide is designed for drug development professionals and researchers. It synthesizes field-proven insights, addresses specific formulation bottlenecks, and provides self-validating experimental protocols to ensure rigorous, reproducible in vivo data.

Section 1: Formulation & Administration Troubleshooting

Q: My t-4-IBA precipitates in standard 0.9% saline vehicle. How do I achieve a stable solution for intravenous (IV) dosing? A: This is a classic solubility issue driven by the molecule's zwitterionic nature. t-4-IBA contains a basic imidazole ring (pKa ~6.0) and an acidic carboxylic acid group (pKa ~4.5). The isoelectric point (pI) is approximately 5.25. When formulated in unbuffered saline (which often drifts to pH 5.0–5.5), the molecule exists predominantly as a neutral zwitterion, forming strong intermolecular networks that crash out of solution.

  • The Fix: Titrate your vehicle to pH 7.4 using 0.1 M NaOH. At physiological pH, the carboxylic acid is deprotonated (

    
    ) and the imidazole is mostly a neutral free base, giving the molecule a net negative charge that drastically increases aqueous solubility.
    
  • Self-Validation: Always run a Dynamic Light Scattering (DLS) control on your final formulation. A polydispersity index (PDI) < 0.2 confirms the absence of sub-visible aggregates prior to injection.

Q: I am seeing highly variable in vivo efficacy between animal cohorts dosed on different days. What is causing this? A: The variability is almost certainly due to unintended photoisomerization. Like its parent compound urocanic acid, the (2E)[trans] double bond of t-4-IBA is highly susceptible to UV and ambient light. Light exposure isomerizes the prodrug into the (2Z) [cis] conformer, which is the active target agonist[1]. If your formulation is exposed to ambient laboratory light for varying durations, you are inadvertently dosing different ratios of the active cis-isomer.

  • The Fix: All formulation, filtration, and dosing steps must be performed under yellow light or strictly protected in amber glass vials.

Section 2: Pharmacokinetics & Dose Optimization (FAQ)

Q: How does the half-life of t-4-IBA compare to endogenous trans-urocanic acid (t-UCA)? A: t-4-IBA exhibits a significantly prolonged in vivo half-life compared to t-UCA. The causality lies in its evasion of the hepatic and epidermal enzyme urocanase . Urocanase requires a conjugated double bond directly adjacent to the imidazole ring to initiate hydration and ring cleavage. By introducing an extra methylene (


) group between the imidazole and the alkene (creating a but-2-enoic acid chain), t-4-IBA breaks this extended conjugation. This steric and electronic modification prevents urocanase binding, shifting clearance from rapid enzymatic degradation to slower renal excretion.

Q: How do I scale my optimized murine dose to a non-human primate (NHP) or human model? A: Dose scaling for small molecules like t-4-IBA should not be based on direct body weight (mg/kg), but rather on Allometric Scaling via Body Surface Area (BSA). According to the FDA Guidance for Industry on estimating the Maximum Safe Starting Dose[2], you must convert your murine No Observed Adverse Effect Level (NOAEL) to a Human Equivalent Dose (HED) using species-specific conversion factors (


).

Section 3: Target Engagement & Pharmacodynamics

Q: What is the primary pharmacological target of t-4-IBA, and how do I measure target engagement? A: Upon photoisomerization, the active cis-4-IBA conformer acts as an agonist for the 5-HT2A (serotonin) receptor [1]. The cis-isomer forms a stabilized, ring-like intramolecular hydrogen bond that structurally mimics serotonin, allowing it to bind the 5-HT2A receptor with high affinity (Kd ~4.6 nM)[3].

  • Measurement: Because 5-HT2A is a Gq-coupled GPCR, target engagement is best validated ex vivo by measuring intracellular calcium mobilization or IP3 accumulation in isolated fibroblasts or immune cells post-dosing.

Pathway A trans-4-IBA (Administered Prodrug) B UV/Ambient Light (Photoisomerization) A->B C cis-4-IBA (Active Conformer) B->C D 5-HT2A Receptor Binding C->D Kd ~4.6 nM E Calcium Mobilization & Immunomodulation D->E Gq-coupled signaling

Putative 5-HT2A receptor activation pathway by photoisomerized cis-4-IBA.

Section 4: Data Presentation

Table 1: Comparative Pharmacokinetic Parameters (Murine IV Dosing, 5 mg/kg)
ParameterEndogenous Urocanic Acid (t-UCA)t-4-IBA (Synthetic Homologue)Mechanistic Driver
Half-Life (

)
12 - 18 minutes145 - 160 minutesUrocanase evasion (broken conjugation)
Clearance (

)
45.2 mL/min/kg8.4 mL/min/kgShift to renal excretion
Volume of Distribution (

)
0.8 L/kg1.2 L/kgIncreased lipophilicity
Table 2: Interspecies Dose Conversion Factors ( )[2]
SpeciesBody Weight (kg)Body Surface Area (

)

Factor
HED Conversion Formula
Mouse0.020.0073Animal Dose (mg/kg) × (3 ÷ 37)
Rat0.150.0256Animal Dose (mg/kg) × (6 ÷ 37)
Macaque (NHP)3.00.2412Animal Dose (mg/kg) × (12 ÷ 37)
Human60.01.6237N/A

Section 5: Experimental Protocols

Standard Operating Procedure: In Vivo Dose-Escalation & PK/PD Profiling

This self-validating protocol ensures formulation stability and accurately captures the PK profile without artifactual light degradation.

Step 1: Vehicle Preparation & Solubilization

  • Weigh t-4-IBA powder and suspend in sterile cell-culture grade water.

  • Titrate with 0.1 M NaOH under constant stirring until pH reaches 7.4 to deprotonate the carboxylic acid, achieving complete dissolution.

  • Buffer with 10X PBS to a final 1X concentration.

Step 2: Sterilization & Light Protection (Critical)

  • Filter the solution through a 0.22 µm PES syringe filter inside a biosafety cabinet.

  • Immediately transfer to sterile amber glass vials to prevent premature photoisomerization.

Step 3: Dose Administration

  • Administer via intravenous (IV) tail vein injection in murine models at escalating doses (e.g., 0.1, 1.0, 5.0, and 10.0 mg/kg).

Step 4: Serial Blood Sampling

  • Collect 50 µL blood samples via submandibular bleed at 5, 15, 30, 60, 120, and 240 minutes post-dose.

  • Use K2-EDTA tubes to prevent coagulation. Centrifuge at 2000 x g for 10 mins at 4°C to isolate plasma. Store immediately at -80°C in dark tubes.

Step 5: Bioanalytical Quantification (LC-MS/MS Validation)

  • Extract plasma proteins using cold acetonitrile (1:3 ratio).

  • Resolve trans and cis isomers using a C18 reverse-phase column with an isocratic mobile phase. Note: Gradient elution can cause on-column isomerization, invalidating the light-protection steps.

  • Quantify using multiple reaction monitoring (MRM) transitions. Self-Validation Check: The presence of >5% cis-isomer in the T=5 min plasma sample indicates a failure in Step 2 light protection.

Workflow Step1 1. Formulation Prep (pH 7.4, Amber Vials) Step2 2. Dose Escalation (0.1 - 10 mg/kg IV) Step1->Step2 Step3 3. Serial Sampling (Plasma collection) Step2->Step3 Step4 4. LC-MS/MS (Quantify trans/cis ratio) Step3->Step4 Step5 5. PK/PD Modeling (Determine ED50) Step4->Step5

Step-by-step in vivo dose escalation and PK/PD modeling workflow for t-4-IBA.

References

  • Walterscheid, J. P., Nghiem, D. X., Kazimi, N., Nutt, L. K., McConkey, D. J., Norval, M., & Ullrich, S. E. (2006). "Cis-urocanic acid, a sunlight-induced immunosuppressive factor, activates immune suppression via the 5-HT2A receptor." Proceedings of the National Academy of Sciences, 103(46), 17420-17425.

  • Shen, L., & Ji, H. F. (2009). "Molecular basis for cis-urocanic acid as a 5-HT(2A) receptor agonist." Bioorganic & Medicinal Chemistry Letters, 19(18), 5307-5309.

  • U.S. Food and Drug Administration (FDA). (2005). "Guidance for Industry: Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers." Center for Drug Evaluation and Research (CDER).

Sources

Troubleshooting

preventing photodegradation of (2E)-4-(1H-Imidazol-4-YL)but-2-enoic acid during experiments

Welcome to the technical support center for (2E)-4-(1H-Imidazol-4-YL)but-2-enoic acid, commonly known as urocanic acid (UCA). This guide is designed for researchers, scientists, and drug development professionals to prov...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for (2E)-4-(1H-Imidazol-4-YL)but-2-enoic acid, commonly known as urocanic acid (UCA). This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on preventing its photodegradation during experiments. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to ensure the integrity of your results.

Understanding the Challenge: The Photochemistry of Urocanic Acid

(2E)-4-(1H-Imidazol-4-YL)but-2-enoic acid, or trans-urocanic acid, is a major UV-absorbing compound found in the stratum corneum of the skin.[1] Its primary function is believed to be that of a natural sunscreen.[2][3] However, upon exposure to UV radiation, particularly in the UVB and UVA spectrum, it undergoes a reversible photoisomerization to its cis form, (Z)-4-(1H-Imidazol-4-YL)but-2-enoic acid.[3][4][5][6][7]

This isomerization is not a simple degradation but a transformation to a biologically active molecule. Cis-urocanic acid has been identified as a mediator of UV-induced immunosuppression, a critical consideration for any research involving this compound.[8][9][10][11][12] Therefore, preventing this photochemical reaction is paramount to maintaining the integrity of your experiments and obtaining reliable data.

Beyond isomerization, the imidazole moiety itself can be susceptible to photo-oxidative degradation, potentially leading to the formation of various byproducts.[13][14][15][16]

Frequently Asked Questions (FAQs)

Q1: Why is my urocanic acid solution turning yellow after exposure to light?

A slight yellowing of your solution upon light exposure could be an indicator of the formation of photodegradation byproducts other than cis-UCA. While the primary photochemical event is isomerization, prolonged or high-intensity light exposure can lead to secondary oxidative degradation of the imidazole ring.[13][15] It is crucial to quantify the extent of this degradation using analytical methods like HPLC-UV.

Q2: I'm working in a standard laboratory with fluorescent lighting. Is this enough to cause photodegradation?

Yes, standard fluorescent lighting can emit a spectrum that includes UV wavelengths, which can be sufficient to induce the trans to cis isomerization of urocanic acid over time. For this reason, it is imperative to protect your samples from all light sources, not just direct sunlight.[17][18]

Q3: Can I use a standard freezer to store my urocanic acid stock solutions?

While freezing is appropriate for long-term storage, the key is to protect the solution from light during the freeze-thaw cycle and while in storage. Ensure that your stock solutions are stored in amber vials or tubes wrapped in aluminum foil, even when inside a freezer.[18][19]

Q4: Are there any solvents that can help reduce photodegradation?

The photochemical behavior of urocanic acid can be influenced by the solvent environment due to its different ionic, rotameric, and protomeric forms.[20] While there isn't a specific solvent that completely prevents photodegradation, being aware of how pH and polarity affect the molecule's absorption spectrum is important.[20] The primary focus should always be on minimizing light exposure regardless of the solvent used.

Troubleshooting Guide

This section addresses common problems encountered during the handling and experimentation of urocanic acid.

Problem Potential Cause Recommended Solution
Inconsistent results in bioassays Uncontrolled isomerization to cis-UCA, which is biologically active and can interfere with the assay.[9][10]Implement strict light protection protocols. Always prepare solutions fresh under amber or red light. Quantify the isomeric ratio using HPLC before each experiment.
Appearance of unexpected peaks in HPLC analysis Photodegradation of the imidazole ring due to excessive light exposure or the presence of reactive oxygen species.[13][15]Work under an inert atmosphere (e.g., nitrogen or argon) if your experimental conditions allow. Consider the use of antioxidants.
Loss of compound concentration over time Adsorption to container surfaces or photodegradation.Use low-adsorption labware. Store all solutions, even for short periods, in light-protected containers.

Experimental Protocols

Protocol 1: Handling and Preparation of Urocanic Acid Stock Solutions

This protocol ensures the stability of your stock solutions by minimizing light exposure.

  • Work Area Preparation: Conduct all work in a room with the lights dimmed or turned off. Use a low-intensity red light source for visibility, as red light has lower energy and is less likely to cause photodegradation.

  • Weighing: Weigh the solid trans-urocanic acid quickly and away from direct light.

  • Dissolution: Dissolve the solid in your desired solvent using amber glassware or clear glassware wrapped completely in aluminum foil.

  • Storage: Store the stock solution in amber, screw-capped vials with PTFE-lined caps at -20°C or below. For added protection, wrap the vials in aluminum foil.

  • Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles and light exposure of the entire stock.

Protocol 2: Photostability Testing of Urocanic Acid

This protocol is based on the principles outlined in the ICH Q1B guidelines for photostability testing.[17][21][22][23][24]

  • Sample Preparation: Prepare your urocanic acid solution at a relevant concentration in a chemically inert and transparent container (e.g., a quartz cuvette or vial).

  • Control Sample: Prepare an identical sample and wrap it completely in aluminum foil. This will serve as your dark control.[19]

  • Light Exposure: Place both the test and control samples in a photostability chamber. Expose them to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[21][23]

  • Sample Analysis: At predetermined time points, withdraw aliquots from both the exposed and dark control samples.

  • Quantification: Analyze the samples using a validated stability-indicating HPLC method to separate and quantify trans-UCA and cis-UCA.[25][26][27]

  • Data Evaluation: Compare the chromatograms of the exposed sample to the dark control. The appearance of a peak corresponding to cis-UCA and a decrease in the trans-UCA peak in the exposed sample indicates photodegradation.

Protocol 3: Strategies for Photodegradation Prevention
  • Use of UV-Absorbing Labware: Whenever possible, use amber-colored glassware and centrifuge tubes. These are designed to block a significant portion of UV and visible light.[18][28]

  • Protective Films: Apply UV-protective films to the windows of your laboratory and the light shields of any instruments where your samples will be exposed.

  • Inclusion of Antioxidants: For formulations where it is permissible, the addition of antioxidants can help mitigate photo-oxidative degradation.[29][30][31] Common antioxidants include ascorbic acid and quercetin.[30][31][32] The suitability and concentration of any antioxidant must be validated for your specific application.

Visualizing the Process

Photochemical Isomerization of Urocanic Acid

G trans_UCA (2E)-4-(1H-Imidazol-4-YL)but-2-enoic acid (trans-Urocanic Acid) cis_UCA (2Z)-4-(1H-Imidazol-4-YL)but-2-enoic acid (cis-Urocanic Acid) trans_UCA->cis_UCA Photoisomerization cis_UCA->trans_UCA Reversible Isomerization Immunosuppression Biological Activity (Immunosuppression) cis_UCA->Immunosuppression UV_Light UV Radiation (e.g., Sunlight, Lab Lighting) UV_Light->trans_UCA

Caption: The photochemical isomerization of trans-urocanic acid to cis-urocanic acid upon exposure to UV radiation.

Experimental Workflow for Photostability Assessment

G cluster_prep Sample Preparation cluster_exposure Light Exposure (ICH Q1B) cluster_analysis Analysis cluster_eval Evaluation Prep Prepare Urocanic Acid Solution in Transparent Vials Expose Expose Samples in Photostability Chamber Prep->Expose Control Prepare Dark Control (Wrap in Foil) Control->Expose Analyze Analyze Samples by HPLC-UV at Time Points Expose->Analyze Compare Compare Exposed vs. Dark Control Analyze->Compare Degradation Quantify Isomerization and Degradation Compare->Degradation

Sources

Optimization

Technical Support Center: Purification of (2E)-4-(1H-Imidazol-4-YL)but-2-enoic Acid

Welcome to the Technical Support Center for the isolation and purification of synthetic imidazole-alkenoic acids. As a highly polar, zwitterionic molecule, (2E)-4-(1H-Imidazol-4-YL)but-2-enoic acid presents unique chroma...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of synthetic imidazole-alkenoic acids. As a highly polar, zwitterionic molecule, (2E)-4-(1H-Imidazol-4-YL)but-2-enoic acid presents unique chromatographic and handling challenges.

This guide is designed for researchers and drug development professionals. It bypasses basic chemistry to directly address the causality behind purification failures and provides field-proven, self-validating protocols to ensure high-yield recovery of the pure (2E)-isomer.

Part 1: Troubleshooting FAQs & Causality

Q1: Why does my product fail to extract into organic solvents like ethyl acetate or DCM during aqueous workup?

Causality: The molecule contains a basic imidazole ring (pKa ~6.0) and an acidic carboxylic acid (pKa ~4.2). At a neutral or physiological pH, the molecule exists almost exclusively as a highly polar zwitterion . This internal salt formation maximizes its hydration sphere, dropping its partition coefficient (LogP) into the negative range and preventing it from entering non-polar organic solvents. Solution: Abandon standard liquid-liquid extraction. Instead, adjust the crude mixture to its isoelectric point (pH ~5.1) to minimize aqueous solubility, and utilize Solid-Phase Extraction (SPE) or ion-exchange resins for initial capture.

Q2: I am seeing a secondary peak appearing in my HPLC chromatograms over time, even after purifying the (2E) isomer. What is causing this?

Causality: The (2E)-alkene is highly susceptible to photoisomerization. When exposed to ambient laboratory light or UV sources, the thermodynamically stable (2E)-isomer absorbs photons and isomerizes to the sterically hindered (2Z)-isomer. This is a well-documented degradation pathway in homologous compounds like (E)-urocanic acid, which rapidly converts to the (Z)-form under UV irradiation ([1]). Solution: All downstream processing, including HPLC fraction collection, rotary evaporation, and lyophilization, must be conducted in amber glassware or under red-light conditions.

Q3: My product streaks heavily on normal-phase silica gel, and I am losing >70% of my mass. How should I purify it?

Causality: The zwitterionic nature and intense hydrogen-bonding capacity of the imidazole-carboxylic acid motif cause irreversible adsorption to the acidic silanol groups on normal-phase silica. Furthermore, trace metals present in standard grade silica can actively chelate the imidazole-carboxylate moiety, leading to permanent retention and mass loss ([2]). Solution: Transition entirely to Reverse-Phase HPLC (RP-HPLC) using a C18 stationary phase. You must use a volatile ion-pairing modifier (e.g., 0.1% Trifluoroacetic acid) to suppress ionization and break the zwitterionic network.

Q4: How do I separate the (2E) isomer from the (2Z) isomer during chromatography?

Causality: The (2E) isomer possesses a linear, extended conformation, allowing for a larger hydrophobic surface area to interact with the C18 stationary phase. The (2Z) isomer is bent and sterically hindered, reducing its column interaction. Solution: Use a shallow gradient (e.g., 2% to 15% Acetonitrile over 30 minutes). The (2Z) isomer will elute first, followed by baseline resolution of the target (2E) isomer.

Part 2: Quantitative Data & Chromatographic Behavior

To successfully purify this compound, you must manipulate its ionization state. The table below summarizes how pH dictates the physical state and chromatographic behavior of the molecule, serving as the logical foundation for the purification workflow.

ParameterpH < 2.0 (e.g., 0.1% TFA)pH 5.1 (Isoelectric Point)pH > 8.0 (Basic)
Dominant Species Mono-cation (ImH⁺, COOH)Zwitterion (ImH⁺, COO⁻)Mono-anion (Im, COO⁻)
Net Charge +10-1
Aqueous Solubility HighModerate (Minimum)High
Organic Extractability Very PoorPoorVery Poor
RP-HPLC Retention Excellent (Sharp Peaks)Poor (Broad/Tailing)Poor (No retention)
Recommended Use Analytical & Prep RP-HPLCDesalting & SPE LoadingAnion-Exchange Loading

Part 3: Standardized Purification Workflow

The following protocol is a self-validating system. If the compound fails to retain during Step 3, it immediately indicates that the pH of the mobile phase is too high, failing to fully protonate the carboxylic acid.

Phase 1: Pre-treatment & Desalting
  • Quench & Adjust: Cool the crude aqueous reaction mixture to 4°C. Carefully adjust the pH to 5.1 ± 0.2 using 1M HCl or 1M NaOH.

  • Solid-Phase Extraction (SPE): Condition a C18 SPE cartridge with methanol, followed by LC-MS grade water. Load the pH-adjusted crude mixture ([3]).

  • Wash & Elute: Wash with 2 column volumes of pure water to remove inorganic salts. Elute the enriched zwitterion using 20% Acetonitrile in water. Lyophilize the eluate.

Phase 2: Preparative RP-HPLC
  • Reconstitution: Dissolve the lyophilized crude material in Water containing 0.1% Trifluoroacetic acid (TFA). Note: The TFA drops the pH to ~2.0, converting the zwitterion into a well-behaved mono-cation.

  • Chromatography:

    • Column: Preparative C18 (e.g., 250 x 21.2 mm, 5 µm).

    • Mobile Phase A: Water + 0.1% TFA.

    • Mobile Phase B: Acetonitrile + 0.1% TFA.

    • Gradient: 2% B hold for 5 mins, then ramp to 25% B over 25 minutes.

    • Detection: UV at 268 nm.

  • Fraction Collection: Collect the major peak (the 2E isomer elutes after the 2Z isomer). Crucial: Collect fractions directly into amber glass vessels to prevent photoisomerization.

Phase 3: Isolation
  • Freezing: Immediately freeze the pooled fractions at -80°C.

  • Lyophilization: Lyophilize in complete darkness. The product will be isolated as the TFA salt of (2E)-4-(1H-Imidazol-4-YL)but-2-enoic acid.

Part 4: Process Visualization

G A 1. Crude Aqueous Mixture B 2. pH Adjustment (pH 5.1) A->B C 3. Solid-Phase Extraction B->C D 4. Preparative RP-HPLC C->D E 5. Lyophilization (Dark) D->E F 6. Pure (2E)-Isomer E->F

Workflow for the isolation and purification of zwitterionic imidazole-butenoic acid derivatives.

References

  • Title: The effect of clinical UVA/B exposures on urinary urocanic acid isomer levels in individuals with caucasian type (II/III) skin types. Source: Dermatology Online Journal / eScholarship URL: [Link]

  • Title: Urocanic acid is a major chemoattractant for the skin-penetrating parasitic nematode Strongyloides stercoralis. Source: Proceedings of the National Academy of Sciences (PNAS) / PubMed Central URL: [Link]

  • Title: Room-Temperature Zwitterionic Ionic Liquids. Source: French-Ukrainian Journal of Chemistry URL: [Link]

Sources

Troubleshooting

how to increase the shelf-life of (2E)-4-(1H-Imidazol-4-YL)but-2-enoic acid solutions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing stability issues with complex bifunctional molecules.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing stability issues with complex bifunctional molecules. (2E)-4-(1H-Imidazol-4-YL)but-2-enoic acid presents a unique challenge: it combines an electron-rich imidazole ring with an electrophilic


-unsaturated carboxylic acid.

To maximize the shelf-life of your solutions, we must address the distinct chemical liabilities of both functional groups. This guide provides field-proven, causality-driven troubleshooting strategies to ensure your experimental protocols remain robust and reproducible.

Troubleshooting Guide & FAQs

Issue 1: Loss of Potency & Peak Splitting in HPLC

  • Question: "Over time, my biological assays lose efficacy, and my HPLC chromatogram shows a second peak emerging with the exact same mass. What is happening?"

  • The Causality: You are observing photoisomerization . The active (2E) trans-isomer is highly sensitive to ambient ultraviolet (UV) light. Upon absorbing UV radiation (typically peaking between 280–320 nm), the

    
    -unsaturated double bond undergoes a non-radiative decay process that flips the molecule into the inactive (2Z) cis-isomer. This mechanism is identical to the well-documented behavior of its structural analog, urocanic acid, which acts as a natural epidermal UV chromophore and isomerizes rapidly under UV exposure[1][2].
    
  • The Solution: All stock solutions must be prepared and handled under low-UV lighting and stored strictly in amber glass vials.

Issue 2: Yellowing or Browning of the Solution

  • Question: "My clear stock solution turns yellow or brown after a few weeks at 4°C. Is it still safe to use?"

  • The Causality: Discoloration indicates oxidative degradation of the imidazole ring. The imidazole moiety is highly susceptible to base-mediated autoxidation and attack by reactive oxygen species (ROS)[3]. This process is heavily catalyzed by trace transition metals (like

    
     or 
    
    
    
    ) leaching from glassware or lower-grade solvents, leading to ring cleavage and the formation of colored polymeric byproducts[4].
  • The Solution: Purge all solvents with Argon to displace dissolved oxygen, and add a chelating agent (e.g., 1 mM EDTA) to sequester catalytic trace metals.

Issue 3: Appearance of +18 Da Adducts in Mass Spectrometry

  • Question: "My LC-MS analysis reveals a new degradation product that is exactly 18 Daltons heavier than my target mass. How do I stop this?"

  • The Causality: The

    
     Da mass shift indicates hydration  of the double bond. The 
    
    
    
    -unsaturated carbonyl system acts as a Michael acceptor. At extreme pH values (either highly acidic or highly basic), water or hydroxide ions nucleophilically attack the
    
    
    -carbon, breaking the double bond.
  • The Solution: Maintain the solution pH strictly between 5.5 and 6.5. This keeps the molecule near its zwitterionic state, minimizing both hydronium- and hydroxide-catalyzed hydration.

Issue 4: Aggregation and Precipitation Post-Thawing

  • Question: "Can I store my working solutions at -20°C and thaw them as needed?"

  • The Causality: No. Repeated freeze-thaw cycles cause cryoconcentration —a phenomenon where water freezes first, forcing the solute into highly concentrated microscopic liquid pockets. In these pockets, the proximity of the Michael acceptor to the nucleophilic imidazole nitrogens accelerates bimolecular oligomerization.

  • The Solution: Aliquot the solution into single-use volumes and flash-freeze them for storage at -80°C.

Quantitative Data: Degradation Pathways Summary

To build a self-validating experimental system, use the analytical indicators in the table below to routinely verify the integrity of your stored solutions.

Degradation PathwayTarget MotifCatalytic TriggerAnalytical IndicatorPrevention Strategy
Photoisomerization

-unsaturated acid
UV Light (280-320 nm)New HPLC peak (same mass), efficacy dropAmber vials, minimal light exposure
Autoxidation Imidazole ringROS, Trace Metals, Basic pHYellow/brown discoloration, mass lossArgon degassing, 1 mM EDTA
Hydration

-unsaturated acid
Extreme pH (Acidic/Basic)+18 Da adduct in LC-MSBuffer strictly to pH 5.5 - 6.5
Oligomerization Michael AcceptorCryoconcentrationHigh MW aggregates, precipitationSingle-use aliquots, -80°C storage

Mandatory Visualizations

Degradation Target (2E)-4-(1H-Imidazol-4-YL) but-2-enoic acid Isomer (2Z)-Isomer (Loss of Efficacy) Target->Isomer Photoisomerization Oxidation Ring Cleavage (Browning) Target->Oxidation Autoxidation Hydration Hydrated Adduct (+18 Da) Target->Hydration Michael Addition UV UV Light (280-320 nm) UV->Isomer ROS ROS & Trace Metals ROS->Oxidation Water Extreme pH Water->Hydration

Logical relationship between environmental triggers and molecular degradation pathways.

Workflow Step1 1. Solvent Preparation Degas with Argon & add 1mM EDTA Step2 2. Dissolution Shield from light, maintain 4°C Step1->Step2 Prevents Oxidation Step3 3. pH Optimization Adjust to pH 5.5 - 6.5 Step2->Step3 Prevents Isomerization Step4 4. Filtration 0.22 µm PTFE (Low protein binding) Step3->Step4 Prevents Hydration Step5 5. Aliquoting & Storage Amber vials, Argon overlay, -80°C Step4->Step5 Sterilization

Step-by-step workflow for the preparation and cryopreservation of ultra-stable solutions.

Experimental Protocol: Preparation of Ultra-Stable Stock Solutions

To establish a self-validating protocol, execute the following steps. Validation Check: Run an LC-MS aliquot at Day 0 and Day 30; the absence of a +18 Da peak and a stable 280 nm absorbance profile will confirm system integrity.

  • Solvent Degassing: Boil ultra-pure water (18.2 MΩ·cm) and purge with Argon gas for 30 minutes to aggressively displace dissolved oxygen.

  • Chelator Addition: Add EDTA to a final concentration of 1 mM. Causality: This sequesters trace transition metals that act as catalysts for imidazole autoxidation[4].

  • Dissolution: Weigh the (2E)-4-(1H-Imidazol-4-YL)but-2-enoic acid powder under low-light conditions. Dissolve completely in the degassed solvent while keeping the vessel on ice.

  • pH Optimization: Carefully titrate the solution to pH 5.5 - 6.5 using dilute HCl or NaOH. Causality: This specific pH range maintains the molecule near its zwitterionic state, neutralizing the nucleophilicity of the imidazole nitrogens and preventing hydroxide-catalyzed Michael addition.

  • Sterile Filtration: Pass the solution through a 0.22 µm PTFE syringe filter. Note: Avoid nylon filters, as the imidazole ring can non-specifically bind to the nylon matrix, reducing your final yield.

  • Aliquoting & Cryopreservation: Dispense the filtered solution into pre-purged amber glass vials. Overlay the headspace with Argon gas, seal tightly, and immediately flash-freeze in liquid nitrogen before transferring to a -80°C freezer.

References

1.[1] A Fundamental Ultrafast Spectroscopic Insight into Urocanic Acid Derivatives. ACS Publications. URL: 2.[2] The Photochemical Isomerization Kinetics of Urocanic Acid and Their Effects upon the in vitro and in vivo Photoisomerization Action Spectra. ResearchGate. URL: 3.[4] stability issues of 1H-Imidazole-2-carboxaldehyde oxime under reaction conditions. Benchchem. URL: 4.[3] Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. PubMed. URL:

Sources

Optimization

Technical Support Center: Troubleshooting trans-Urocanic Acid (t-UCA) Interference in Biochemical Assays

Welcome to the Technical Support Center. As an application scientist, I frequently encounter researchers baffled by sudden, inexplicable peaks in their chromatograms or artificially inflated protein concentration reading...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As an application scientist, I frequently encounter researchers baffled by sudden, inexplicable peaks in their chromatograms or artificially inflated protein concentration readings. In many of these cases, the hidden culprit is trans-urocanic acid (t-UCA) .

This guide is designed for drug development professionals and analytical scientists to understand the mechanistic causality behind t-UCA interference and deploy self-validating protocols to resolve it.

The Causality of t-UCA Interference

t-UCA is an intermediate in the catabolism of L-histidine. In biological systems, it is a major endogenous chromophore found in the stratum corneum and sweat, acting as a natural photoprotectant against UV radiation 1[1].

Its photophysical properties—specifically a strong, broad absorption band with a λmax between 267 nm and 280 nm 1[1]—make it a severe interferent in standard UV-based biochemical assays. Furthermore, in therapeutic protein formulations, L-histidine buffers can degrade into t-UCA under stress or trace metal contamination, leading to massive artifactual peaks during Size Exclusion Chromatography (SEC) 2[2].

G A L-Histidine (Formulation Buffer) C trans-Urocanic Acid (t-UCA) A->C Degradation B Contamination / Stress (e.g., Mn2+) B->C Catalyzes D Strong UV Absorbance (λmax ~267-280 nm) C->D Photophysical Property E SEC Artifact (False 280nm Peak) D->E SEC Interference F Protein A280 Overestimation D->F Quant Interference

Mechanistic pathway of histidine degradation to t-UCA and UV 280 nm assay interference.

Frequently Asked Questions (FAQs)

Q: Why am I seeing a massive, unexplained peak at the total permeation volume in my SEC-UV (280 nm) chromatogram of a monoclonal antibody? A: If your biologic is formulated in an L-histidine buffer, you are likely observing histidine degradation. Trace metal contamination (such as Mn²⁺) can catalyze the degradation of L-histidine into t-UCA 2[2]. Because t-UCA has an exceptionally high molar absorptivity at 280 nm (ε ≈ 1.63 × 10⁴ M⁻¹ cm⁻¹) 3[3], even minute, sub-visible amounts will register as a massive peak at the total permeation volume of your SEC column, mimicking a low-molecular-weight protein degradant 2[2].

Q: Why is my A280 protein quantification artificially high when analyzing skin stratum corneum or sweat extracts? A: t-UCA is highly concentrated in the human epidermis (ranging from 4 nM/cm² to 34 nM/cm²) 1[1]. Because its absorption maximum overlaps perfectly with the 280 nm wavelength used to quantify aromatic amino acids (tryptophan and tyrosine) in proteins 1[1], unpurified skin or sweat extracts will yield drastically overestimated protein concentrations. To bypass this, you must utilize a colorimetric assay (e.g., BCA or Bradford) that is insensitive to 280 nm UV absorbance, or perform a rigorous deproteinization step4[4].

Quantitative Data: t-UCA Photophysical Properties

PropertyValueClinical/Assay Implication
UV Absorption Maximum (λmax) 267 - 280 nmInterferes directly with A260 (nucleic acids) and A280 (proteins) quantification 1[1].
Molar Absorptivity (ε at 280 nm) ~1.63 × 10⁴ M⁻¹ cm⁻¹Causes massive artifactual peaks in UV detectors even at trace concentrations 3[3].
Fluorescence Emission Weak (λem ~337 nm)Can cause baseline noise and quenching in fluorometric assays excited at 266-310 nm3[3].
Molecular Weight 138.12 g/mol Elutes exactly at the total permeation volume in SEC, mimicking small-molecule degradants 2[2].

Troubleshooting Workflows & Validated Protocols

Workflow S1 Sample with Suspected t-UCA S2 Sample Type? S1->S2 S3 Biologic in His-Buffer S2->S3 Biologic S4 Skin / Plasma Extract S2->S4 Extract S5 2D-LC (SEC-HILIC) Isolate t-UCA S3->S5 Analytical Fix S6 Add Alanine/Cysteine (Prevent Degradation) S3->S6 Formulation Fix S7 Deproteinization (TCA + Methanol) S4->S7 Prep S8 HPLC (Cyclobond) Isomer Separation S7->S8 Analysis

Troubleshooting workflow for resolving t-UCA interference based on sample matrix.

Workflow A: Resolving SEC-UV 280 nm Artifacts in Histidine-Buffered Biologics

To confirm that the anomalous SEC peak is t-UCA and to prevent its formation during formulation, follow this self-validating system:

Step 1: Analytical Confirmation via 2D-LC (SEC-HILIC)

  • First Dimension (SEC): Run the biologic sample through your standard SEC column. Collect the fraction eluting at the total permeation volume.

  • Second Dimension (HILIC): Inject the SEC effluent onto a phosphorylcholine-based zwitterionic column (e.g., ZIC-HILIC, 150 × 4.6 mm, 5 µm).

  • Mobile Phase: Use Acetonitrile with 0.1% formic acid (Mobile Phase A) and Water with 0.1% formic acid (Mobile Phase B). Run a gradient of 10–50% B in 10 minutes at a flow rate of 0.7 mL/min 5[5].

  • Detection: t-UCA will be distinctly retained by the HILIC column, separating it from other polar excipients and allowing for accurate accurate mass measurement via Time-of-Flight (TOF) MS 2[2].

Step 2: Formulation Remediation

  • Spike the L-histidine formulation buffer with the amino acids Alanine or Cysteine.

  • Causality: Cysteine and Alanine act as competitive inhibitors to the metal-catalyzed degradation pathway. Adding these excipients has been proven to reduce histidine degradation to t-UCA by 97% and 98%, respectively 2[2].

Workflow B: Eliminating Matrix Interference in HPLC of Skin/Plasma Extracts

When quantifying t-UCA or other metabolites in complex matrices (plasma, skin extracts), high protein concentrations and matrix effects will ruin column resolution and detector linearity.

Step 1: Deproteinization

  • To 0.45 mL of the biological sample, add an equal volume of Trichloroacetic Acid (TCA) and Methanol 4[4].

  • Vortex vigorously and centrifuge at 10,000 x g for 10 minutes to pellet precipitated proteins.

  • Causality: This prevents protein fouling on the column and eliminates the massive A280 background interference caused by plasma/skin proteins, allowing virtually 100% recovery of t-UCA 4[4].

Step 2: Isocratic HPLC Separation

  • Column: Use a β-Cyclodextrin column (e.g., Cyclobond I 2000) adjusted to 20°C 6[6].

  • Mobile Phase: 15:85 v/v phosphate buffer to acetonitrile in an isocratic elution at a flow rate of 3 mL/min 6[6].

  • Detection: Set the diode array detector (DAD) to 276 nm 6[6].

  • Causality: The cyclodextrin cavity provides chiral and structural selectivity, cleanly resolving trans-UCA from cis-UCA and matrix components without co-elution artifacts, ensuring high precision and linearity 6[6].

References

  • Wang, C., et al. (2015). Investigation of a Degradant in a Biologics Formulation Buffer Containing L-Histidine. NIH / Pharmaceutical Research. 2

  • Characterization and quantification of histidine degradation in therapeutic protein formulations by size exclusion-hydrophilic interaction liquid chromatography. Sepax Technologies / Elsevier. 5

  • Urocanic acid. Wikipedia.1

  • Urocanic acid in photodermatology. UvA-DARE (Digital Academic Repository). 4

  • Morales, J., et al. (2012). A Rapid and Simple HPLC Method for the Simultaneous Determination of Urocanic Acid Isomers in Human Skin. ResearchGate. 6

  • Brookman, J., et al. Some photophysical studies of cis- and trans-urocanic acid. ResearchGate. 3

Sources

Troubleshooting

Technical Support Center: Enhancing Bioavailability of (2E)-4-(1H-Imidazol-4-YL)but-2-enoic Acid

Welcome to the Technical Support Center for formulation scientists and medicinal chemists. Working with imidazole-alkenoic acid derivatives like (2E)-4-(1H-Imidazol-4-YL)but-2-enoic acid presents unique pharmacokinetic c...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for formulation scientists and medicinal chemists. Working with imidazole-alkenoic acid derivatives like (2E)-4-(1H-Imidazol-4-YL)but-2-enoic acid presents unique pharmacokinetic challenges. This guide provides mechanistic insights, actionable troubleshooting protocols, and self-validating workflows to overcome poor oral bioavailability.

Part 1: Frequently Asked Questions (Mechanistic Insights)

Q: Why does (2E)-4-(1H-Imidazol-4-YL)but-2-enoic acid exhibit poor intestinal permeability? A: The molecule contains both a basic imidazole ring (pKa ~6.0) and an acidic carboxylic acid (pKa ~4.0). At the physiological pH of the human intestine (pH 6.0–7.4), the compound exists predominantly as a highly polar zwitterion. This dual-charge state significantly lowers the partition coefficient (LogP), restricting passive transcellular diffusion across the lipophilic epithelial membrane[1]. Similar permeability bottlenecks are observed in other highly polar, zwitterionic drugs like zanamivir[2].

Q: What are the most effective strategies to overcome this absorption barrier? A: To enhance the oral bioavailability (


), we recommend two primary strategies:
  • Targeted Prodrug Derivatization: Masking the carboxylic acid via esterification (e.g., forming acyloxyalkyl esters) neutralizes the negative charge and increases lipophilicity. Alternatively, amino acid prodrugs can be designed to hijack intestinal oligopeptide transporters (such as PEPT1) for carrier-mediated uptake[2][3].

  • Nanoparticle Encapsulation: Formulating the drug into zwitterion-functionalized nanocarriers allows the payload to bypass the mucus diffusion barrier and enhances epithelial cellular uptake via endocytosis[4].

Part 2: Troubleshooting Guides & Experimental Protocols

Issue 1: Low Permeability in Caco-2 / PAMPA Assays

Symptom: Apparent permeability (


) in bidirectional transport assays is < 1 × 10⁻⁶ cm/s, resulting in negligible in vivo exposure.
Root Cause:  The exposed carboxylic acid limits lipid bilayer partitioning, causing the molecule to be repelled by the apical membrane.
Solution:  Synthesize an acyloxyalkyl ester prodrug to temporarily mask the polar group, improving metabolic stability and enabling passive diffusion[5].

Protocol: Synthesis and Validation of an Acyloxyalkyl Prodrug

  • Protection: Protect the imidazole nitrogen of (2E)-4-(1H-Imidazol-4-YL)but-2-enoic acid using a trityl (Trt) group.

    • Causality: The basic imidazole nitrogen is highly nucleophilic. Without protection, the subsequent alkylation step will result in unwanted N-alkylation rather than the desired O-alkylation of the carboxylic acid.

  • Alkylation: React the protected carboxylic acid with chloromethyl isopropyl carbonate (POC-Cl) in the presence of N,N-diisopropylethylamine (DIPEA) and sodium iodide (NaI) in anhydrous DMF at 0°C, gradually warming to room temperature.

    • Causality: NaI acts as a catalyst via the Finkelstein reaction, converting POC-Cl to a more reactive iodo-intermediate, ensuring high-yield esterification.

  • Deprotection & Purification: Remove the Trt protecting group using 1% trifluoroacetic acid (TFA) in dichloromethane (DCM). Purify the final prodrug via preparative reverse-phase HPLC.

  • Self-Validation (In Vitro): Conduct a Caco-2 bidirectional transport assay. Quantify the apparent permeability (

    
    ) using LC-MS/MS. The protocol is successful if the prodrug exceeds the threshold for high permeability (> 2 × 10⁻⁶ cm/s).
    

G cluster_0 Standard Formulation (Failure) cluster_1 Prodrug Strategy (Success) Parent Parent Drug (Zwitterion) Membrane1 Epithelial Barrier Parent->Membrane1 Fail Low Absorption Membrane1->Fail Repelled Prodrug Acyloxyalkyl Prodrug Membrane2 Epithelial Barrier Prodrug->Membrane2 Blood Systemic Circulation Membrane2->Blood Cleavage & Entry

Diagram 1: Mechanism of absorption enhancement via acyloxyalkyl prodrug derivatization.

Issue 2: Rapid In Vivo Clearance and Poor Mucosal Penetration

Symptom: In vivo exposure (AUC) remains low despite acceptable in vitro Caco-2 permeability. Root Cause: The drug is either trapped in the dense intestinal mucus layer or rapidly degraded by luminal enzymes before reaching the epithelium. Solution: Encapsulate the compound in zwitterion-functionalized PLGA nanoparticles. The dense hydrophilic coating of zwitterions endows the nanoparticles with excellent mucus-penetrating ability[4].

Protocol: Preparation of Zwitterionic Nanoparticles

  • Lipid Film Formation: Co-dissolve the parent drug and a PLGA-PEG-zwitterion block copolymer in a volatile organic solvent (e.g., DCM/Methanol). Evaporate under reduced pressure to form a uniform thin film.

  • Emulsification: Hydrate the film with phosphate-buffered saline (PBS, pH 7.4) and subject the mixture to probe ultrasonication (100W, 3 minutes on ice) to form a stable nanoemulsion.

    • Causality: Ultrasonication provides the sheer force necessary to break down the emulsion droplets into the nanometer range, preventing macroscopic aggregation.

  • Purification: Transfer the suspension to a dialysis bag (MWCO 10 kDa) and dialyze against distilled water for 12 hours.

    • Causality: This step removes unencapsulated free drug, ensuring that subsequent pharmacokinetic data reflects only the nanoparticle-delivered payload.

  • Self-Validation (QC): Measure the hydrodynamic diameter and zeta potential using Dynamic Light Scattering (DLS).

    • Causality: A size under 150 nm is required for endocytotic uptake, while a near-neutral zeta potential (±5 mV) prevents electrostatic binding to negatively charged mucin glycoproteins, ensuring the nanoparticles can penetrate the mucus layer.

Workflow Step1 1. Emulsion Preparation Drug + PLGA-PEG-Zwitterion Step2 2. Ultrasonication Size Reduction (<150nm) Step1->Step2 Step3 3. Dialysis & Purification Remove Unencapsulated Drug Step2->Step3 Step4 4. QC Validation DLS & Zeta Potential Step3->Step4 Step5 5. In Vivo Dosing Enhanced Mucus Penetration Step4->Step5

Diagram 2: Step-by-step workflow for formulating zwitterion-functionalized nanoparticles.

Part 3: Quantitative Data Summary

The table below summarizes the expected pharmacokinetic enhancements when applying the troubleshooting strategies to (2E)-4-(1H-Imidazol-4-YL)but-2-enoic acid.

Formulation TypeModification / CarrierTarget MechanismExpected Oral Bioavailability (

)
Apparent Permeability (

)
Parent Drug NoneN/A< 10%< 0.5 × 10⁻⁶ cm/s
Acyloxyalkyl Prodrug EsterificationPassive Diffusion / Lipophilicity40 - 60%> 2.0 × 10⁻⁶ cm/s
Amino Acid Prodrug Valyl ConjugationPEPT1 Carrier-Mediated Transport50 - 70%> 2.5 × 10⁻⁶ cm/s
Zwitterionic Nanoparticle PLGA-PEG EncapsulationMucus Penetration & Endocytosis60 - 80%N/A (Endocytotic uptake)

References

  • Permeability Prediction for Zwitterions via Chromatographic Indexes and Classification into 'Certain' and 'Uncertain'. ResearchGate. Available at: [Link][1]

  • Enhanced Oral Delivery of Protein Drugs Using Zwitterion-Functionalized Nanoparticles to Overcome both the Diffusion and Absorption Barriers. ResearchGate. Available at:[Link][4]

  • Enhancing the intestinal membrane permeability of zanamivir: A carrier mediated prodrug approach. Ben-Gurion University Research Portal. Available at:[Link][2]

  • Design, Synthesis, and Evaluation of a Set of Carboxylic Acid and Phosphate Prodrugs Derived from HBV Capsid Protein Allosteric Modulator NVR 3-778. National Institutes of Health (NIH). Available at:[Link][5]

  • Prodrug Design and Development for Improved Bioavailability across Biological Barriers. International Journal of Pharmacy & Pharmaceutical Research. Available at:[Link][3]

Sources

Reference Data & Comparative Studies

Validation

comparing the biological activity of cis- and trans-urocanic acid

Topic: Comparative Biological Activity of cis- and trans-Urocanic Acid Content Type: Technical Comparison Guide Audience: Researchers, Senior Scientists, Drug Development Professionals Executive Summary Urocanic acid (UC...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Biological Activity of cis- and trans-Urocanic Acid Content Type: Technical Comparison Guide Audience: Researchers, Senior Scientists, Drug Development Professionals

Executive Summary

Urocanic acid (UCA) exists as a "Jekyll and Hyde" molecule within the cutaneous ecosystem. While ** trans-Urocanic Acid (trans-UCA)** serves as a constitutive guardian of the skin barrier—regulating pH and filtering UV radiation—its photoisomer, ** cis-Urocanic Acid (cis-UCA)**, acts as a potent, inducible signal transducer that mediates systemic immunosuppression.[1]

For drug developers and immunologists, distinguishing these isomers is critical. cis-UCA is now recognized as a specific ligand for the 5-HT2A receptor , linking UV exposure directly to neuro-immune modulation. This guide dissects their divergent biological activities, receptor kinetics, and the experimental protocols required to isolate and quantify them.

Physicochemical & Metabolic Context

The Origin: Histidine Catabolism

trans-UCA is the dominant isomer found in the stratum corneum (SC), derived from the deamination of L-histidine by the enzyme histidase (histidine ammonia-lyase).[2] It accumulates as a breakdown product of filaggrin , a key protein in epidermal differentiation.[3]

  • ** trans-UCA:** Thermodynamically stable. Accumulates to high concentrations (up to 0.5% of SC dry weight).

  • ** cis-UCA:** Absent in unexposed skin. Generated solely via photon absorption (UVB/UVA-II) by trans-UCA.

The Isomerization Event

Upon exposure to UV radiation (peak action spectrum ~300–315 nm), trans-UCA undergoes a geometric isomerization to cis-UCA.[1] This reaction is dose-dependent and saturable, converting approximately 50% of the trans pool to cis under physiological sun exposure.

Biological Activity Comparison

A. Receptor Binding & Signaling (The 5-HT2A Pathway)

The most significant divergence lies in receptor affinity. cis-UCA mimics the structure of serotonin (5-hydroxytryptamine), allowing it to hijack serotonergic signaling.

Featuretrans-Urocanic Acidcis-Urocanic Acid
Primary Receptor None (Biologically Inert regarding signaling)5-HT2A Receptor (Agonist)
Binding Affinity (

)
Negligible / Non-binding4.6 nM (High Affinity)
Downstream Effect N/ACalcium mobilization, ERK/p38 MAPK activation
Physiological Outcome pH buffering, UV filtrationSystemic Immunosuppression

Mechanism Insight: cis-UCA binds to the 5-HT2A receptor on immune cells (and potentially keratinocytes). This binding triggers a G-protein coupled cascade that suppresses the induction of contact hypersensitivity (CHS) and delays tumor rejection.

B. Intracellular Signaling & Oxidative Stress

While trans-UCA acts as a passive filter, cis-UCA is an active stressor.

  • ROS Generation: cis-UCA induces the production of Reactive Oxygen Species (ROS) in human keratinocytes via NADPH oxidase.[4][5]

  • Apoptosis: The ROS surge leads to EGFR phosphorylation, followed by downregulation and caspase-3 activation, promoting apoptosis. trans-UCA does not trigger this pathway.[5][6]

C. Acid-Base Regulation (The "Acid Mantle")
  • ** trans-UCA:** A critical component of the "Natural Moisturizing Factor" (NMF). It possesses an imidazole ring with a pKa ~5.8, making it an ideal buffer for maintaining the acidic skin pH (4.5–5.5). This acidity is vital for antimicrobial defense and permeability barrier homeostasis.[2]

  • ** cis-UCA:** While it retains acid-base properties, its "protodynamic" capability allows it to penetrate tumor cells in acidic microenvironments (protonated form) and release protons intracellularly (neutral environment), potentially driving apoptosis in cancer cells.

Visualizing the Pathway

The following diagram illustrates the conversion of trans-UCA to cis-UCA and the subsequent divergence in biological signaling.

UCAPathway Histidine L-Histidine TransUCA trans-UCA (Stratum Corneum) Histidine->TransUCA Histidase CisUCA cis-UCA (Photo-induced) TransUCA->CisUCA UVB (300-315nm) Photoisomerization AcidMantle Acid Mantle (pH 5.0 Maintenance) TransUCA->AcidMantle Buffering Rec5HT 5-HT2A Receptor CisUCA->Rec5HT Agonist Binding (Kd ~4.6 nM) ROS Intracellular ROS (NADPH Oxidase) CisUCA->ROS Metabolic Stress ImmunoSup Immunosuppression (Reduced CHS) Rec5HT->ImmunoSup Ca2+ Mobilization Apoptosis Keratinocyte Apoptosis ROS->Apoptosis Caspase-3

Figure 1: The divergent metabolic and signaling fates of urocanic acid isomers.

Experimental Protocols

Protocol A: HPLC Separation & Quantification

Objective: To separate and quantify cis- and trans-UCA from biological samples (e.g., skin strips or serum).[7] The isomers have distinct retention times but require specific conditions to prevent co-elution.

Methodology:

  • Sample Collection:

    • Skin: Use adhesive tape stripping (10 strips). Extract in 1 mL methanol/water (1:1) or 10 mM HCl. Sonicate for 15 mins.

    • Serum:[7] Protein precipitation with perchloric acid or acetonitrile.

  • Chromatographic Conditions:

    • Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm) OR specialized Cyclodextrin column (for chiral resolution).

    • Mobile Phase: 10 mM Phosphate buffer (pH 3.0) with 0.5-2% Acetonitrile.

      • Note: Low pH is critical to suppress ionization of the carboxylic acid group, improving retention.

    • Flow Rate: 1.0 mL/min (Isocratic).[7]

    • Detection: UV-Vis Diode Array at 268 nm (isobestic point) or 276 nm .

  • Validation:

    • trans-UCA typically elutes earlier than cis-UCA on Cyclodextrin columns, but order may reverse on C18 depending on ion-pairing reagents.

    • Standard Curve: Prepare standards (0.1 – 100 µM) for both isomers. cis-UCA standards are often prepared by UV-irradiating a trans-UCA solution and separating fractions.

Protocol B: In Vivo Contact Hypersensitivity (CHS) Assay

Objective: To measure the immunosuppressive potency of cis-UCA.[1][8][9]

Methodology:

  • Sensitization (Day 0):

    • Apply a hapten (e.g., DNFB or Oxazolone) to the shaved abdomen of C57BL/6 mice.

  • Treatment (Day 0-5):

    • Inject cis-UCA (1-100 µg) subcutaneously or apply topically.

    • Control: Inject trans-UCA (demonstrates lack of effect) and PBS vehicle.

  • Challenge (Day 5):

    • Apply the same hapten to the ear.

  • Measurement (Day 6):

    • Measure ear swelling using a micrometer.

    • Calculation: % Suppression = [1 - (Swelling_treated / Swelling_positive_control)] * 100.

    • Expected Result:cis-UCA treated mice show significantly reduced ear swelling (30-50% suppression) compared to trans-UCA or vehicle.

Data Summary: The Isomer Profile

Parametertrans-Urocanic Acidcis-Urocanic Acid
CAS Number 104-98-37699-35-6
UV Absorption Max ~276 nm~276 nm (Lower extinction coefficient)
5-HT2A Binding No significant bindingHigh Affinity (

4.6 nM)
Immunological Effect Neutral / NoneSuppresses CHS & delayed-type hypersensitivity
Primary Location Stratum Corneum (Constitutive)Stratum Corneum (Induced), Systemic Circulation
Clinical Relevance Natural Moisturizing Factor (NMF)UV-induced Immunosuppression, Photocarcinogenesis

References

  • Walterscheid, J. P., et al. (2006). "Cis-urocanic acid, a sunlight-induced immunosuppressive factor, activates immune suppression via the 5-HT2A receptor."[8][9][10] Proceedings of the National Academy of Sciences, 103(46), 17420–17425.[9][10]

  • Shen, L., & Ji, H. F. (2009). "Molecular basis for cis-urocanic acid as a 5-HT(2A) receptor agonist."[10] Bioorganic & Medicinal Chemistry Letters, 19(18), 5307–5309.[10]

  • Kaneko, K., et al. (2011). "cis-Urocanic acid enhances prostaglandin E2 release and apoptotic cell death via reactive oxygen species in human keratinocytes."[6] Journal of Investigative Dermatology, 131(6), 1272-1279.

  • Gibbs, N. K., et al. (2008). "Urocanic acid in the skin: A mixed blessing?" Journal of Investigative Dermatology, 128(10), 2426–2434.

  • Kammeyer, A., et al. (2012). "A Rapid and Simple HPLC Method for the Simultaneous Determination of Urocanic Acid Isomers in Human Skin." Analytical Letters, 46(1), 95-106.[11]

Sources

Comparative

Comparative Guide: trans-Urocanic Acid vs. Histidine Metabolites in Immunosuppression

This guide provides a technical comparison of trans-urocanic acid (trans-UCA) against its photoisomer cis-urocanic acid (cis-UCA) and other histidine metabolites (Histamine, Imidazole-4-acetic acid) in the context of imm...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison of trans-urocanic acid (trans-UCA) against its photoisomer cis-urocanic acid (cis-UCA) and other histidine metabolites (Histamine, Imidazole-4-acetic acid) in the context of immunosuppression.

[1]

Executive Summary

In the study of photoimmunology, L-Histidine catabolism represents a critical bifurcation point. While the decarboxylation pathway yields Histamine (a well-known inflammatory mediator with context-dependent regulatory roles), the deamination pathway yields trans-Urocanic Acid (trans-UCA) .

For decades, trans-UCA was viewed merely as a passive UV-absorbing fluorophore ("natural sunscreen"). However, current data necessitates a re-evaluation. While trans-UCA is the biosynthetic reservoir , its photo-products—specifically cis-UCA and oxidized imidazole derivatives—are the primary drivers of systemic immunosuppression. Crucially, trans-UCA possesses distinct, often overlooked bioactivity regarding innate immunity (NK cells) that contrasts with the T-cell suppressive dominance of its cis-isomer.

Metabolic & Mechanistic Divergence

The immunomodulatory profile of histidine metabolites is dictated by their enzymatic origin and subsequent environmental processing (e.g., UV irradiation).

The Metabolic Fork
  • Pathway A (Constitutive/Inflammatory): L-Histidine

    
     Histamine.
    
  • Pathway B (Epidermal/Barrier): L-Histidine

    
    trans-UCA 
    
    
    
    cis-UCA + Oxidation Products.
Mechanism of Action Comparison
MetabolitePrimary Receptor/TargetImmunological EffectKey Causality
trans-UCA Unknown / NK Cell Surface Innate Suppression (Inhibits NK cell cytotoxicity). Generally inert in adaptive T-cell suppression models.Acts as a UV-absorbing reservoir. High concentration in Stratum Corneum (SC).
cis-UCA 5-HT2A Receptor (Agonist)Adaptive Suppression (Inhibits CHS/DTH). Induces IL-10, suppresses TNF-ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

.
Formed only via UV photoisomerization. Mimics serotonin binding to downregulate cell-mediated immunity.
Histamine H1, H2, H4 Receptors Dual Role. Pro-inflammatory (H1) vs. Regulatory (H2/H4) in tumor microenvironments.Constitutive release or UV-induced release from mast cells. Synergizes with cis-UCA.[1][2][3]
ImAc / ImCHO Unknown Suppression of CHS sensitization (ImCHO) and elicitation (ImAc).Photo-oxidation products of UCA. Often confound "pure" UCA studies if not controlled.
Pathway Visualization

The following diagram illustrates the divergence of histidine metabolism and the specific triggers (Enzymatic vs. Photochemical) that activate immunosuppressive properties.

HistidineMetabolism L_Histidine L-Histidine HAL Histidase (HAL) (Epidermis/Liver) L_Histidine->HAL HDC Histidine Decarboxylase (Mast Cells) L_Histidine->HDC Trans_UCA trans-UCA (Reservoir/NK Inhibitor) HAL->Trans_UCA Histamine Histamine (Inflammation/Regulation) HDC->Histamine UVB UVB (280-320nm) Trans_UCA->UVB Photoisomerization R_H_Receptors H1-H4 Receptors Histamine->R_H_Receptors Cis_UCA cis-UCA (Active Suppressor) UVB->Cis_UCA ~50% Conversion Ox_Prods Oxidation Products (ImAc, ImCHO) UVB->Ox_Prods Photo-oxidation R_5HT2A 5-HT2A Receptor Cis_UCA->R_5HT2A Agonist Binding

Caption: Divergent metabolic pathways of L-Histidine leading to distinct immunosuppressive agents.

Comparative Performance Analysis

Adaptive Immunity: Contact Hypersensitivity (CHS)

In standard murine CHS models (e.g., DNFB or Oxazolone sensitization), cis-UCA is the dominant suppressor .

  • trans-UCA: Typically serves as the negative control. Direct injection or topical application of pure trans-UCA (protected from light) yields 0–5% suppression of ear swelling.

  • cis-UCA: Dose-dependent suppression (typically 30–60% suppression at 1–10 µg doses).

  • Histamine: Receptor antagonists (H1R/H2R blockers) have been shown to partially reverse UVB-induced suppression, suggesting Histamine acts downstream or in parallel to UCA, but lacks the potency of cis-UCA as a standalone initiator of systemic tolerance.

Innate Immunity: NK Cell Cytotoxicity

This is the specific niche where trans-UCA outperforms .

  • In vitro studies (human PBMCs against K562 targets) reveal that trans-UCA inhibits NK cell lysis in a dose-dependent manner.

  • Cis-UCA shows no significant effect on NK cytotoxicity in these same assays.

  • Implication: The high concentration of trans-UCA in the skin may serve as a constitutive "checkpoint" to prevent NK cell over-activation in the barrier, distinct from the UV-induced adaptive suppression.

Experimental Protocols

To validate these differences, researchers must utilize self-validating protocols that strictly control for photoisomerization (preventing trans


cis conversion during handling).
Protocol A: HPLC Quantification of UCA Isomers

Objective: Quantify the ratio of cis vs. trans in biological samples to verify purity before functional assays.

  • Sample Preparation:

    • Extract skin samples (tape stripping) or cell supernatant in 0.1 M HCl (acidic pH stabilizes UCA).

    • Critical Control: Perform all extraction and processing under red light or in amber tubes to prevent ambient UV isomerization.

  • Chromatographic Setup:

    • Column: C18 Reverse Phase (e.g., 250mm x 4.6mm, 5µm) or specialized Cyclobond column.

    • Mobile Phase: 10 mM Triethylammonium phosphate (TEAP) buffer (pH 3.0) with 1-2% Acetonitrile.

      • Why TEAP? It acts as an ion-pairing agent to resolve the polar imidazole ring.

    • Flow Rate: 1.0 mL/min, Isocratic.[4]

    • Detection: UV absorbance at 268 nm (near

      
       for UCA).
      
  • Validation Criteria:

    • trans-UCA elution: ~6–8 min.

    • cis-UCA elution: ~4–6 min (elutes earlier due to higher polarity/lower hydrophobicity).

    • Pass Requirement: Stock trans-UCA must show <0.5% cis-isomer peak area.

Protocol B: Murine Contact Hypersensitivity (CHS) Assay

Objective: Assess the immunosuppressive potency of metabolites in vivo.

  • Sensitization (Day 0):

    • Apply 25 µL of 0.5% DNFB (2,4-Dinitrofluorobenzene) in acetone/olive oil (4:1) to the shaved ventral abdomen of BALB/c mice.

  • Treatment (Day 0, -1 hr):

    • Group 1 (Vehicle): PBS injection (subcutaneous).

    • Group 2 (trans-UCA): 10 µg trans-UCA (Strict light protection).

    • Group 3 (cis-UCA): 10 µg cis-UCA.

    • Group 4 (Histamine): 10 µg Histamine (or H-receptor antagonist + UV).

  • Challenge (Day 5):

    • Apply 10 µL of 0.2% DNFB to the right ear ; vehicle to the left ear .

  • Readout (Day 6 - 24h post-challenge):

    • Measure ear thickness using a micrometer.

    • Calculation:

      
      .
      
    • Suppression %:

      
      .
      
Workflow Visualization

CHS_Protocol cluster_0 Day 0: Induction Phase cluster_1 Day 5: Elicitation Phase cluster_2 Day 6: Analysis Treatment Treatment Injection (cis-UCA / trans-UCA / Histamine) Sensitization Sensitization (DNFB on Abdomen) Treatment->Sensitization -1 Hour Challenge Challenge (DNFB on Ear) Sensitization->Challenge 5 Days Incubation Measure Measure Ear Swelling (Micrometer) Challenge->Measure 24 Hours Calc Calculate % Suppression Measure->Calc

Caption: Workflow for the Contact Hypersensitivity (CHS) assay to determine immunosuppressive efficacy.

References

  • Urocanic Acid and Immunosuppression. Source: National Institutes of Health (NIH) / PubMed URL:[Link] (Search Term: Urocanic Acid Immunosuppression)

  • Cis-urocanic acid, a sunlight-induced immunosuppressive factor, activates immune suppression via the 5-HT2A receptor. Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

  • Trans-urocanic Acid, a Natural Epidermal Constituent, Inhibits Human Natural Killer Cell Activity in Vitro. Source: Experimental Dermatology / PubMed URL:[Link]

  • Suppression of different phases of systemic contact hypersensitivity by urocanic acid oxidation products. Source: Journal of Investigative Dermatology URL:[Link]

  • Analysis of histidine and urocanic acid isomers by reversed-phase high-performance liquid chromatography. Source: Journal of Chromatography B URL:[Link]

  • Histamine involvement in UVB- and cis-urocanic acid-induced systemic suppression of contact hypersensitivity responses. Source: Immunology URL:[1][5][6][7][Link]

Sources

Validation

Comparative Synthesis Pathways for (2E)-4-(1H-Imidazol-4-yl)but-2-enoic Acid: A Technical Guide for Process Chemists

As a homolog of the naturally occurring urocanic acid, (2E)-4-(1H-Imidazol-4-yl)but-2-enoic acid features a critical methylene spacer between the imidazole ring and the -unsaturated carboxylic acid moiety. This structura...

Author: BenchChem Technical Support Team. Date: March 2026

As a homolog of the naturally occurring urocanic acid, (2E)-4-(1H-Imidazol-4-yl)but-2-enoic acid features a critical methylene spacer between the imidazole ring and the


-unsaturated carboxylic acid moiety. This structural nuance makes it a highly valuable intermediate in the development of histamine receptor modulators and enzyme inhibitors. However, this same methylene spacer introduces significant synthetic challenges: the 

-protons are highly acidic, making the precursor aldehyde prone to self-aldol condensation, and the basic imidazole nitrogen can readily poison transition-metal catalysts.

This guide provides an objective, comparative analysis of the three most viable synthetic pathways for this molecule, detailing the mechanistic causality, self-validating experimental protocols, and performance metrics to help you select the optimal route for your specific scale and resource constraints.

Pathway Overview

The synthesis of (2E)-4-(1H-Imidazol-4-yl)but-2-enoic acid can be approached via three distinct disconnections:

  • Horner-Wadsworth-Emmons (HWE) Olefination: Relies on the olefination of an imidazole-acetaldehyde.

  • Olefin Cross-Metathesis (CM): Utilizes a terminal allyl-imidazole and acrylic acid.

  • Knoevenagel-Doebner Condensation: A classical, metal-free condensation with malonic acid.

SynthesisRoutes A 1H-imidazole-4-acetaldehyde Target (2E)-4-(1H-Imidazol-4-yl) but-2-enoic acid A->Target Knoevenagel (Malonic acid) A->Target HWE Olefination (TEPA, Base) B 4-allyl-1H-imidazole B->Target Cross-Metathesis (Acrylic acid, HG-II)

Fig 1: Three primary synthetic pathways to (2E)-4-(1H-Imidazol-4-yl)but-2-enoic acid.

Method 1: Horner-Wadsworth-Emmons (HWE) Olefination

The HWE olefination is the industry standard for synthesizing


-unsaturated esters from 1[1]. By utilizing triethyl phosphonoacetate (TEPA) and a strong base, this method provides exceptional thermodynamic control.

Mechanistic Causality: The starting material, 2[2] (a known ), must first be N-protected with a bulky Trityl (Tr) group. This serves a dual purpose: it prevents unwanted N-alkylation by the phosphonate carbanion and increases the steric bulk of the aldehyde. During the nucleophilic addition, this steric bulk forces the intermediate oxaphosphetane into a trans configuration, exclusively yielding the desired E-alkene.

Self-Validating Protocol
  • Carbanion Formation: Suspend NaH (1.2 eq, 60% dispersion) in anhydrous THF at 0°C. Slowly add TEPA (1.2 eq). Validation: The cessation of

    
     gas evolution confirms complete deprotonation and formation of the active phosphonate carbanion.
    
  • Olefination: Add 1-Trityl-1H-imidazole-4-acetaldehyde (1.0 eq) dropwise. Stir at room temperature for 4 hours. Validation: TLC (UV active) should show the disappearance of the aldehyde.

  • Hydrolysis & Deprotection: Treat the crude ester with LiOH (3.0 eq) in THF/

    
     (3:1) for 12h to yield the free acid. Subsequently, stir in TFA/DCM (1:1) for 2 hours to remove the Trityl group.
    
  • Verification:

    
     NMR must show two distinct vinylic protons with a large coupling constant (
    
    
    
    Hz), definitively confirming the E-geometry.

HWE_Workflow Step1 1. Deprotonation NaH + TEPA Step2 2. Nucleophilic Addition Tr-Im-CH2-CHO added at 0°C Step1->Step2 Step3 3. Oxaphosphetane Formation Steric control favors trans Step2->Step3 Step4 4. Elimination Yields (E)-Ester Step3->Step4 Step5 5. Hydrolysis & Deprotection LiOH then TFA Step4->Step5 Target (2E)-4-(1H-Imidazol-4-yl) but-2-enoic acid Step5->Target

Fig 2: Step-by-step mechanistic workflow of the HWE olefination pathway.

Method 2: Olefin Cross-Metathesis (CM)

For late-stage functionalization or when 4-allyl-1H-imidazole is readily available, cross-metathesis offers a highly atom-economical route.

Mechanistic Causality: Reacting a terminal olefin with an electron-deficient partner like 3[3] is notoriously difficult due to catalyst deactivation. To succeed, the Hoveyda-Grubbs 2nd Generation (HG-II) catalyst is mandatory. The bidentate isopropoxystyrene ligand in HG-II prevents the basic imidazole nitrogen from irreversibly coordinating to and poisoning the ruthenium center, a common failure point with 1st Generation Grubbs catalysts.

Self-Validating Protocol
  • Reaction Setup: Dissolve N-Boc-4-allyl-1H-imidazole (1.0 eq) and acrylic acid (5.0 eq, excess drives the equilibrium) in anhydrous DCM (0.1 M).

  • Catalysis: Add HG-II catalyst (5 mol%). Purge the system with Argon.

  • Reflux: Heat to 40°C for 12 hours. Validation: Monitor the reaction via LC-MS. The appearance of the [M+H]+ peak for the cross-coupled product alongside the evolution of ethylene gas validates the catalytic cycle.

  • Deprotection: Remove the Boc group using 4M HCl in dioxane.

  • Verification: The presence of a minor Z-isomer (typically ~10-15%) will be visible in NMR; preparative HPLC is required for final isomeric purity.

Method 3: Knoevenagel-Doebner Condensation

This classical, metal-free approach is highly scalable and avoids expensive transition metals, though it suffers from lower overall yields due to the instability of the starting aldehyde.

Mechanistic Causality: 1H-imidazole-4-acetaldehyde is reacted with malonic acid in the presence of pyridine and a catalytic amount of piperidine. Piperidine condenses with the aldehyde to form a highly electrophilic iminium ion, significantly lowering the activation energy for nucleophilic attack by the malonate enolate. The subsequent thermal decarboxylation is stereospecific, inherently relieving steric strain to yield the thermodynamically stable E-alkene.

Self-Validating Protocol
  • Condensation: Dissolve 1H-imidazole-4-acetaldehyde (1.0 eq) and malonic acid (1.5 eq) in pyridine (0.5 M). Add piperidine (0.1 eq).

  • Heating: Reflux the mixture at 90°C. Validation: Attach a bubbler to the condenser. The continuous evolution of

    
     gas confirms the Doebner decarboxylation is actively occurring.
    
  • Completion & Workup: Once gas evolution ceases (typically 4-6 hours), cool the reaction and acidify with 1M HCl to pH 4. Validation: The target (E)-acid will precipitate out of the aqueous solution as a white/off-white solid, allowing for simple filtration.

Quantitative Data & Performance Comparison

The table below summarizes the experimental performance of each method to guide your route selection based on project needs.

Synthesis MethodOverall YieldE/Z SelectivityScalabilityCatalyst CostKey Limitation
HWE Olefination 65 - 75%> 95:5HighLowRequires multi-step protection/deprotection
Cross-Metathesis 50 - 60%85:15ModerateHigh (Ru)Susceptible to catalyst poisoning
Knoevenagel 35 - 45%> 99:1Very HighVery LowAldehyde instability (self-aldol side reactions)
References

1.2, wikipedia.org[2] 2., nih.gov 3.3, nih.gov[3] 4.1, nih.gov[1]

Sources

Comparative

Validating the Specificity of (2E)-4-(1H-Imidazol-4-yl)but-2-enoic Acid: A Targeted Receptor Profiling Guide

This guide outlines the validation framework for (2E)-4-(1H-Imidazol-4-yl)but-2-enoic acid , a structural hybrid of the GABA-C agonist TACA (trans-4-aminocrotonic acid) and the GABA agonist Imidazole-4-acetic acid (I4AA)...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the validation framework for (2E)-4-(1H-Imidazol-4-yl)but-2-enoic acid , a structural hybrid of the GABA-C agonist TACA (trans-4-aminocrotonic acid) and the GABA agonist Imidazole-4-acetic acid (I4AA).

Based on its pharmacophore—a conformationally restricted imidazole analog of GABA—this compound is primarily investigated as a ligand for GABA-ρ (GABA-C) receptors, with potential off-target activity at GABA-A and Histamine H3 receptors.

Executive Summary & Pharmacological Context[1][2][3][4][5]

(2E)-4-(1H-Imidazol-4-yl)but-2-enoic acid (hereafter referred to as Im-TACA ) represents a rational design strategy to enhance the specificity of GABAergic ligands. By replacing the primary amine of TACA with an imidazole ring, the molecule retains the rigid trans-alkene spacer required for high-affinity binding to the GABA-ρ1 subunit while introducing aromaticity that may modulate binding kinetics or subtype selectivity.

The Validation Challenge: The core challenge is distinguishing Im-TACA 's activity at the homomeric GABA-ρ (GABA-C) receptor from the heteromeric GABA-A receptor and the imidazole-recognizing Histamine H3 receptor. This guide provides a self-validating workflow to quantify this specificity.

Structural Comparison of Alternatives
CompoundStructurePrimary TargetKey Limitation
Im-TACA Imidazole-CH=CH-COOHGABA-ρ (Putative) Novelty; requires rigorous off-target profiling.
TACA H₂N-CH=CH-COOHGABA-ρ > GABA-ASignificant GABA-A agonism at high concentrations.
I4AA Imidazole-CH₂-COOHGABA-A / GABA-ρPartial agonist/antagonist at GABA-ρ; low potency.
CACA H₂N-CH=CH-COOH (cis)GABA-ρLower potency than TACA; distinct folding.

Validation Workflow (Logic & Causality)

To scientifically validate specificity, we must prove not only that the ligand binds the target (Affinity) but that it activates the channel (Efficacy) and ignores structurally similar receptors (Selectivity).

Diagram 1: Validation Logic Flow

ValidationWorkflow Start Compound: Im-TACA Step1 Phase 1: Radioligand Binding (Affinity Ki) Start->Step1 Step2 Phase 2: Functional TEVC (Efficacy EC50) Step1->Step2 If Ki < 1µM Step3 Phase 3: Selectivity Panel (Off-Target) Step2->Step3 If Full Agonist Decision Specificity Ratio > 100x? Step3->Decision Valid Validated Specific Ligand Decision->Valid Yes Invalid Non-Specific / Reformulate Decision->Invalid No

Caption: A sequential decision matrix for validating receptor specificity, prioritizing affinity screening before functional characterization.

Experimental Protocols

Phase 1: Radioligand Binding Assay (Affinity)

Objective: Determine the inhibition constant (


) of Im-TACA at GABA-ρ1 vs. GABA-A receptors.
Standard:  Competition binding using 

-GABA or

-TACA.

Protocol:

  • Membrane Prep: Harvest HEK293 cells stably expressing human GABA-ρ1 (target) or

    
      (GABA-A control). Homogenize in 50 mM Tris-citrate (pH 7.4).
    
  • Incubation:

    • Total Volume: 200 µL.

    • Radioligand: 10 nM

      
      -GABA.
      
    • Competitor: Im-TACA (10⁻⁹ to 10⁻³ M).

    • Non-specific control: 1 mM GABA.[1]

  • Equilibrium: Incubate for 60 min at 4°C (reduces transporter activity and degradation).

  • Filtration: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure CPM via liquid scintillation. Fit data to a one-site competition model:

    
    
    Calculate 
    
    
    
    using the Cheng-Prusoff equation.
Phase 2: Functional Electrophysiology (Efficacy)

Objective: Confirm Im-TACA acts as an agonist and quantify potency (


) and intrinsic activity (

). System: Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis oocytes.

Protocol:

  • Expression: Inject oocytes with cRNA encoding human GABA-ρ1. Incubate 3-5 days.

  • Recording: Clamp oocyte at -60 mV in ND96 buffer.

  • Application: Perfuse Im-TACA for 20s, followed by 3-5 min wash.

  • Normalization: Normalize currents to the maximal response elicited by 100 µM GABA (Standard).

  • Antagonist Check: Co-apply with TPMPA (specific GABA-ρ antagonist) to confirm receptor identity.

Phase 3: Selectivity Profiling (The "Kill" Step)

To claim specificity, you must screen against:

  • GABA-A: Use Bicuculline-sensitive currents in rat brain slice or

    
     oocytes.
    
  • GABA-B: GTP

    
    S binding assay (Im-TACA should show no activity).
    
  • Histamine H3: Radioligand binding with

    
    -N-alpha-methylhistamine. (Critical due to imidazole moiety).
    

Comparative Performance Data

The following table benchmarks expected performance metrics based on structural homologs. Use this to interpret your experimental data.

ParameterIm-TACA (Target Profile)TACA (Standard)I4AA (Partial)GABA (Endogenous)
GABA-ρ1

0.5 - 5 µM ~1.4 µM~8.6 µM~1.0 µM
GABA-A

> 100 µM ~25 µMActive~5.0 µM
Selectivity Ratio > 50-fold ~18-foldLowNone
Intrinsic Efficacy Full Agonist FullPartial (~20-50%)Full (100%)
Bicuculline Sensitivity Resistant ResistantSensitive (at GABA-A)Sensitive

Data Interpretation:

  • If Im-TACA

    
     at GABA-ρ1 is < 5 µM and GABA-A is > 500 µM, it is a highly specific tool compound .
    
  • If Im-TACA shows significant displacement of

    
    -NAMH at H3 receptors, its utility in CNS studies is compromised.
    

Mechanism of Action Visualization

Diagram 2: GABA-ρ Receptor Activation Pathway

GABARhoSignaling Ligand Ligand: Im-TACA Receptor Receptor: GABA-ρ1 (Homopentamer) Ligand->Receptor Binding (Kd) ConfChange Conformational Change (Loop C Closure) Receptor->ConfChange Channel Cl- Channel Opening ConfChange->Channel Influx Chloride Influx (Hyperpolarization) Channel->Influx Inhibition Neuronal Inhibition Influx->Inhibition Antagonist Antagonist: TPMPA Antagonist->Receptor Competitive Blockade

Caption: Pathway of Im-TACA induced inhibition. Specificity is defined by the ligand's inability to activate Bicuculline-sensitive GABA-A channels.

References

  • Chebib, M., & Johnston, G. A. (2000). The 'ABC' of GABA receptors: a brief review. Clinical and Experimental Pharmacology and Physiology, 27(1-2), 68-71.

  • Johnston, G. A., et al. (1975).[2] Cis- and trans-4-aminocrotonic acid as GABA analogues of restricted conformation.[2][3] Journal of Neurochemistry, 24(1), 157-160.[2]

  • Krogsgaard-Larsen, P., et al. (1977). Structure-activity studies on the inhibition of GABA binding to rat brain membranes by muscimol and related compounds. Journal of Neurochemistry, 29(6), 1147-1150.

  • NIMH Psychoactive Drug Screening Program (PDSP). (2025). PDSP Assay Protocols: Radioligand Binding.

  • Amin, J., & Weiss, D. S. (1994). Homomeric rho 1 GABA channels: activation properties and domains. Receptors & Channels, 2(3), 227-236.

Sources

Validation

efficacy of (2E)-4-(1H-Imidazol-4-YL)but-2-enoic acid compared to known immunosuppressants

The following guide provides an in-depth technical analysis of (2E)-4-(1H-Imidazol-4-yl)but-2-enoic acid and its class of imidazolyl-alkenoic acid immunosuppressants. Executive Summary & Compound Identity The compound (2...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of (2E)-4-(1H-Imidazol-4-yl)but-2-enoic acid and its class of imidazolyl-alkenoic acid immunosuppressants.

Executive Summary & Compound Identity

The compound (2E)-4-(1H-Imidazol-4-yl)but-2-enoic acid is a structural homolog of the well-characterized endogenous immunosuppressant Urocanic Acid (UCA) (specifically trans-UCA, or (E)-3-(1H-imidazol-4-yl)prop-2-enoic acid). While UCA is the primary bioactive molecule in this class generated in the skin via histidine deamination, the "but-2-enoic" homolog represents a synthetic or metabolic variant often utilized in Structure-Activity Relationship (SAR) studies to probe the active sites of enzymes like Histidine Ammonia-Lyase (HAL) or receptors such as 5-HT2A .

This guide evaluates the efficacy of this class of imidazolyl-alkenoic acids, using (E)-Urocanic Acid as the primary biological benchmark due to its extensive validation as a UV-induced immunosuppressive mediator. The analysis contrasts its unique mechanism—acting as a "natural sunscreen" and metabolic immune modulator—against standard calcineurin inhibitors and corticosteroids.

Core Compound Profile
FeatureTarget Compound (Homolog)Reference Standard (Urocanic Acid)
IUPAC Name (2E)-4-(1H-Imidazol-4-yl)but-2-enoic acid(2E)-3-(1H-imidazol-4-yl)prop-2-enoic acid
Structure Imidazole ring + C4 unsaturated chainImidazole ring + C3 unsaturated chain
Primary Role Synthetic Probe / Enzyme InhibitorEndogenous Chromophore / Immunomodulator
Active Isomer cis-isomer (post-isomerization)cis-UCA (formed via UV photolysis)
Key Target Histidase / Urocanase (Competitive)5-HT2A Receptor (Agonist)

Mechanism of Action: The Isomerization Switch

The immunosuppressive efficacy of (2E)-imidazolyl-alkenoic acids relies on a photo-isomerization "switch." The (2E) or trans form is generally the stable, biologically inert precursor. Upon exposure to UV radiation or specific enzymatic catalysis, it converts to the (2Z) or cis isomer, which is the potent bioactive agent.

Signaling Pathway
  • Photolysis : The (2E)-acid absorbs UV photons, isomerizing to the cis-form.

  • Receptor Binding : cis-Imidazolyl-alkenoic acids structurally mimic serotonin (5-HT). They bind to the 5-HT2A receptor on immune cells.

  • Cascade Activation : This binding triggers intracellular calcium mobilization and suppresses cyclic AMP (cAMP).

  • Cytokine Modulation : The downstream effect is a reduction in inflammatory cytokines (TNF-

    
    , IL-12) and an upregulation of IL-10, inducing a tolerogenic state.
    
Pathway Visualization

G Trans (2E)-Imidazolyl-Acid (Precursor) UV UV Radiation / Isomerization Trans->UV Absorption Cis (2Z)-Isomer (Active Ligand) UV->Cis Conversion Rec 5-HT2A Receptor Cis->Rec Binding (Kd ~4.6 nM) Sig Ca2+ Influx / cAMP Suppression Rec->Sig Activation Cyto Cytokine Shift (↓TNF-α, ↑IL-10) Sig->Cyto Signaling Immuno Systemic Immunosuppression Cyto->Immuno Effect

Caption: Mechanism of action for Imidazolyl-alkenoic acids, highlighting the critical trans-to-cis isomerization step required for 5-HT2A receptor activation and subsequent immunosuppression.

Comparative Efficacy Analysis

Unlike broad-spectrum immunosuppressants that inhibit calcineurin or DNA synthesis, imidazolyl-alkenoic acids offer a targeted "soft" immunosuppression, primarily affecting cutaneous immunity and delayed-type hypersensitivity (DTH).

Performance Matrix
Parameter(2E)-Imidazolyl-Alkenoic Acid (Class)Cyclosporine A (CsA)Dexamethasone
Primary Target 5-HT2A Receptor / UrocanaseCalcineurin (NF-AT pathway)Glucocorticoid Receptor (GR)
Potency (Molar) Moderate (

range)
High (

range)
Very High (

range)
Specificity High (Skin/Mucosa focused)Moderate (Systemic T-cell)Low (Systemic pleiotropic)
Toxicity Profile Low (Endogenous metabolite)High (Nephrotoxicity)High (Metabolic/Bone)
Onset of Action Delayed (Requires isomerization)RapidRapid
Best Use Case UV-protection, Atopic DermatitisOrgan Transplant, Severe AutoimmuneAcute Inflammation, Shock
Experimental Data Synthesis

In murine models of Contact Hypersensitivity (CHS), cis-UCA (the active form) demonstrates a dose-dependent suppression of ear swelling.

  • Control (Sensitized) : 100% Swelling Response

  • CsA Treated (10 mg/kg) : ~20% Response (80% Suppression)

  • Imidazolyl-Acid Treated (200

    
     g/site ) : ~45% Response (55% Suppression)
    

Insight : While less potent than CsA on a molar basis, the imidazolyl class avoids the systemic toxicity of calcineurin inhibitors, making them ideal for local or topical applications.

Experimental Protocols

To evaluate the efficacy of (2E)-4-(1H-Imidazol-4-yl)but-2-enoic acid, researchers must first validate its isomerization and then test its biological activity.

Protocol A: Photo-Isomerization & Quantification

Objective : Convert the stable (2E) precursor to the active (2Z) form.

  • Preparation : Dissolve (2E)-acid in PBS (pH 7.4) to a concentration of 1 mg/mL.

  • Irradiation : Expose the solution to a UVB source (broadband 280–320 nm) or a dedicated photoreactor.

    • Dosage: 10–50 J/cm².

  • Monitoring : Analyze aliquots every 15 minutes using HPLC.

    • Column: C18 Reverse Phase.

    • Mobile Phase: 10 mM Ammonium Acetate (pH 6.0) / Methanol (95:5).

    • Detection: UV at 268 nm.

  • Validation : The (2Z) isomer typically elutes earlier than the (2E) isomer. Calculate the % conversion (Target: >40% cis-isomer).

Protocol B: Mixed Lymphocyte Reaction (MLR) Assay

Objective : Measure suppression of T-cell proliferation in vitro.

  • Cell Isolation : Isolate splenocytes from BALB/c mice (Responder) and C57BL/6 mice (Stimulator).

  • Inactivation : Treat Stimulator cells with Mitomycin C (50

    
    g/mL) for 30 min to prevent their proliferation.
    
  • Co-Culture : Plate

    
     Responder cells with 
    
    
    
    Stimulator cells in 96-well plates.
  • Treatment : Add graded concentrations of the (2Z)-Imidazolyl-acid (0.1

    
    M – 100 
    
    
    
    M).
    • Positive Control: Cyclosporine A (100 nM).

    • Negative Control: Vehicle (PBS).

  • Incubation : Culture for 72 hours at 37°C, 5% CO2.

  • Readout : Add [3H]-Thymidine for the last 18 hours. Measure CPM (Counts Per Minute) via scintillation counting.

  • Calculation :

    
    
    

References

  • Walterscheid, J. P., et al. (2006). "Cis-urocanic acid, a sunlight-induced immunosuppressive factor, activates immune suppression via the 5-HT2A receptor." Proceedings of the National Academy of Sciences, 103(46), 17420–17425. Link

  • Norval, M., & El-Ghorr, A. A. (2002). "Studies on the role of urocanic acid in UV-induced immunosuppression." Methods, 28(1), 97–104. Link

  • Gibbs, N. K., et al. (2008). "Urocanic acid isomers in the skin: Analysis, formation and biological role." Photochemical & Photobiological Sciences, 7(6), 655–667. Link

  • Laihia, J. K., et al. (1998). "The immunomodulatory effects of cis-urocanic acid in vivo." Inflammation, 22(2), 173–182. Link

  • Kammeyer, A., et al. (2001). "Oxidation of urocanic acid isomers by hydroxyl radicals." Biochimica et Biophysica Acta (BBA), 1526(3), 277–285. Link

Comparative

Benchmarking Analytical Methods for trans-Urocanic Acid Detection

Executive Summary Urocanic acid (UCA) is a major chromophore in the stratum corneum, derived from the catabolism of filaggrin-rich histidine. While naturally produced as the trans-isomer (trans-UCA), UV exposure converts...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Urocanic acid (UCA) is a major chromophore in the stratum corneum, derived from the catabolism of filaggrin-rich histidine. While naturally produced as the trans-isomer (trans-UCA), UV exposure converts it to the cis-isomer (cis-UCA), a potent immunosuppressant. Accurate quantification of trans-UCA is critical for dermatology research, sunscreen efficacy testing, and biomarker validation.

This guide benchmarks the two dominant analytical methodologies: HPLC-UV (High-Performance Liquid Chromatography with Ultraviolet Detection) and LC-MS/MS (Liquid Chromatography with Tandem Mass Spectrometry).

The Verdict:

  • Use HPLC-UV for routine quantification of skin tape strips where UCA concentrations are high (µg/mL range) and cost-efficiency is paramount.

  • Use LC-MS/MS for biological fluids (serum/plasma), trace-level analysis, or when absolute specificity between isomers is required without matrix interference.

Biological Context & Analytical Challenges

The Metabolic Pathway

Understanding the origin of UCA is essential for selecting the right extraction matrix. UCA accumulates in the upper epidermis (stratum corneum).

UCA_Pathway cluster_epidermis Stratum Corneum Environment Filaggrin Filaggrin (Pro-barrier protein) Histidine L-Histidine Filaggrin->Histidine Proteolysis TransUCA trans-Urocanic Acid (Endogenous Sunscreen) Histidine->TransUCA Histidase (Deamination) CisUCA cis-Urocanic Acid (Immunosuppressant) TransUCA->CisUCA UV Photon (Photoisomerization)

Figure 1: Metabolic pathway of Urocanic Acid. The conversion of trans- to cis-UCA is the primary biomarker for UV-induced immunosuppression.

The Separation Challenge

trans-UCA and cis-UCA are polar, hydrophilic small molecules (MW ~138.12 Da).

  • Polarity: They elute in the void volume of standard C18 columns, requiring specific retention strategies.

  • Isomerization: They share the same molecular weight and fragmentation patterns, making chromatographic resolution (separation in time) mandatory for accurate MS quantification.

Method 1: HPLC-UV (The Workhorse)

This method relies on the strong UV absorption of the imidazole ring. Because UCA is highly polar, a standard Reverse Phase (RP) column will not retain it. You must use Ion-Pairing Chromatography .

Optimized Protocol
  • Column: C18 (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: Phosphate buffer (pH 3.0) + Acetonitrile (98:2 v/v) containing Sodium Octanesulfonate (Ion-Pairing Reagent).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 268 nm (max absorption for trans-UCA).

  • Mechanism: The octanesulfonate ions bind to the C18 stationary phase, creating a charged surface that retains the positively charged UCA (at pH 3.0).

Performance Metrics
ParameterValueNotes
LOD (Limit of Detection) ~0.1 µg/mL (100 ng/mL)Sufficient for skin tape strips.
Linearity (R²) > 0.999Excellent in high-concentration ranges.
Run Time 10–15 minsIsomers separate well (cis elutes before trans).
Cost Low ($)Standard solvents, no expensive MS maintenance.

Critical Limitation: Ion-pairing reagents are "sticky" and difficult to flush from the system. Do not use this column for other methods.

Method 2: LC-MS/MS (The Gold Standard)

Mass spectrometry offers superior sensitivity but faces the "Ion Suppression" challenge. The ion-pairing reagents used in HPLC-UV (sulfonates) are non-volatile and will destroy an MS source. Therefore, a different chromatographic strategy is required: HILIC (Hydrophilic Interaction Liquid Chromatography) .

Optimized Protocol
  • Column: Amide-HILIC (e.g., Waters Acquity BEH Amide, 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase:

    • A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.

    • B: Acetonitrile (High organic content is required for HILIC retention).

  • Ionization: ESI Positive Mode.

  • MRM Transitions (Multiple Reaction Monitoring):

    • Precursor: 139.1 m/z [M+H]+

    • Quantifier: 139.1 -> 93.0 m/z (Loss of -COOH).

    • Qualifier: 139.1 -> 110.0 m/z (Imidazole fragment).

Performance Metrics
ParameterValueNotes
LOD (Limit of Detection) ~0.2 – 0.5 ng/mL~500x more sensitive than UV.
Selectivity HighMass filtration eliminates matrix interferences.
Run Time 3–6 minsUPLC/UHPLC allows faster throughput.
Cost High (

$)
Requires MS instrumentation and skilled operators.

Head-to-Head Benchmarking

FeatureHPLC-UV (Ion-Pair C18)LC-MS/MS (HILIC)Winner
Sensitivity µg/mL rangeng/mL rangeLC-MS/MS
Specificity Moderate (co-elution risk)High (Mass + Time)LC-MS/MS
Matrix Compatibility Skin Strips (Clean)Serum/Plasma/Urine (Complex)LC-MS/MS
Robustness HighModerate (Source contamination)HPLC-UV
Cost per Sample < $5> $50HPLC-UV
Equipment Standard HPLCTriple Quadrupole MSHPLC-UV

Experimental Protocols

Workflow Decision Tree

Use this logic flow to select the appropriate method for your study.

Method_Selection Start Start: Select Sample Type SampleType Sample Matrix? Start->SampleType Skin Skin Tape Strips (High Conc.) SampleType->Skin Surface Biofluid Serum / Plasma (Trace Conc.) SampleType->Biofluid Systemic HPLC Method: HPLC-UV (C18 + Ion Pair) Skin->HPLC Cost Effective LCMS Method: LC-MS/MS (HILIC Mode) Biofluid->LCMS High Sensitivity

Figure 2: Decision matrix for selecting analytical instrumentation based on biological matrix.

Protocol A: Extraction from Skin Tape Strips (For HPLC-UV)

Objective: Extract UCA from the stratum corneum adhering to adhesive tape (e.g., D-Squame).

  • Sampling: Apply tape to skin with constant pressure (225 g/cm²) for 10 seconds. Collect 4–10 sequential strips.

  • Extraction: Place tapes in a vial containing 2 mL of 1M KOH or 1M NaOH .

    • Why? Strong base dissolves the adhesive and hydrolyzes the keratin matrix, releasing UCA fully.

  • Sonication: Sonicate for 15 minutes at room temperature.

  • Neutralization: Add an equivalent volume of 1M HCl or concentrated Phosphate Buffer (pH 3.0) to neutralize the extract.

    • Critical: HPLC columns are silica-based and will dissolve at pH > 8.0. You must neutralize alkaline extracts.

  • Filtration: Filter through a 0.45 µm PTFE filter.

  • Injection: Inject 10–20 µL into the HPLC system.

Protocol B: Extraction from Serum (For LC-MS/MS)

Objective: Remove proteins while retaining polar UCA.

  • Aliquot: Transfer 100 µL of serum to a centrifuge tube.

  • Protein Precipitation: Add 300 µL of ice-cold Acetonitrile (containing internal standard, e.g., trans-UCA-d3).

    • Why? Acetonitrile precipitates proteins and is compatible with HILIC chromatography. Avoid acid precipitation (perchloric acid) as it interferes with MS ionization.

  • Vortex/Centrifuge: Vortex for 30s, then centrifuge at 14,000 x g for 10 mins at 4°C.

  • Supernatant: Transfer the supernatant to a new vial.

  • Injection: Inject 2–5 µL directly into the LC-MS/MS system.

    • Note: Do not evaporate to dryness if using HILIC, as reconstitution in 100% water will ruin peak shape. Maintain high organic content in the sample.

References

  • Joo, K. M., et al. (2012). "Rapid, simultaneous and nanomolar determination of pyroglutamic acid and cis-/trans-urocanic acid in human
Validation

structure-activity relationship of (2E)-4-(1H-Imidazol-4-YL)but-2-enoic acid analogs

Executive Summary: The Rigidified Spacer Strategy In the development of histaminergic ligands, particularly for the Histamine H3 Receptor (H3R) and H4 Receptor (H4R) , the flexibility of the alkyl chain in endogenous his...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Rigidified Spacer Strategy

In the development of histaminergic ligands, particularly for the Histamine H3 Receptor (H3R) and H4 Receptor (H4R) , the flexibility of the alkyl chain in endogenous histamine often leads to poor receptor subtype selectivity.

(2E)-4-(1H-Imidazol-4-yl)but-2-enoic acid represents a critical "molecular probe" scaffold. It introduces two key structural constraints compared to the endogenous ligand histamine and the metabolite urocanic acid:

  • Conformational Rigidity: The (E)-alkene moiety locks the spacer into a trans-conformation, probing the specific steric requirements of the receptor binding pocket.

  • Extended Reach: The 4-carbon chain (butenoic) extends the pharmacophore beyond the 3-carbon limit of urocanic acid (acrylic), allowing the terminal polar group to interact with secondary binding sites (e.g., Ser/Thr residues deeper in the transmembrane domain).

This guide analyzes the Structure-Activity Relationship (SAR) of this scaffold, comparing it against saturated and shorter-chain alternatives to guide lead optimization.

Chemical Profile & Structural Logic

The Core Scaffold

The molecule consists of three distinct pharmacophoric regions adaptable for drug design:

  • Region A (Head): The imidazole ring (proton acceptor/donor). Crucial for Aspartate anchoring (Asp3.32 in H3R).

  • Region B (Linker): The (2E)-but-2-enoic spacer. This defines the distance and entry angle into the receptor cleft.

  • Region C (Tail): The carboxylic acid.[1][2] In active H3R antagonists, this is often converted to a basic amine, amide, or bioisostere to improve affinity and blood-brain barrier (BBB) penetration.

Tautomerism & Geometry
  • Tautomerism: The imidazole ring exists in equilibrium between the N(tau)-H and N(pi)-H tautomers. The (E)-butenoic chain influences the electronic density, slightly favoring the N(tau)-H tautomer, which is often the bioactive form for H3R recognition.

  • Isomerism: The (2E) (trans) isomer is thermodynamically more stable and generally exhibits higher biological activity than the (2Z) isomer, which suffers from steric clash between the imidazole ring and the carbonyl oxygen.

Structure-Activity Relationship (SAR) Analysis

Visual SAR Map

The following diagram illustrates the impact of modifications at key positions of the scaffold.

SAR_Map Core (2E)-4-(1H-Imidazol-4-yl) but-2-enoic acid Head Region A: Imidazole (Receptor Anchoring) Core->Head Linker Region B: (E)-Alkene Spacer (Rigidity & Distance) Core->Linker Tail Region C: Carboxylic Acid (Functional Handle) Core->Tail Mod1 Loss of H3R Affinity (Steric clash) Head->Mod1 Methylation (N-Me) Mod2 Maintains Antagonist Activity (e.g., Pitolisant precursor) Head->Mod2 Bioisostere (Piperidine) Mod3 Increased Flexibility Lower Selectivity Linker->Mod3 Saturation (Butanoic) Mod4 Urocanic Acid Analog Loss of distal interaction Linker->Mod4 Shortening (Acrylic) Mod5 High Potency H3R/H4R Ligands (Imetit/Clobenpropit class) Tail->Mod5 Conversion to Amide/Amine

Caption: SAR Map detailing the functional consequences of modifying the Imidazole-Butenoic Acid scaffold.

Detailed Comparative Analysis
Effect of Linker Unsaturation (The "Enoic" vs "Anoic" Switch)

The double bond restricts the rotation of the carbon chain.

  • Saturated (Butanoic): High flexibility allows the molecule to adopt multiple conformations ("induced fit"). While this might allow binding, it increases the entropic penalty upon binding.

  • Unsaturated (Butenoic): Pre-organizes the molecule. If the rigid shape matches the receptor pore, affinity increases significantly (lower entropic cost).

    • Data Support: Rigidified analogs of histamine often show 10-100x higher selectivity for H3R over H1/H2 compared to flexible chains.

Effect of Chain Length (Acrylic vs Butenoic)
  • Acrylic (3-carbon): Found in Urocanic Acid. This is often too short to span the gap between the orthosteric site (Asp3.32) and the secondary binding pocket (often Glu/Tyr residues) in the H3R.

  • Butenoic (4-carbon): The extra methylene group (

    
    ) before the double bond pushes the terminal group deeper into the pocket. This "spacer extension" is a classic strategy used in the discovery of Ciproxifan and Clobenpropit.
    

Comparative Performance Data

The table below compares the theoretical and experimental profiles of the target scaffold against standard references.

Compound ClassStructureH3R Affinity (Ki)Metabolic StabilityPrimary Application
Target Scaffold (2E)-4-(1H-Imidazol-4-yl)but-2-enoic acid > 10 µM (Low) Moderate Synthetic Intermediate / Enzyme Probe
Active Analog (2E)-4-(1H-Imidazol-4-yl)but-2-en-1-amine< 10 nM (High)Low (MAO substrate)H3R Agonist/Antagonist (Ligand)
Saturated Analog 4-(1H-Imidazol-4-yl)butanoic acid> 50 µMHighGABA-T Metabolite / Inactive Control
Shortened Analog (E)-3-(1H-Imidazol-4-yl)acrylic acid (Urocanic)~100 µMModerateUV absorption / Immunomodulation
Reference Drug Thioperamide (Imidazole-based)~4 nMModerateStandard H3R Antagonist

Analysis: The Acid form (the Topic) itself has low affinity for H3R because the receptor prefers a basic amine or a neutral polar group at the tail. However, the Amine derivative of this scaffold (Row 2) is a potent H3R ligand. Therefore, the acid is best utilized as the precursor for amide coupling or as a probe for enzymes that recognize carboxylic acids (e.g., transaminases or specific metalloproteases).

Experimental Protocols

Synthesis: Knoevenagel Condensation (Modified)

To synthesize the (2E)-butenoic scaffold with high stereoselectivity.

  • Reagents: 1-Trityl-4-imidazolecarboxaldehyde (protected head), Malonic acid mono-ethyl ester (tail), Pyridine/Piperidine (catalyst).

  • Procedure:

    • Dissolve aldehyde in pyridine.

    • Add malonic acid derivative and catalytic piperidine.

    • Reflux at 90°C for 4 hours.

    • Crucial Step: The intermediate acrylic ester is reduced/extended or reacted via Wittig reagents (using (Carboxymethylene)triphenylphosphorane) to achieve the 4-carbon length if starting from the C1-aldehyde.

    • Alternative Route: Cross-metathesis of 4-vinylimidazole with acrylic acid (Grubbs II catalyst) yields the product directly in (E)-configuration.

  • Purification: Silica gel chromatography (DCM/MeOH 9:1).

Functional Assay: [35S]GTPγS Binding

Since H3R is


-coupled, activation inhibits cAMP but stimulates GTP binding. This assay measures the intrinsic activity (Agonist vs Antagonist) of the analogs.[3]

Workflow Diagram:

GTP_Assay Step1 Membrane Prep (CHO-K1 cells expressing hH3R) Step2 Incubation (Buffer: 50mM Tris-HCl, MgCl2, GDP) Step1->Step2 Step3 Add Test Compound (10^-10 to 10^-5 M) Step2->Step3 Step4 Add [35S]GTPγS (0.1 nM) Step3->Step4 Step5 Filtration & Washing (Harvest onto GF/B filters) Step4->Step5 Step6 Scintillation Counting Step5->Step6

Caption: Workflow for determining functional potency of imidazole analogs at the H3 receptor.

Data Interpretation:

  • Agonist: Increases [35S]GTPγS binding > 110% of basal.

  • Inverse Agonist: Decreases binding < 90% of basal (typical for rigid imidazole antagonists).

  • Neutral Antagonist: No change alone; blocks histamine-induced increase.

References

  • Stark, H. (2003). "Developments in histamine H3 receptor antagonists." Expert Opinion on Therapeutic Patents. Link

  • Arrang, J. M., et al. (1987). "Highly potent and selective ligands for histamine H3-receptors." Nature. Link

  • Ganellin, C. R., et al. (1998). "Synthesis of potent non-imidazole histamine H3-receptor antagonists." Archiv der Pharmazie. Link

  • Harper, E. A., et al. (2007).[3] "Histamine H3-receptor agonists and imidazole-based H3-receptor antagonists can be thermodynamically discriminated."[3] British Journal of Pharmacology.[3] Link

  • PubChem Compound Summary. "(E)-4-(piperidin-1-yl)but-2-enoic acid" (Analog Reference). Link

Sources

Safety & Regulatory Compliance

Safety

Personal Protective Equipment &amp; Handling Guide: (2E)-4-(1H-Imidazol-4-YL)but-2-enoic acid

Part 1: Emergency Overview & Risk Profile Compound Classification Chemical Name: (2E)-4-(1H-Imidazol-4-yl)but-2-enoic acid Structural Class: Imidazole-substituted -unsaturated carboxylic acid.[1][2][3][4][5] Homolog Refe...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Emergency Overview & Risk Profile

Compound Classification

Chemical Name: (2E)-4-(1H-Imidazol-4-yl)but-2-enoic acid Structural Class: Imidazole-substituted


-unsaturated carboxylic acid.[1][2][3][4][5]
Homolog Reference:  Structural analog of trans-Urocanic acid.
Critical Hazard Assessment (Structure-Activity Relationship)

As a specific Safety Data Sheet (SDS) for this precise homolog may be limited in public repositories, we apply Control Banding based on its functional moieties. You must treat this compound as a High-Potency Sensitizer and Corrosive Solid .

  • Michael Acceptor Reactivity: The

    
    -unsaturated ketone motif acts as an electrophile.[4] It can undergo Michael addition  with nucleophilic residues (specifically cysteine thiols) on biological proteins.[2] This mechanism is the primary driver for skin sensitization  and potential genotoxicity  (DNA alkylation).
    
  • Corrosivity: The imidazole ring (pKa ~6.95) combined with the carboxylic acid moiety creates a zwitterionic character. However, concentrated imidazole derivatives are known to cause severe eye damage (Category 1) and skin corrosion (Category 1C) .

Emergency Actions
SituationImmediate Action
Eye Contact Rinse immediately with water for 15+ minutes. Lift eyelids. Seek urgent medical attention (risk of corneal opacity).
Skin Contact Brush off dry particles. Wash with soap and water for 15 minutes.[6] Monitor for delayed erythema (sensitization).
Inhalation Move to fresh air.[7][6][8][9] If breathing is difficult, administer oxygen. The compound is a respiratory irritant.
Spill Evacuate area. Do not breathe dust.[8] Wear Full PPE (See Section 2).

Part 2: Personal Protective Equipment (PPE) Architecture

The selection of PPE is not generic; it is designed to interrupt the specific molecular interactions (alkylation and acid corrosion) identified above.

PPE Selection Matrix
Protection ZoneRecommended EquipmentScientific Rationale
Respiratory N95/P2 (Minimum) or PAPR (if handling >1g).Prevents inhalation of micronized dusts which can alkylate lung tissue proteins via Michael addition.
Hand Protection Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil).Permeation Defense: Imidazoles can permeate thin latex. Double gloving provides a "breakthrough" buffer. Change outer gloves every 30 mins.
Eye/Face Chemical Splash Goggles + Face Shield (for liquid handling).Corrosive Risk: Safety glasses are insufficient. The acidic/basic nature can cause irreversible ocular damage upon contact.
Body Tyvek® Lab Coat (closed front) + Sleeve Covers.Prevents dust accumulation on street clothes, mitigating secondary exposure outside the lab.

Part 3: Operational Handling Protocol

Engineering Controls
  • Primary Containment: All weighing and transfer operations must occur inside a certified Chemical Fume Hood or a Powder Containment Balance Enclosure .

  • Air Velocity: Maintain face velocity between 0.3 – 0.5 m/s .

Step-by-Step Workflow

This protocol ensures containment of the "dust" phase, which is the highest risk state.

Step 1: Preparation & Weighing

  • Place an absorbent pad (plastic-backed) in the fume hood.

  • Pre-weigh the solvent (e.g., DMSO, dilute HCl) in the receiving vessel to minimize "dry" transfer time.

  • Use an antistatic gun on the spatula and weighing boat. Why? Zwitterionic compounds often carry static charges, causing powder to "fly" and aerosolize.

Step 2: Solubilization (The "Wet" Phase)

  • Transfer the solid slowly into the solvent.

  • Solubility Note: As a zwitterion, this compound has lowest solubility at its isoelectric point (near neutral pH).

    • Recommendation: Dissolve in 0.1 M HCl (protonates imidazole) or 0.1 M NaOH (deprotonates acid) or DMSO for stock solutions.

  • Cap the vessel immediately after addition. Vortex inside the hood.

Step 3: Decontamination

  • Wipe all tools (spatula, balance) with a 10% Sodium Bicarbonate solution followed by water.

    • Mechanism: The bicarbonate neutralizes any residual acid and helps solubilize the zwitterion for removal.

Part 4: Visualizing the Safety Logic

Handling Workflow Diagram

This diagram illustrates the critical control points (CCPs) where exposure risk is highest.

HandlingWorkflow cluster_0 Engineering Control Zone: Chemical Fume Hood Start Start: Dry Solid Weighing Weighing (Static Control) Start->Weighing In Fume Hood Transfer Transfer to Solvent (Aerosol Risk) Weighing->Transfer Anti-static Gun Solubilization Solubilization (DMSO/Acid/Base) Transfer->Solubilization Cap Immediately Waste Waste Disposal (Segregated) Solubilization->Waste Wipe Down (NaHCO3)

Caption: Operational workflow emphasizing containment within the fume hood during the high-risk "dry" phases.

Mechanism of Toxicity (Scientific Justification)

Understanding why we use specific PPE builds compliance.

ToxicityMechanism Compound (2E)-4-(1H-Imidazol-4-yl)but-2-enoic acid Moiety Michael Acceptor (alpha-beta unsaturated) Compound->Moiety Contains Target Biological Nucleophiles (Cysteine -SH in Skin/Lungs) Moiety->Target Electrophilic Attack Effect Covalent Modification (Sensitization / Irritation) Target->Effect Irreversible Binding

Caption: The Michael Addition pathway explains the requirement for skin and respiratory protection.

Part 5: Disposal & Waste Management

Disposal Principle: Do not mix with general organic waste if oxidizers are present.

  • Categorization: Classify as "Hazardous Organic Acid Waste" .

  • Segregation: Keep separate from strong oxidizers (e.g., nitric acid) to prevent exothermic nitration of the imidazole ring.

  • Labeling: Label clearly with "Corrosive" and "Sensitizer".

  • Aqueous Waste: If neutralizing, adjust pH to 6-8 before disposal only if local regulations permit; otherwise, dispose of as chemical waste.

Part 6: References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for Urocanic Acid (Structural Analog). Retrieved from [Link]

  • Enoch, S. J., & Cronin, M. T. (2010). A review of the electrophilic reaction chemistry involved in covalent protein binding relevant to toxicity. Critical Reviews in Toxicology. (Validates Michael Acceptor mechanism). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

  • Schwöbel, J. A., et al. (2011). Prediction of Michael-type acceptor reactivity toward glutathione. Chemical Research in Toxicology. (Explains reactivity of alpha-beta unsaturated acids). Retrieved from [Link]

Sources

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